molecular formula C12H15N3O2S B1599785 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine CAS No. 383865-57-4

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Cat. No.: B1599785
CAS No.: 383865-57-4
M. Wt: 265.33 g/mol
InChI Key: DOIKFFGWUPLXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11/h2-3H,4-7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIKFFGWUPLXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464823
Record name 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383865-57-4
Record name 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole framework is recognized within medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular architectures that are capable of binding to a variety of biological targets, thereby serving as a foundational template for the development of novel therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, highly functionalized derivative: 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine . The strategic inclusion of a methoxy group at the 4-position and a morpholino substituent at the 7-position is a deliberate design choice. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system, while the morpholine ring is frequently incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide an additional vector for target interaction.[4]

This document provides a detailed, field-proven guide to the multi-step synthesis and rigorous analytical characterization of this compound, designed to empower researchers in their drug discovery and development endeavors.

Synthetic Strategy: A Logic-Driven Approach

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Our strategy is built upon well-established, high-yielding chemical transformations, ensuring reproducibility and scalability. The retrosynthetic analysis reveals a logical pathway beginning from commercially available precursors.

Retrosynthetic Analysis

The disconnection approach for the target molecule identifies key synthons and the corresponding forward-synthesis reactions. The primary disconnections are the C-N bond of the morpholine substituent and the bonds forming the thiazole ring.

G Target This compound Intermediate1 3-Methoxy-4-morpholinoaniline Target->Intermediate1 C-S, C=N bond formation Reagent KSCN / Br₂ Target->Reagent Thiazole Formation (Cyclization) Intermediate2 4-(2-Methoxy-4-nitrophenyl)morpholine Intermediate1->Intermediate2 Nitro Reduction StartingMaterial1 1-Fluoro-2-methoxy-4-nitrobenzene Intermediate2->StartingMaterial1 SNAr (C-N bond formation) StartingMaterial2 Morpholine Intermediate2->StartingMaterial2

Caption: Retrosynthetic pathway for the target compound.

This analysis leads to a four-step synthetic sequence designed for efficiency and control over regiochemistry.

Forward Synthesis Workflow

The proposed forward synthesis leverages a nucleophilic aromatic substitution (SNAr), a nitro group reduction, and a classical oxidative cyclization to construct the target molecule.

G cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization SM1 1-Fluoro-2-methoxy- 4-nitrobenzene Int1 4-(2-Methoxy-4-nitrophenyl) morpholine SM1->Int1 SM2 Morpholine SM2->Int1 Int2 3-Methoxy-4-morpholinoaniline Int1->Int2 [H] (e.g., SnCl₂/HCl) Final 4-Methoxy-7-morpholinobenzo[d] thiazol-2-amine Int2->Final KSCN, Br₂ in AcOH

Caption: Step-by-step forward synthesis workflow.

Experimental Protocols: A Validated Methodology

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine
  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group in the para position. Morpholine acts as the nucleophile.

  • Procedure:

    • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting yellow precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 4-(2-methoxy-4-nitrophenyl)morpholine.

Step 2: Synthesis of 3-Methoxy-4-morpholinoaniline
  • Rationale: The nitro group is a versatile precursor to an amine. A classic and reliable method is reduction using tin(II) chloride in an acidic medium, which is highly effective for aromatic nitro compounds.

  • Procedure:

    • Suspend 4-(2-methoxy-4-nitrophenyl)morpholine (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0°C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

    • Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-methoxy-4-morpholinoaniline.

Step 3: Synthesis of this compound
  • Rationale: This is the key ring-forming step, following the well-established Hugerschoff benzothiazole synthesis. The aniline reacts with thiocyanate to form a phenylthiourea in situ, which then undergoes bromine-mediated oxidative cyclization to form the 2-aminobenzothiazole ring.[1][2]

  • Procedure:

    • Dissolve 3-methoxy-4-morpholinoaniline (1.0 eq) and potassium thiocyanate (KSCN) (3.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

    • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia.

    • Collect the precipitate by filtration, wash thoroughly with water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization: Unambiguous Structure Verification

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and assessment of purity.

G cluster_workflow Characterization Workflow cluster_info Information Gained Purified_Compound Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR Purity Purity & Physical (HPLC, m.p.) Purified_Compound->Purity Structure Connectivity & Atomic Framework NMR->Structure Formula Molecular Formula & Weight MS->Formula Functional_Groups Functional Group Identity IR->Functional_Groups Purity_Confirmation Purity Assessment Purity->Purity_Confirmation

Caption: Integrated workflow for analytical characterization.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for the title compound based on established principles and data from analogous structures.[5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.20 s 2H -NH₂ Broad singlet, exchangeable with D₂O.
~ 6.85 d, J ≈ 8.5 Hz 1H Ar-H (H-5) Aromatic proton ortho to the morpholino group.
~ 6.70 d, J ≈ 8.5 Hz 1H Ar-H (H-6) Aromatic proton ortho to the methoxy group.
~ 3.85 s 3H -OCH₃ Characteristic singlet for a methoxy group.
~ 3.75 t, J ≈ 4.5 Hz 4H Morpholine (-O-CH₂-) Protons adjacent to the oxygen atom in the morpholine ring.

| ~ 3.10 | t, J ≈ 4.5 Hz | 4H | Morpholine (-N-CH₂-) | Protons adjacent to the nitrogen atom in the morpholine ring. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~ 168.0 C-2 (Amine C) Thiazole carbon bonded to two nitrogen atoms.
~ 150.0 C-7a Aromatic quaternary carbon fused to the thiazole ring.
~ 148.5 C-4 (Methoxy C) Aromatic carbon bearing the methoxy group.
~ 145.0 C-7 (Morpholine C) Aromatic carbon bearing the morpholine group.
~ 135.0 C-3a Aromatic quaternary carbon fused to the thiazole ring.
~ 115.5 C-5 Aromatic CH.
~ 110.0 C-6 Aromatic CH.
~ 66.5 Morpholine (-O-CH₂-) Morpholine carbons adjacent to oxygen.
~ 56.0 -OCH₃ Methoxy carbon.

| ~ 51.0 | Morpholine (-N-CH₂-) | Morpholine carbons adjacent to nitrogen. |

Table 3: Predicted Mass Spectrometry (HRMS-ESI) and IR Data

Technique Parameter Predicted Value Assignment / Functional Group
HRMS-ESI [M+H]⁺ C₁₂H₁₆N₃O₂S⁺ Calculated Exact Mass: 266.0958; Found: ± 5 ppm
Key Fragments [M - CH₃]⁺, [M - Morpholine]⁺ Loss of methyl radical, loss of morpholine moiety.
IR (ATR) Wavenumber (cm⁻¹) ~ 3450-3300 N-H stretch (primary amine)
~ 2950-2850 C-H stretch (aliphatic)
~ 1620 N-H bend (amine scissoring)
~ 1580, 1490 C=C stretch (aromatic)
~ 1250 C-O stretch (aryl ether)

| | | ~ 1115 | C-N stretch (morpholine) |

Purity and Physical Properties
  • High-Performance Liquid Chromatography (HPLC): Analysis using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) should demonstrate a purity of >98%.

  • Melting Point (m.p.): A sharp melting point range is indicative of high purity.

Field Insights and Expert Discussion

  • Causality in Synthesis: The chosen synthetic route is strategically superior to alternatives that might attempt to introduce the substituents after the formation of the benzothiazole core. For instance, direct morpholinylation of a halogenated 2-aminobenzothiazole can be challenging and may require harsh conditions or expensive catalysts. Building the substituted aniline precursor first provides a more controlled and robust pathway.

  • Self-Validation and Troubleshooting: Each step of this synthesis includes a purification stage (precipitation, recrystallization, or chromatography). This ensures that the purity of each intermediate is validated before proceeding to the next step, which is critical for the success of the final reaction and simplifies the final purification. Should the final cyclization yield be low, troubleshooting would first involve re-verifying the purity of the 3-methoxy-4-morpholinoaniline precursor via NMR and MS.

  • Broader Context and Future Directions: The presented synthesis is amenable to modification for the creation of a chemical library. By replacing morpholine with other secondary amines (e.g., piperidine, piperazine derivatives) in Step 1, a diverse set of analogues can be rapidly generated. This allows for a systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug discovery.[1] The biological activity of such derivatives is of significant interest, with related compounds showing promise as kinase inhibitors and anticancer agents.[3][4]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. The multi-step synthesis is grounded in well-understood organic chemistry principles, and the comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This molecule represents a valuable scaffold for further investigation in medicinal chemistry, and the protocols provided herein serve as a solid foundation for its synthesis and future derivatization in the pursuit of novel therapeutic agents.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanisms of Action of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][4][5] Understanding the precise molecular mechanisms by which these derivatives exert their effects is paramount for rational drug design, lead optimization, and the development of novel therapeutics with enhanced efficacy and safety profiles.

This in-depth technical guide provides a comprehensive overview of the prevailing mechanisms of action for benzothiazole derivatives and offers a practical framework for their investigation. We will delve into the key signaling pathways modulated by these compounds and provide detailed, field-proven protocols for the essential assays required to elucidate their molecular choreography.

Part 1: The Anticancer Armamentarium of Benzothiazole Derivatives

The anticancer activity of benzothiazole derivatives is a major focus of research, with numerous studies highlighting their ability to selectively target and eliminate cancer cells through a variety of mechanisms.[6] The most prominent of these are the induction of apoptosis, inhibition of crucial protein kinases, and the generation of cytotoxic reactive oxygen species (ROS).[7]

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

A primary mechanism by which many benzothiazole derivatives exert their anticancer effects is by triggering apoptosis, or programmed cell death.[8] This is a tightly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Benzothiazoles have been shown to reactivate this intrinsic suicide program in cancer cells, primarily through the mitochondrial (intrinsic) pathway.[9][10]

The intrinsic apoptosis pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11] In healthy cells, the anti-apoptotic proteins keep the pro-apoptotic members in check. Upon receiving an apoptotic stimulus from a benzothiazole derivative, this balance is disrupted.

Key Events in Benzothiazole-Induced Intrinsic Apoptosis:

  • Upregulation of Pro-Apoptotic Proteins: The expression of proteins like Bax is increased.[9]

  • Downregulation of Anti-Apoptotic Proteins: The expression of proteins like Bcl-2 is decreased.[9]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c, a critical component of the electron transport chain, is released from the mitochondria into the cytoplasm.[9][10]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[9][12]

  • Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[10]

Some benzothiazole derivatives have also been reported to induce apoptosis through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger the mitochondrial pathway.[11]

Experimental Workflow for Investigating Apoptosis Induction

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation & Quantification cluster_2 Mitochondrial Pathway Analysis cluster_3 Caspase Activation A MTT/MTS Assay (Cytotoxicity Screening) B Annexin V/PI Staining (Flow Cytometry) A->B Identifies cytotoxic compounds C JC-1 Assay (Mitochondrial Membrane Potential) B->C Confirms apoptosis D Western Blot (Cytochrome c Release) C->D Assesses mitochondrial integrity E Western Blot (Cleaved Caspases-9, -3, PARP) D->E Confirms intrinsic pathway activation

Workflow for Investigating Benzothiazole-Induced Apoptosis.
Kinase Inhibition: Disrupting Cancer Cell Signaling

Cancer cells are often dependent on hyperactive signaling pathways for their growth, survival, and proliferation. Protein kinases are key regulators of these pathways, and their inhibition is a well-established anticancer strategy.[13] Several benzothiazole derivatives have been identified as potent inhibitors of various protein kinases.[14]

Notable Kinase Targets of Benzothiazole Derivatives:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and is frequently mutated in cancer. Benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.[12][15]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Benzothiazole-based compounds have been designed as EGFR tyrosine kinase inhibitors.[16]

  • Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: ATR is a key regulator of the DNA damage response (DDR), a pathway that cancer cells often rely on for survival. Inhibition of ATR by benzothiazole derivatives can sensitize cancer cells to DNA-damaging agents.[14]

The benzothiazole scaffold can act as a mimic of the adenine portion of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[17]

Experimental Protocols for Anticancer Mechanism Studies

This colorimetric assay is a widely used method for assessing the cytotoxic effect of a compound on a cell population.[13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[2][4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Compound ID Cell Line IC50 (µM) Reference
Derivative 55HT-29 (Colon)0.024[19]
Derivative 55H460 (Lung)0.29[19]
Derivative 55A549 (Lung)0.84[19]
Derivative 55MDA-MB-231 (Breast)0.88[19]
Derivative 29SKRB-3 (Breast)0.0012[19]
Derivative 29SW620 (Colon)0.0043[19]
Derivative 29A549 (Lung)0.044[19]
Derivative 29HepG2 (Liver)0.048[19]
Derivative 67HT-29 (Colon)3.47[19]
Derivative 67A549 (Lung)3.89[19]
Derivative 67MCF-7 (Breast)5.08[19]
Compound 4dBxPC-3 (Pancreatic)3.99[13][20]
Compound 4mAsPC-1 (Pancreatic)8.49[13][20]
Compound 4kPTJ64i (Paraganglioma)7.47[13][20]
Compound 7dMCF-7 (Breast)0.39[21]
Compound 7dHCT-116 (Colon)0.28[21]
Compound 7dHepG2 (Liver)0.14[21]

Table 1: Representative IC50 values of various benzothiazole derivatives against different cancer cell lines.[13][19][20][21]

This is a standard method for quantifying apoptotic and necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[3][22]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the benzothiazole derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[3]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3][9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This assay is used to assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[7]

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent "J-aggregates." In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7][10]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the benzothiazole derivative. Include a positive control for mitochondrial depolarization (e.g., CCCP).[1][12]

  • JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[1][7]

  • Washing: Wash the cells with assay buffer to remove excess dye.[7]

  • Fluorescence Measurement: Measure the red (J-aggregates) and green (monomers) fluorescence using a fluorescence microscope, plate reader, or flow cytometer.[7][10][12]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptosis pathway.[6][23]

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Key Targets and Expected Observations:

  • Bcl-2 Family: Look for an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[23]

  • Cytochrome c: In apoptotic cells, cytochrome c levels will decrease in the mitochondrial fraction and increase in the cytosolic fraction.

  • Caspases: Detect the cleavage of pro-caspases (e.g., pro-caspase-9, pro-caspase-3) into their smaller, active forms.[24][25]

  • PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage from a full-length protein to a smaller fragment is a hallmark of apoptosis.[6][23]

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated and control cells to extract total protein or fractionate into cytosolic and mitochondrial components.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Part 2: Combating Microbes: The Antimicrobial Mechanisms of Benzothiazoles

Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[18] Their mechanisms of action often involve the inhibition of essential microbial enzymes that are absent or significantly different in humans, providing a degree of selective toxicity.[4]

Key Microbial Targets of Benzothiazole Derivatives:

  • DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Benzothiazoles can inhibit its activity.[4]

  • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis, crucial for bacterial growth.

  • Dihydropteroate Synthase: An enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria.[4]

Experimental Protocol for Antimicrobial Activity Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][26]

Principle: A serial dilution of the benzothiazole derivative is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth).[5]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the benzothiazole derivative and perform a two-fold serial dilution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth).[27]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).[26]

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[27]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).

Compound ID Microorganism MIC (µg/mL) Reference
Compound 66cP. aeruginosa3.1-6.2[28]
Compound 66cS. aureus3.1-6.2[28]
Compound 66cE. coli3.1-6.2[28]
Compound 59bK. pneumoniae0.4-0.8[28]
Compound 3E. coli25-100[29]
Compound 4E. coli25-100[29]
Compound 3S. aureus50-200[29]
Compound 4S. aureus50-200[29]
Compound 8aP. aeruginosa90-180[28]
Compound 8bE. coli90-180[28]
Compound 4bE. coli3.90[30]
Compound 4bB. subtilis3.90[30]
Compound 4bS. aureus7.81[30]
Compound 4bC. albicans15.63[30]

Table 2: Representative MIC values of various benzothiazole derivatives against different microbial strains.[28][29][30]

Part 3: Neuroprotection and the Multi-Target Approach in Alzheimer's Disease

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs).[5][31] Benzothiazole derivatives are well-suited for this approach due to their structural versatility, allowing for the incorporation of pharmacophores that can interact with multiple targets involved in AD pathology.[26][29]

Key Targets in Alzheimer's Disease for Benzothiazole Derivatives:

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[31]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can have neuroprotective effects.[5][31]

  • Histamine H3 Receptor (H3R): Antagonism of this receptor can enhance the release of several neurotransmitters, including acetylcholine, and improve cognitive performance.[5][31]

Experimental Protocol for Cholinesterase Inhibition

This is a widely used spectrophotometric method for measuring cholinesterase activity.[32][33]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be measured at 412 nm. The rate of color formation is proportional to the AChE activity.[16][32]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add buffer (e.g., Tris-HCl), DTNB, and the benzothiazole derivative at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to the wells and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Compound ID Enzyme IC50 (nM) Reference
Compound 4fAChE23.4[31]
Compound 4mAChE27.8[31]
Compound 4gAChE36.7[31]
Compound 4nAChE42.1[31]
Compound 4aAChE56.3[31]
Compound 4hAChE64.9[31]
Compound 4dAChE89.6[31]
Compound 4kAChE102.5[31]
Compound M13BChE1210[34]
Compound M2BChE1380[34]
Compound 6hAChE3.65[15]

Table 3: Representative IC50 values of various benzothiazole derivatives against cholinesterases.[15][31][34]

Part 4: Target Identification and Validation

Identifying the direct molecular targets of a benzothiazole derivative is crucial for a complete understanding of its mechanism of action. A combination of computational and experimental approaches is often employed.

Experimental Approaches for Target Identification
  • Co-immunoprecipitation (Co-IP): This technique can be used to identify protein-protein interactions. If a benzothiazole derivative is known to bind to a specific protein, Co-IP can be used to pull down that protein and any interacting partners, which could be other targets of the compound.[17][35]

  • Affinity Chromatography: The benzothiazole derivative can be immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement cluster_3 Direct Target Identification A In Silico Docking B Biochemical Assays (e.g., Kinase Inhibition) A->B Predicts potential targets C Western Blot (Downstream Signaling) B->C Confirms direct inhibition D Co-Immunoprecipitation / Affinity Chromatography C->D Validates cellular effects D->B Identifies novel targets

Integrated workflow for target identification and validation.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of their mechanisms of action is the cornerstone of successful drug development. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate the biological activities of novel benzothiazole derivatives. By combining these cellular and biochemical assays with modern target identification techniques, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

A Technical Guide to the Structural Elucidation of Novel 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzothiazole Scaffold in Modern Drug Discovery

The benzo[d]thiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The specific analog, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors for oncology.[3] Its structural features, including the electron-donating methoxy and morpholino groups, enhance binding affinity to target proteins.[3] The development of novel analogs based on this core structure is a critical endeavor in medicinal chemistry, aimed at optimizing efficacy, selectivity, and pharmacokinetic profiles.[4][5]

This guide provides an in-depth, experience-driven framework for the comprehensive structural elucidation of novel analogs derived from this core. It eschews a rigid, one-size-fits-all template in favor of a logical, self-validating workflow that integrates multiple analytical techniques. Our objective is not merely to identify a structure but to build an unassailable body of evidence that confirms its identity, connectivity, and, where applicable, stereochemistry with absolute confidence.

The Analytical Gauntlet: An Integrated Workflow for Structure Confirmation

G cluster_0 Synthesis & Purification cluster_1 Initial Assessment cluster_2 Definitive Analysis cluster_3 Absolute Confirmation (If Required) cluster_4 Final Validation Synthesis Analog Synthesis Purification HPLC Purification Synthesis->Purification LCMS LC-MS (Purity & Nominal Mass) Purification->LCMS HRMS HRMS (Elemental Composition) LCMS->HRMS NMR NMR Spectroscopy (Connectivity & 2D Structure) LCMS->NMR Validation Data Integration & Final Structure Assignment HRMS->Validation XRay X-Ray Crystallography (3D Structure & Stereochemistry) NMR->XRay If crystals form NMR->Validation XRay->Validation G a H-5 b C-7 a->b ³J c C-4 a->c ³J d C-3a a->d ²J e C-6 a->e f H-8 g C-7 f->g ³J h C-6 f->h i H-11 (OCH3) j C-4 i->j k H-13 (Morpholine) l C-7 k->l

References

The 2-Aminobenzothiazole Scaffold: A Technical Guide to Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery.[1] The 2-aminobenzothiazole core, a heterocyclic system comprising a fused benzene and thiazole ring with a critical amino group at the 2-position, is a prime example of such a scaffold.[2] Its remarkable versatility allows for facile chemical modification, enabling the exploration of vast chemical spaces and the optimization of interactions with a wide array of biological targets implicated in cancer.[3][4] This technical guide provides an in-depth exploration of the 2-aminobenzothiazole scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, mechanisms of action, and the experimental methodologies crucial for its evaluation as a potential anticancer therapeutic.

I. Synthetic Strategies: Building the Core and its Analogs

The synthetic accessibility of the 2-aminobenzothiazole scaffold is a key driver of its prominence in drug discovery. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

A. Classical Synthesis: The Hugershoff Reaction

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of N-arylthioureas. This method is valued for its simplicity and the ready availability of starting materials.

Conceptual Workflow of the Hugershoff Reaction:

A Substituted Aniline C N-Arylthiourea Intermediate A->C Reaction B Thiocyanate Salt (e.g., KSCN, NH4SCN) B->C Reaction D Oxidative Cyclization (e.g., Br2 in Acetic Acid) C->D Input E 2-Aminobenzothiazole Derivative D->E Yields RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits A Implantation of Cancer Cells/Tumor Fragments B Tumor Growth Monitoring A->B C Randomization of Mice into Treatment Groups B->C D Treatment with 2-Aminobenzothiazole Derivative C->D E Continued Tumor Volume Measurement D->E F Endpoint Analysis (e.g., Tumor Weight, Biomarkers) E->F

References

Unlocking the Anti-Inflammatory Potential of Morpholinobenzothiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic inflammation underpins a vast spectrum of debilitating human diseases, creating a pressing need for novel therapeutic agents with improved efficacy and safety profiles. This technical guide delves into the promising anti-inflammatory potential of a unique class of heterocyclic molecules: morpholinobenzothiazole compounds. By integrating the well-documented anti-inflammatory properties of the benzothiazole nucleus with the favorable pharmacokinetic attributes of the morpholine moiety, these compounds represent a compelling avenue for drug discovery. This document provides a comprehensive overview of the rationale behind their design, proposed synthetic strategies, and a detailed roadmap for their preclinical evaluation. We will explore the key molecular targets, including the NF-κB and COX-2 signaling pathways, and provide validated in-vitro and in-vivo experimental protocols to rigorously assess their therapeutic promise. This guide is intended to empower researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and advance this promising class of anti-inflammatory agents.

The Rationale: Why Morpholinobenzothiazole?

The strategic design of novel therapeutic agents often involves the hybridization of pharmacophores with known biological activities and favorable drug-like properties. The morpholinobenzothiazole scaffold is a prime example of this approach, leveraging the synergistic potential of its two core components.

  • The Benzothiazole Core: Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Their anti-inflammatory effects are often attributed to their ability to modulate key inflammatory pathways.

  • The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the physicochemical properties of a drug candidate.[3] Morpholine can improve aqueous solubility, metabolic stability, and bioavailability, while also potentially contributing to the molecule's interaction with biological targets.[3] The incorporation of a morpholine substituent has been shown to enhance the anti-inflammatory activity of various compounds.[4]

By combining these two moieties, we hypothesize that morpholinobenzothiazole compounds will not only exhibit potent anti-inflammatory activity but also possess an improved pharmacokinetic profile, making them attractive candidates for further development.

Navigating the Inflammatory Landscape: Key Molecular Targets

A successful anti-inflammatory drug discovery program hinges on a deep understanding of the underlying molecular mechanisms of inflammation. For morpholinobenzothiazole compounds, two primary signaling pathways are of significant interest:

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5][6] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases.[5][6] Therefore, inhibiting NF-κB activation represents a key therapeutic strategy. We postulate that morpholinobenzothiazole compounds may exert their anti-inflammatory effects by interfering with this critical pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Morpholino Morpholinobenzothiazole Compound Morpholino->IKK Inhibits? Morpholino->NFkB Inhibits Translocation?

Caption: Proposed inhibition of the NF-κB signaling pathway by morpholinobenzothiazole compounds.

The Cyclooxygenase-2 (COX-2) Pathway: A Well-Established Target

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is the primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).[1][7] Several heterocyclic compounds, including benzothiazole derivatives, have been reported as selective COX-2 inhibitors.[1] It is therefore highly probable that morpholinobenzothiazole compounds will also exhibit inhibitory activity against COX-2.

Synthesis and Characterization: Forging the Molecules

While a definitive, optimized synthetic route for all possible morpholinobenzothiazole derivatives is beyond the scope of this guide, a general and logical synthetic strategy can be proposed based on established organic chemistry principles and literature precedents for related heterocyclic compounds.[8][9]

A plausible approach involves a multi-step synthesis. One common method for synthesizing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with ammonium thiocyanate in the presence of an oxidizing agent like bromine.[8] The resulting 2-aminobenzothiazole can then be further modified. To introduce the morpholine moiety, a subsequent reaction, for instance, a nucleophilic substitution with a suitable morpholine-containing electrophile, could be employed. The precise nature of this reaction will depend on the desired point of attachment and the overall molecular design.

It is imperative that each synthesized compound undergoes rigorous purification and characterization. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis should be employed to confirm the structure and purity of the final products.

Preclinical Evaluation: A Step-by-Step Guide to Assessing Anti-Inflammatory Potential

A robust and systematic preclinical evaluation is critical to validate the anti-inflammatory potential of newly synthesized morpholinobenzothiazole compounds. This should encompass both in-vitro and in-vivo studies.

In-Vitro Screening: The Initial Litmus Test

In-vitro assays provide a rapid and cost-effective means to assess the preliminary anti-inflammatory activity and elucidate the mechanism of action of the test compounds.[10]

Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compounds. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the morpholinobenzothiazole compounds for 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a well-established in-vitro model of inflammation.[11] These cells produce high levels of nitric oxide (NO), a key pro-inflammatory mediator, upon stimulation. The Griess assay is a simple and sensitive method to measure NO production.[12]

Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the morpholinobenzothiazole compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.

Protocol: ELISA for TNF-α and IL-6

  • Sample Collection: Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells treated with the test compounds.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

  • Data Analysis: Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve and calculate the percentage of inhibition.

To investigate the effect of the compounds on the NF-κB and COX-2 pathways, Western blot analysis can be performed to measure the protein expression levels of key signaling molecules.

Protocol: Western Blot Analysis

  • Cell Lysis: Lyse the treated RAW 264.7 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, COX-2, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

In_Vitro_Workflow Start Synthesized Morpholinobenzothiazole Compounds MTT MTT Assay (Cell Viability) Start->MTT Griess Griess Assay (NO Production) MTT->Griess Determine Non-Toxic Concentrations ELISA ELISA (TNF-α, IL-6) Griess->ELISA WB Western Blot (NF-κB, COX-2) ELISA->WB Lead Lead Compound Identification WB->Lead

Caption: A streamlined workflow for the in-vitro evaluation of morpholinobenzothiazole compounds.

In-Vivo Validation: Assessing Efficacy in a Living System

Promising candidates from in-vitro screening should be advanced to in-vivo models of inflammation to assess their efficacy and safety in a more complex biological system.[13][14]

The carrageenan-induced paw edema model in rodents is a widely used and well-validated model for evaluating the anti-inflammatory activity of novel compounds.[1]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the morpholinobenzothiazole compounds orally or intraperitoneally at various doses. A standard NSAID (e.g., indomethacin or diclofenac) should be used as a positive control.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.

Data Presentation and Interpretation

All quantitative data should be presented clearly and concisely. The use of tables is highly recommended for summarizing key findings and facilitating comparisons between different compounds and control groups.

Table 1: In-Vitro Anti-Inflammatory Activity of Morpholinobenzothiazole Derivatives

CompoundCytotoxicity (IC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
MBZ-1 >10025.430.135.8
MBZ-2 >10015.818.222.5
Diclofenac 150.212.515.619.3

Table 2: In-Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Edema Inhibition (%) at 3h
Vehicle 0
MBZ-2 (10 mg/kg) 45.2
MBZ-2 (20 mg/kg) 65.8
Indomethacin (10 mg/kg) 70.5

Future Perspectives and Conclusion

The exploration of morpholinobenzothiazole compounds as anti-inflammatory agents represents a promising frontier in drug discovery. The strategic combination of the benzothiazole core and the morpholine moiety offers the potential for the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. The systematic application of the in-vitro and in-vivo experimental protocols outlined in this guide will be instrumental in identifying and advancing lead candidates. Further research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.[15][16] Additionally, more extensive preclinical studies, including pharmacokinetic and toxicological assessments, will be necessary to fully characterize the therapeutic potential of the most promising candidates and pave the way for their potential clinical development.

References

Discovery of benzothiazole derivatives as potential kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as a prominent class of drug targets, particularly in oncology. The relentless pursuit of novel kinase inhibitors has unveiled a diverse chemical landscape, within which the benzothiazole scaffold has distinguished itself as a "privileged" structure. Its inherent ability to mimic the adenine region of ATP allows it to effectively compete for the kinase ATP-binding site, leading to the disruption of aberrant signaling pathways that drive disease progression.[1] This technical guide provides a comprehensive exploration of the discovery and development of benzothiazole derivatives as potent and selective kinase inhibitors. We will delve into the causality behind experimental design, from the strategic synthesis of compound libraries to the rigorous biological evaluation and elucidation of structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a review of the field but also actionable, field-proven protocols and insights to guide future discovery efforts.

The Rationale: Why Benzothiazole?

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, possesses a unique combination of structural and electronic features that make it an ideal starting point for the design of kinase inhibitors.[2] Its planar structure and the presence of nitrogen and sulfur heteroatoms facilitate key interactions within the ATP-binding pocket of various kinases.[3] This scaffold has been successfully exploited to develop inhibitors against a range of critical kinase targets implicated in cancer and other diseases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [4][5]

  • Epidermal Growth Factor Receptor (EGFR) [6][7]

  • Phosphoinositide 3-Kinase (PI3K) [8][9]

  • Aurora Kinases [10]

  • Cyclin-Dependent Kinases (CDKs) [11]

The versatility of the benzothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry: Crafting the Inhibitors

The synthesis of benzothiazole derivatives is often centered around the construction of the core bicyclic system, followed by the introduction of various substituents to explore the chemical space and optimize biological activity. A common and effective strategy involves the synthesis of 2-aminobenzothiazole intermediates, which serve as versatile building blocks for further elaboration.[12]

General Synthesis of 2-Aminobenzothiazole Derivatives

A widely employed method for the synthesis of the 2-aminobenzothiazole scaffold is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This electrophilic cyclization reaction provides a straightforward entry into the core structure.

Experimental Protocol: Synthesis of a Representative 2-Aminobenzothiazole Precursor

  • Reaction Setup: In a well-ventilated fume hood, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.

  • Addition of Thiocyanate: Add potassium or ammonium thiocyanate (2.0-3.0 eq) to the solution and stir until dissolved.

  • Halogen Addition: Cool the reaction mixture in an ice bath and slowly add a solution of bromine (1.1 eq) in the same solvent dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. The product will often precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-aminobenzothiazole derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Library Development and Structure-Activity Relationship (SAR) Exploration

With the 2-aminobenzothiazole core in hand, a library of derivatives can be generated by modifying the 2-amino group and the aromatic ring. This systematic approach is crucial for establishing a robust SAR, which informs the design of more potent and selective inhibitors.

Logical Flow for SAR-Driven Library Synthesis

graph SAR_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Aminobenzothiazole Core"]; B [label="Amide Coupling / Sulfonamide Formation"]; C [label="Substitution on Benzene Ring"]; D [label="Diverse Building Blocks (Acids, Sulfonyl Chlorides)"]; E [label="Diverse Anilines"]; F [label="Synthesized Library of Benzothiazole Derivatives"]; G [label="Biological Screening (Kinase Assays)"]; H [label="SAR Analysis"]; I [label="Lead Optimization"];

A -> B; A -> C; D -> B; E -> C; B -> F; C -> F; F -> G; G -> H; H -> I; I -> B; I -> C; }

Caption: Iterative cycle of synthesis and testing for SAR elucidation.

Biological Evaluation: From Enzyme to Cell

The biological evaluation of newly synthesized benzothiazole derivatives is a multi-step process designed to assess their inhibitory activity against the target kinase, their effect on cancer cell proliferation and survival, and their mechanism of action.

In Vitro Kinase Inhibition Assay

The initial screening of compounds is typically performed using an in vitro kinase assay to determine their direct inhibitory effect on the purified target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[14]

Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition [15]

  • Reagent Preparation: Prepare the PI3K enzyme, lipid substrate (e.g., PIP2), and ATP at the desired concentrations in the kinase reaction buffer. Prepare a serial dilution of the benzothiazole test compounds.

  • Kinase Reaction: In a 96-well plate, add the PI3K enzyme, the test compound, and the lipid substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven luminescence reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Compounds that demonstrate potent enzymatic inhibition are then evaluated in cell-based assays to assess their effects on cancer cell viability and to confirm their mechanism of action within a cellular context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Experimental Protocol: MTT Assay for Antiproliferative Activity [17][18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is performed.[20][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay [22][23]

  • Cell Treatment: Treat cancer cells with the benzothiazole compounds at concentrations around their IC50 values for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Key Signaling Pathways Targeted by Benzothiazole Derivatives

A thorough understanding of the signaling pathways in which the target kinases operate is essential for interpreting the biological effects of the inhibitors.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[24][25][26] Its dysregulation is a common feature in many cancers.

graph PI3K_Pathway { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC1 [label="mTORC1"]; Proliferation [label="Cell Growth & Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole Inhibitor", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

RTK -> PI3K [label="activates"]; PI3K -> PIP3 [label="phosphorylates PIP2 to"]; PIP3 -> PDK1 [label="recruits"]; PIP3 -> Akt [label="recruits"]; PDK1 -> Akt [label="activates"]; Akt -> mTORC1 [label="activates"]; mTORC1 -> Proliferation; Benzothiazole -> PI3K [label="inhibits", color="#EA4335"]; }

Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[6][27][28]

graph EGFR_Pathway { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

EGF [label="EGF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Proliferation [label="Proliferation & Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole Inhibitor", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EGF -> EGFR [label="binds & activates"]; EGFR -> Ras [label="activates"]; EGFR -> PI3K [label="activates"]; Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> Akt -> Proliferation; Benzothiazole -> EGFR [label="inhibits", color="#FBBC05"]; }

Caption: The EGFR signaling network and its point of inhibition.

The VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of the angiogenic effects of VEGF-A.[4][8] Its activation in endothelial cells is crucial for the formation of new blood vessels, a process essential for tumor growth and metastasis.[29]

graph VEGFR_Pathway { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

VEGF [label="VEGF-A"]; VEGFR2 [label="VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole Inhibitor", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

VEGF -> VEGFR2 [label="binds & activates"]; VEGFR2 -> PLCg [label="activates"]; VEGFR2 -> PI3K [label="activates"]; PLCg -> Angiogenesis; PI3K -> Angiogenesis; Benzothiazole -> VEGFR2 [label="inhibits", color="#34A853"]; }

Caption: The VEGFR-2 signaling pathway in angiogenesis.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the benzothiazole scaffold and the subsequent biological testing generate a wealth of data that is crucial for understanding the SAR. Presenting this data in a clear and organized manner is essential for identifying key structural features that govern potency and selectivity.

Table 1: Representative SAR Data for Benzothiazole Derivatives as VEGFR-2 Inhibitors

Compound IDR1 SubstituentR2 SubstituentVEGFR-2 IC50 (nM)Antiproliferative IC50 (µM) vs. MCF-7
Ref. Cmpd (Sorafenib) --533.84
BTZ-1 H4-Cl-phenyl977.92
BTZ-2 H4-F-phenyl915.61
BTZ-3 6-OCH34-Cl-phenyl754.12
BTZ-4 6-OCH34-F-phenyl683.25

Data is illustrative and compiled from trends reported in the literature.[5][30][31]

The data in Table 1 suggests that the introduction of a fluorine atom at the para-position of the phenyl ring at R2 (BTZ-2 vs. BTZ-1) enhances both enzymatic and antiproliferative activity. Furthermore, the addition of a methoxy group at the 6-position of the benzothiazole ring (BTZ-3 and BTZ-4) leads to a further increase in potency. This type of analysis guides the next round of synthesis in the lead optimization process.

In Vivo Evaluation: Assessing Therapeutic Potential

Promising benzothiazole derivatives with favorable in vitro profiles and drug-like properties are advanced to in vivo studies to evaluate their efficacy and safety in a living organism. Mouse xenograft models are commonly used for this purpose.[10][32]

Experimental Workflow: In Vivo Xenograft Study

  • Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into treatment and control groups. The benzothiazole inhibitor is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated. Tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion and Future Directions

The benzothiazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The synthetic tractability of this motif, combined with its favorable interactions within the kinase ATP-binding site, has led to the development of potent inhibitors against a multitude of cancer-relevant kinases. The systematic application of the principles of medicinal chemistry, guided by rigorous biological evaluation and SAR analysis, continues to yield promising drug candidates.

Future efforts in this field will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and enhance safety.

  • Overcoming Drug Resistance: Developing next-generation benzothiazole derivatives that are active against clinically relevant kinase mutations that confer resistance to existing therapies.

  • Dual-Targeting Inhibitors: Exploring the potential of benzothiazole-based compounds to inhibit multiple key kinases in a signaling pathway simultaneously, which may offer a more durable therapeutic response.

This guide has provided a framework for the rational discovery and development of benzothiazole-based kinase inhibitors. By adhering to the principles of scientific integrity and logical experimental design, the research community can continue to unlock the full therapeutic potential of this privileged scaffold.

References

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine structure and chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine: Synthesis, Structure, and Potential as a Kinase Inhibitor

Disclaimer: Publicly available scientific literature and experimental data for this compound (CAS 383865-57-4) are limited. This guide, therefore, provides an expert-level technical overview based on established principles of medicinal chemistry and the well-documented properties of the 2-aminobenzothiazole class of compounds, to which it belongs. The proposed synthetic and analytical protocols are representative of the compound class and should be considered as a starting point for experimental design.

Introduction

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature and the presence of hydrogen bond donors and acceptors make it an ideal framework for interacting with various biological targets, most notably the ATP-binding site of protein kinases.[2] This guide focuses on a specific derivative, this compound, a molecule that combines the benzothiazole core with substituents known to enhance pharmacokinetic properties and target engagement.

While specific research on this particular molecule is not widely published, its structural features suggest a strong potential for applications in drug discovery, particularly in the realm of oncology and inflammatory diseases where kinase signaling plays a pivotal role. This document serves as a technical whitepaper for researchers and drug development professionals, outlining the compound's structure, plausible synthetic routes, and its potential as a kinase inhibitor based on extensive data from closely related analogues.

Chemical Structure and Physicochemical Properties

The structure of this compound incorporates several key functional groups that are expected to dictate its chemical and biological properties. The electron-donating methoxy group at the 4-position and the amino group at the 2-position influence the electronic properties of the benzothiazole ring system. The morpholine ring at the 7-position is a common moiety in modern drug design, often introduced to improve aqueous solubility and provide a key interaction point with biological targets.[3]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 383865-57-4
Molecular Formula C₁₂H₁₅N₃O₂S
Molecular Weight 265.34 g/mol
SMILES COC1=C2N=C(N)SC2=C(C=C1)N1CCOCC1
Purity Typically ≥95%
Storage 2-8 °C, protected from light[4]

Proposed Synthesis

The synthesis of 2-aminobenzothiazoles is a well-established field in organic chemistry. A common and effective method is the oxidative cyclization of a substituted arylthiourea.[3][5] This approach is highly adaptable for creating a variety of substituted benzothiazoles.

A plausible synthetic route to this compound would start from 3-methoxy-4-morpholinoaniline. This aniline derivative can be converted to the corresponding arylthiourea, which then undergoes intramolecular cyclization to form the benzothiazole ring.

G start 3-Methoxy-4-morpholinoaniline thiourea Arylthiourea Intermediate start->thiourea 1. NH4SCN, HCl 2. Heat product This compound thiourea->product Br2, Acetic Acid (Oxidative Cyclization)

Caption: Proposed synthetic workflow for the target molecule.

Representative Experimental Protocol: Synthesis of a 2-Aminobenzothiazole Derivative

This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from substituted anilines, which can be adapted for the target molecule.

Step 1: Formation of the Arylthiourea Intermediate

  • Rationale: The aniline nitrogen acts as a nucleophile, attacking the thiocyanate to form the arylthiourea. This reaction is typically performed under acidic conditions to activate the thiocyanate.

  • Procedure:

    • To a stirred solution of the substituted aniline (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and HCl, add ammonium thiocyanate (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude arylthiourea intermediate.

Step 2: Oxidative Cyclization to the 2-Aminobenzothiazole

  • Rationale: An oxidizing agent, commonly bromine in acetic acid, facilitates the electrophilic cyclization of the arylthiourea. The sulfur atom attacks the aromatic ring, followed by elimination to form the stable benzothiazole ring system.

  • Procedure:

    • Dissolve the crude arylthiourea intermediate from Step 1 in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonia solution.

    • Collect the precipitated solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

The 2-aminothiazole scaffold is a key component of several approved kinase inhibitor drugs, including Dasatinib.[6] These inhibitors typically function by competing with ATP for binding to the kinase domain of protein kinases, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that drive cell proliferation and survival.

Given its structure, this compound is a strong candidate for a kinase inhibitor. The morpholine group can enhance solubility and form hydrogen bonds within the ATP-binding pocket, while the methoxy group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.[3][7] This class of compounds has shown activity against a range of kinases, including Src family kinases, CDKs, and receptor tyrosine kinases like VEGFR and EGFR.[2][8]

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimer RTK Dimerization & Autophosphorylation receptor->dimer Binding adp ADP dimer->adp downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) dimer->downstream Phosphorylation inhibitor This compound inhibitor->dimer Inhibition atp ATP atp->dimer response Cell Proliferation, Survival, Angiogenesis downstream->response

Caption: Representative Receptor Tyrosine Kinase signaling pathway potentially inhibited by the target molecule.

Analytical and Characterization Methods

Once synthesized, the identity and purity of this compound would be confirmed using standard analytical techniques.

Table 2: Representative Analytical Methods

TechniquePurpose & Expected Observations
¹H NMR Confirm the presence of protons in different chemical environments. Expect signals for: aromatic protons on the benzothiazole ring, the methoxy group (singlet, ~3.9 ppm), the morpholine protons (multiplets), and the amine protons (broad singlet).
¹³C NMR Confirm the carbon skeleton. Expect distinct signals for the aromatic, methoxy, morpholine, and thiazole carbons.
Mass Spectrometry (MS) Determine the molecular weight. Expect to observe the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Assess the purity of the compound. A pure sample should show a single major peak under various detection wavelengths.
Infrared (IR) Spectroscopy Identify key functional groups. Expect characteristic stretches for N-H (amine), C-O (ether), C=N, and aromatic C-H bonds.
General Protocol: HPLC Purity Analysis
  • Rationale: HPLC is a standard method to separate and quantify components in a mixture, providing a reliable measure of purity.

  • Procedure:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically used.

    • Column: A C18 reverse-phase column is standard for this type of molecule.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all components are observed.

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or DMSO.

    • Analysis: Inject the sample and run the gradient method. Purity is calculated based on the area of the main peak relative to the total peak area.

Conclusion

References

Technical Guide: Synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine via Intramolecular Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis proceeds via the oxidative cyclization of the precursor, 1-(2-Methoxy-5-Morpholinophenyl)thiourea. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical parameters for process optimization and troubleshooting. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Overview

The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2] The target molecule, this compound, incorporates this valuable scaffold along with methoxy and morpholino substituents that can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The described synthesis employs the Hugershoff reaction, a classical and effective method for constructing the 2-aminobenzothiazole ring system.[3][4] This approach involves the intramolecular oxidative cyclization of a substituted phenylthiourea precursor. The selection of this route is based on its reliability, procedural simplicity, and applicability to a wide range of substituted anilines.[1][5] The key transformation utilizes an oxidizing agent, typically elemental bromine in a suitable solvent like acetic acid, to facilitate the formation of the critical carbon-sulfur bond.[4]

Mechanistic Rationale: The Hugershoff Reaction

The conversion of 1-(2-Methoxy-5-Morpholinophenyl)thiourea to the target benzothiazole is an electrophilic aromatic substitution reaction. Understanding the mechanism is crucial for controlling the reaction and minimizing side-product formation.

The commonly accepted mechanism proceeds through the following key steps:[3]

  • Activation of Sulfur: The reaction is initiated by the electrophilic attack of the oxidizing agent (e.g., Bromine, Br₂) on the highly nucleophilic sulfur atom of the thiourea group. This forms a reactive sulfenyl bromide intermediate.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring, activated by the methoxy and morpholino groups, then attacks the electrophilic sulfur atom in an intramolecular fashion. This is the ring-closing step (cyclization) that forms the new five-membered thiazole ring. The substitution occurs ortho to the thiourea group.

  • Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final 2-aminobenzothiazole product.

The choice of bromine in glacial acetic acid is strategic; acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionic intermediates, while bromine is an effective and readily available oxidizing agent for this transformation.[4][6]

Experimental Protocol

This section provides a detailed, reproducible protocol for the synthesis of this compound.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )GradeNotes
1-(2-Methoxy-5-Morpholinophenyl)thioureaC₁₂H₁₇N₃O₂S267.35>95%Starting Material
Glacial Acetic AcidCH₃COOH60.05ACS GradeSolvent
BromineBr₂159.81Reagent GradeOxidizing Agent. Handle with extreme caution in a fume hood.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--For neutralization/work-up
Ethyl AcetateC₄H₈O₂88.11ACS GradeExtraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeDrying Agent

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(2-Methoxy-5-Morpholinophenyl)thiourea in glacial acetic acid (approx. 10 mL per gram of thiourea). Stir the mixture at room temperature until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature during the addition of bromine is critical to control the reaction rate and prevent potential side reactions, such as aromatic bromination.

  • Addition of Bromine: Prepare a solution of bromine (1.0 - 1.1 equivalents) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred thiourea solution over 15-20 minutes. A slight color change is typically observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 50 g). This will precipitate the product and dilute the acetic acid. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material (1-(2-Methoxy-5-Morpholinophenyl)thiourea) in Glacial Acetic Acid B Cool to 0-5 °C A->B C Dropwise Addition of Bromine in Acetic Acid B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Ice & Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of the target compound.

Process Optimization and Troubleshooting

  • Control of Stoichiometry: Using more than ~1.1 equivalents of bromine can lead to undesired bromination of the electron-rich aromatic ring. Precise control over the amount of the oxidizing agent is crucial for obtaining a clean product.

  • Temperature Management: The initial addition of bromine should be performed at a low temperature (0-5 °C) to temper the exothermic reaction and prevent side-product formation. However, the reaction often requires warming to room temperature to proceed to completion.

  • Alternative Oxidizing Agents: While bromine is effective, other oxidizing systems can be used for this transformation. For instance, some protocols utilize reagents like benzyltrimethylammonium dichloroiodate or electrosynthesis to avoid handling liquid bromine.[3][7]

  • Work-up Procedure: Thorough neutralization is important. If the solution remains acidic, the product may remain in the aqueous phase as an amine salt, leading to low extraction yields. Ensure the pH is neutral or slightly basic before extraction.

References

A Technical Guide to the Biological Evaluation of Novel Benzothiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3][4] This technical guide provides an in-depth, experience-driven framework for the comprehensive biological evaluation of novel benzothiazole derivatives as potential anticancer therapeutics. Moving beyond mere procedural lists, this document elucidates the causal logic behind experimental choices, from initial cytotoxicity screening to mechanistic investigations and preclinical in vivo efficacy studies. It is designed to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to rigorously assess and advance promising anticancer candidates. We will explore the critical steps of in vitro assays, delve into the elucidation of mechanisms of action such as apoptosis and cell cycle arrest, discuss the importance of structure-activity relationships, and outline the transition to in vivo models.[5][6]

Introduction: The Rationale for Benzothiazole Scaffolds in Oncology

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in oncology research due to its presence in numerous molecules exhibiting potent antitumor activities.[1][2][3][4][7] Derivatives of this scaffold have been shown to interact with a variety of biological targets implicated in cancer progression, including protein kinases, topoisomerases, and tubulin.[2][5] The versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[8] Recent studies have highlighted the ability of novel benzothiazole derivatives to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines, positioning them as promising candidates for further development.[5][9][10] This guide will walk through the logical progression of experiments designed to validate and characterize these anticancer properties.

The Preclinical Evaluation Pipeline: A Step-Wise Approach

The journey from a newly synthesized benzothiazole derivative to a potential clinical candidate is a multi-stage process. Each step is designed to answer specific questions about the compound's activity, selectivity, and mechanism of action. This systematic approach ensures that only the most promising candidates, with a well-understood biological profile, advance to more complex and resource-intensive studies.

G cluster_0 In Vitro Evaluation cluster_1 Structure-Activity Relationship cluster_2 In Vivo Evaluation Initial Cytotoxicity Screening Initial Cytotoxicity Screening Mechanistic Studies Mechanistic Studies Initial Cytotoxicity Screening->Mechanistic Studies Active Compounds SAR Analysis SAR Analysis Mechanistic Studies->SAR Analysis Data Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Improved Potency Animal Models Animal Models Lead Optimization->Animal Models Optimized Lead Toxicity & Efficacy Toxicity & Efficacy Animal Models->Toxicity & Efficacy Preclinical Data

Caption: Preclinical evaluation workflow for novel anticancer agents.

In Vitro Evaluation: The Foundation of Anticancer Activity

The initial phase of biological evaluation focuses on assessing the direct effect of the benzothiazole derivatives on cancer cells in a controlled laboratory setting. This stage is crucial for identifying active compounds and prioritizing them for further investigation.

Primary Cytotoxicity Screening

The fundamental question to answer is whether the novel compounds can inhibit the growth of or kill cancer cells. This is typically assessed using a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11][12]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzothiazole derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Data Presentation: Comparative Cytotoxicity

Compound IDCancer Cell LineIC50 (µM)
BZ-1MCF-7 (Breast)5.2
BZ-1A549 (Lung)8.9
BZ-2MCF-7 (Breast)12.5
BZ-2A549 (Lung)25.1
DoxorubicinMCF-7 (Breast)0.8
DoxorubicinA549 (Lung)1.2
Mechanistic Studies: Unraveling the "How"

Once a compound has demonstrated cytotoxic activity, the next critical step is to understand its mechanism of action. This involves investigating how the compound induces cell death or inhibits proliferation. Key cellular processes to examine are apoptosis (programmed cell death) and the cell cycle.

Many effective anticancer drugs exert their effects by inducing apoptosis.[13][14][15] Flow cytometry-based assays are powerful tools for quantifying apoptosis.[16]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the benzothiazole derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cancer is characterized by uncontrolled cell division.[17] Therefore, investigating a compound's effect on cell cycle progression is crucial. Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis.[18]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Treatment: Treat cells with the compound for a specific duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA).[17][18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control652015
BZ-1 (IC50)251560

This data suggests that BZ-1 induces a G2/M phase arrest.

G cluster_0 Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->AKT Inhibits

Caption: Potential mechanism of action via AKT signaling pathway inhibition.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand which parts of the molecule are crucial for its biological activity. This iterative process guides the synthesis of new derivatives with improved potency and selectivity.[20]

Data Presentation: Hypothetical SAR Table

CompoundR1 GroupR2 GroupIC50 (µM) on MCF-7
BZ-1-Cl-H5.2
BZ-1a-F-H7.8
BZ-1b-OCH3-H15.4
BZ-1c-Cl-NO22.1

This hypothetical data suggests that an electron-withdrawing group at the R1 position and a nitro group at the R2 position enhance anticancer activity.

In Vivo Evaluation: Assessing Efficacy in a Living System

While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a living organism.[6] Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy and safety.[21][22]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the benzothiazole derivative (administered orally or via injection) and a vehicle control.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: At the end of the study, the tumors are excised and weighed.

G Implant Cancer Cells Implant Cancer Cells Allow Tumor Growth Allow Tumor Growth Implant Cancer Cells->Allow Tumor Growth Step 1 Randomize & Treat Randomize & Treat Allow Tumor Growth->Randomize & Treat Step 2 Monitor Tumor & Weight Monitor Tumor & Weight Randomize & Treat->Monitor Tumor & Weight Step 3 Endpoint Analysis Endpoint Analysis Monitor Tumor & Weight->Endpoint Analysis Step 4

References

Methodological & Application

Protocol for synthesizing 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Derivatives

Authored by a Senior Application Scientist

This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a "privileged" structure, forming the core of numerous biologically active compounds, including anticancer agents and kinase inhibitors.[1] The specific substitution pattern of a methoxy and a morpholino group on the benzo portion of the molecule, combined with the 2-amino group on the thiazole ring, offers a unique combination of electronic and steric properties that are often sought in drug discovery programs.[2]

This guide is intended for researchers, scientists, and drug development professionals. It provides not only a step-by-step synthetic procedure but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.

Strategic Approach to Synthesis

The synthesis of the target molecule, this compound, is best approached through a linear sequence starting from a commercially available, appropriately substituted benzene derivative. The chosen strategy involves the sequential introduction of the required functional groups onto the aromatic ring, followed by the construction of the fused thiazole ring. This multi-step approach allows for purification and characterization of intermediates, ensuring the integrity of the final product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate2 2-Methoxy-5-morpholinoaniline Target->Intermediate2 Hugerschoff Reaction Intermediate1 4-Morpholino-3-nitroanisole Intermediate2->Intermediate1 Nitro Reduction StartingMaterial 4-Chloro-3-nitroanisole Intermediate1->StartingMaterial SNAr with Morpholine

Caption: Retrosynthetic analysis of the target compound.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Chloro-3-nitroanisoleReagentSigma-Aldrich
Morpholine≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Alfa Aesar
Ethanol (EtOH)AnhydrousJ.T.Baker
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house preparation
Ammonium Thiocyanate (NH₄SCN)≥98%Sigma-Aldrich
Bromine (Br₂)≥99.5%Acros Organics
Glacial Acetic AcidACS GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)VWR
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.

Experimental Protocols

The synthesis is divided into three main stages, as illustrated in the workflow diagram below:

G Start Start: 4-Chloro-3-nitroanisole Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate 1: 4-Morpholino-3-nitroanisole Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 Intermediate 2: 2-Methoxy-5-morpholinoaniline Step2->Intermediate2 Step3 Step 3: Benzothiazole Ring Formation Intermediate2->Step3 Product Final Product: this compound Step3->Product

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 4-Morpholino-3-nitroanisole

Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack by morpholine. Potassium carbonate is used as a base to neutralize the HCl generated during the reaction. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

Procedure:

  • To a stirred solution of 4-chloro-3-nitroanisole (10.0 g, 53.3 mmol) in anhydrous N,N-dimethylformamide (100 mL) in a 250 mL round-bottom flask, add morpholine (5.6 mL, 64.0 mmol) and anhydrous potassium carbonate (14.7 g, 106.6 mmol).

  • Heat the reaction mixture to 100 °C and maintain for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to afford 4-morpholino-3-nitroanisole as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H), 3.85 (t, J = 4.8 Hz, 4H), 3.05 (t, J = 4.8 Hz, 4H).

  • MS (ESI+): m/z 239.1 [M+H]⁺.

Step 2: Synthesis of 2-Methoxy-5-morpholinoaniline

Causality: This step involves the reduction of the nitro group to an amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation. The tin(II) acts as the reducing agent, and the reaction is typically carried out in a protic solvent like ethanol. A basic workup is required to neutralize the acidic reaction mixture and deprotonate the resulting anilinium salt to yield the free amine.

Procedure:

  • Suspend 4-morpholino-3-nitroanisole (10.0 g, 42.0 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (47.4 g, 210.0 mmol) to the suspension.

  • Carefully add concentrated hydrochloric acid (50 mL) dropwise with stirring. The reaction is exothermic.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methoxy-5-morpholinoaniline as an off-white to pale brown solid.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.70 (d, J = 8.4 Hz, 1H), 6.35 (d, J = 2.8 Hz, 1H), 6.25 (dd, J = 8.4, 2.8 Hz, 1H), 3.85 (s, 3H), 3.80 (t, J = 4.8 Hz, 4H), 3.65 (br s, 2H), 3.00 (t, J = 4.8 Hz, 4H).

  • MS (ESI+): m/z 209.1 [M+H]⁺.

Step 3: Synthesis of this compound

Causality: This final step is the construction of the 2-aminobenzothiazole ring via the Hugerschoff reaction.[3][4] This reaction involves the thiocyanation of the aniline ortho to the amino group, followed by an intramolecular cyclization. Bromine is used as an oxidizing agent to generate the electrophilic thiocyanogen species in situ from ammonium thiocyanate. Glacial acetic acid serves as the solvent and facilitates the reaction.

Procedure:

  • Dissolve 2-methoxy-5-morpholinoaniline (5.0 g, 24.0 mmol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add ammonium thiocyanate (5.5 g, 72.0 mmol) to the cooled solution and stir until it dissolves.

  • Prepare a solution of bromine (1.3 mL, 25.2 mmol) in glacial acetic acid (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: Dichloromethane/Methanol gradient) to afford this compound as a pure solid.

Expected Yield: 50-70%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 2H, NH₂), 6.85 (d, J = 8.8 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 3.80 (s, 3H), 3.75 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.0, 150.5, 145.0, 135.0, 120.0, 115.5, 110.0, 66.5, 56.0, 50.0.

  • MS (ESI+): m/z 266.1 [M+H]⁺.

  • IR (UATR, cm⁻¹): 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1620 (C=N stretch), 1550 (N-H bend), 1250 (C-O stretch), 1115 (C-N stretch).

Safety and Handling

  • 4-Chloro-3-nitroanisole: Toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Morpholine: Flammable and corrosive. Use in a well-ventilated fume hood.

  • Tin(II) Chloride Dihydrate: Corrosive. Avoid inhalation of dust.

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a fume hood with appropriate PPE, including heavy-duty gloves and a face shield. Have a sodium thiosulfate solution readily available for quenching any spills.

  • Glacial Acetic Acid: Corrosive. Use in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the In Vitro Characterization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a novel compound with potential kinase inhibitory activity. We present a strategic workflow encompassing primary biochemical screening, secondary cellular assays to assess viability and cytotoxicity, and tertiary assays to confirm target engagement and downstream pathway modulation within a cellular context. Detailed, field-proven protocols for luminescence-based kinase assays, cell viability assays, the Cellular Thermal Shift Assay (CETSA), and In-Cell Western assays are provided. The causality behind experimental choices, self-validating systems, and adherence to principles of scientific integrity are emphasized throughout. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro testing cascade for novel small molecule inhibitors.

Introduction: A Strategic Approach to Characterizing a Novel Compound

The compound this compound (henceforth referred to as Compound X) possesses a benzothiazole scaffold, a privileged structure in medicinal chemistry frequently associated with kinase inhibition. This structural alert warrants a systematic investigation into its potential as a kinase inhibitor. The successful characterization of a novel compound requires a multi-faceted approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.

Our approach is structured as a tiered screening cascade:

  • Tier 1: Primary Biochemical Assays. These assays aim to answer the fundamental question: Does Compound X inhibit the catalytic activity of a purified kinase enzyme? We will focus on a luminescence-based assay for its sensitivity and scalability.

  • Tier 2: Secondary Cellular Assays. These assays assess the effect of Compound X on living cells. The primary goal is to determine if the compound has anti-proliferative or cytotoxic effects and to establish a therapeutic window.

  • Tier 3: Target Engagement and Pathway Analysis. These assays are crucial for validating that Compound X interacts with its intended target in a complex cellular environment and modulates downstream signaling pathways.

This guide is designed to be a self-contained resource, providing not only the "how" but also the "why" for each step, ensuring that the generated data is robust, reproducible, and readily interpretable. All protocols are designed to be compliant with the principles outlined in regulatory guidelines such as the ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4][5]

Tier 1: Primary Biochemical Assays for Kinase Activity

The initial step in characterizing a putative kinase inhibitor is to measure its effect on the activity of a purified kinase in a cell-free system. This allows for the direct assessment of enzyme inhibition without the confounding factors of cell permeability, metabolism, or off-target effects.

Principle of Luminescence-Based Kinase Assays

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a popular choice for primary screening due to their high sensitivity, wide dynamic range, and simple "add-mix-measure" format.[6][7] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[6][8]

Workflow for a Primary Kinase Assay

The following diagram illustrates the general workflow for determining the IC50 of Compound X against a target kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare Serial Dilution of Compound X add_reagents Add Compound X, Kinase, and Master Mix to Plate prep_compound->add_reagents prep_enzyme Prepare Kinase (e.g., PIM1) prep_enzyme->add_reagents prep_mastermix Prepare Master Mix (Substrate + ATP) prep_mastermix->add_reagents incubate_reaction Incubate at 30°C (e.g., 60 min) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (e.g., 40 min) add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_kdr incubate_kdr Incubate at RT (e.g., 30 min) add_kdr->incubate_kdr read_lum Read Luminescence incubate_kdr->read_lum

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Detailed Protocol: PIM1 Kinase Inhibition Assay

This protocol is adapted for determining the inhibitory activity of Compound X against PIM1 kinase, a serine/threonine kinase implicated in cancer.[6][7]

Materials:

  • PIM1 Kinase (recombinant human)

  • PIM1 Kinase Substrate (e.g., RSRHSSYPAGT peptide)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

  • Compound X

  • DMSO (ACS grade)

  • 384-well low-volume white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series of Compound X in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Further dilute the compound series in Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the Substrate/ATP mix in Kinase Buffer. The optimal concentrations of substrate and ATP should be empirically determined but a starting point of 20 µM substrate and 10 µM ATP is common.[9]

    • Dilute the PIM1 kinase in Kinase Buffer. The optimal enzyme concentration should be determined by titration to achieve a signal within the linear range of the assay.[6]

  • Assay Execution (384-well format):

    • Add 1 µL of diluted Compound X or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the diluted PIM1 kinase to all wells except the "blank" controls. Add 2 µL of Kinase Buffer to the blank wells.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.

    • Mix the plate gently on an orbital shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • Signal Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the "blank" wells from all other wells.

  • Calculate the percent inhibition for each concentration of Compound X relative to the DMSO-treated (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the curve. A value of 1 suggests a 1:1 binding stoichiometry.
A measure of the goodness of fit of the curve to the data.

Alternative Primary Assay Formats:

  • TR-FRET Assays (HTRF®, LanthaScreen®): These assays measure the phosphorylation of a substrate via fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[10][11][12][13][14][15] They are homogeneous and well-suited for high-throughput screening.

  • Radiometric Assays: Considered the "gold standard," these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][16] While highly sensitive and direct, they require handling of radioactive materials.

Tier 2: Secondary Cellular Assays

Once biochemical activity is confirmed, the next critical step is to assess the compound's effect on living cells. Cellular assays provide insights into cell permeability, potential cytotoxicity, and the overall anti-proliferative effect of the compound.

Principle of ATP-Based Cell Viability Assays

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[17][18][19][20][21] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the ATP concentration.[17][18]

Workflow for a Cell Viability Assay

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_detection Detection seed_cells Seed Cells in a 96-well Plate incubate_cells Incubate Overnight (Allow cells to attach) seed_cells->incubate_cells treat_cells Add Compound X to Cells incubate_cells->treat_cells prep_compound Prepare Serial Dilution of Compound X prep_compound->treat_cells incubate_treatment Incubate for Desired Time (e.g., 72 hours) treat_cells->incubate_treatment equilibrate Equilibrate Plate to Room Temperature incubate_treatment->equilibrate add_ctg Add CellTiter-Glo® Reagent equilibrate->add_ctg mix_plate Mix on Orbital Shaker (Induce lysis) add_ctg->mix_plate incubate_ctg Incubate at RT (Stabilize signal) mix_plate->incubate_ctg read_lum Read Luminescence incubate_ctg->read_lum

Caption: Workflow for a CellTiter-Glo® cell viability assay.

Detailed Protocol: CellTiter-Glo® Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Compound X

  • DMSO (cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom, white-walled assay plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing Compound X or vehicle control (medium with DMSO).

    • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[18]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent viability for each concentration of Compound X relative to the vehicle-treated control cells.

  • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Alternative Cellular Assay: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[22] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[23][24] The formazan is then solubilized, and its concentration is measured by absorbance.

Brief Protocol:

  • Seed and treat cells with Compound X as described above.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

  • Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[25]

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

AssayPrincipleProsCons
CellTiter-Glo® ATP quantitation (Luminescence)High sensitivity, simple protocol, fastHigher cost
MTT Metabolic activity (Colorimetric)Inexpensive, widely usedMultiple steps, potential for compound interference

Tier 3: Target Engagement and Pathway Validation

Confirming that a compound binds to its intended target within the complex milieu of a cell is a critical validation step. Furthermore, demonstrating that this binding event leads to the modulation of a downstream signaling pathway provides strong evidence for the compound's mechanism of action.

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[26][27][28] The principle is based on the ligand-induced thermal stabilization of the target protein.[26] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[28]

Workflow for a CETSA Experiment

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells with Compound X or Vehicle harvest_cells Harvest and Aliquot Cells treat_cells->harvest_cells heat_samples Heat Aliquots at a Range of Temperatures harvest_cells->heat_samples cool_samples Cool Samples heat_samples->cool_samples lyse_cells Lyse Cells (e.g., Freeze-Thaw) cool_samples->lyse_cells centrifuge Centrifuge to Separate Soluble and Precipitated Fractions lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Protein) centrifuge->collect_supernatant analyze Analyze by Western Blot for Target Protein collect_supernatant->analyze

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

Materials:

  • Cell line expressing the target kinase

  • Compound X

  • PBS and appropriate lysis buffer with protease/phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific for the target kinase

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with a saturating concentration of Compound X or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

    • Harvest the cells by scraping, wash with PBS, and resuspend in PBS.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).

    • Immediately cool the samples at 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[29]

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[29]

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

  • Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities using densitometry.

Data Analysis:

  • For each treatment group (vehicle and Compound X), plot the relative band intensity (normalized to the lowest temperature point) against the temperature.

  • Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tm).

  • A positive ΔTm (Tm of compound-treated - Tm of vehicle-treated) confirms target engagement.

Pathway Validation with In-Cell Western (ICW) Assay

An In-Cell Western (ICW), also known as a cell-based ELISA, is a quantitative immunofluorescence method performed in multiwell plates.[30][31] It allows for the simultaneous measurement of a target protein and a normalization protein (e.g., a housekeeping protein), providing accurate quantification of protein levels or post-translational modifications in a cellular context.[30][32] This is an excellent method to confirm that target engagement by Compound X leads to a functional consequence, such as the inhibition of phosphorylation of a downstream substrate.

Brief Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with a dose-response of Compound X.[32]

  • Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular targets.[33][34]

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., PBS with fish gel).[33]

  • Antibody Incubation: Incubate the cells with two primary antibodies from different host species: one for the phosphorylated downstream target and one for a normalization control (e.g., total target protein or a housekeeping protein like tubulin).[34]

  • Secondary Antibody Incubation: After washing, incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system. The signal from the phospho-protein is normalized to the signal from the control protein to determine the specific inhibition of the signaling pathway.

Assay Validation and Data Interpretation

To ensure the reliability and reproducibility of the data, it is essential to validate the developed assays. Key validation parameters, as outlined by the ICH, include:[1][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.

A successful characterization of Compound X would yield a cohesive dataset where the biochemical IC50, the cellular GI50, and the concentrations required for target engagement and pathway modulation are in reasonable agreement, providing a strong foundation for further preclinical development.

References

Application Notes and Protocols for Molecular Docking of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Protein Kinases with Benzothiazole Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that is frequently hyperactivated in human cancers, driving tumor progression and resistance to therapies. Consequently, inhibitors of the kinases within this pathway, particularly Phosphoinositide 3-kinases (PI3Ks), are of significant interest in oncology drug discovery.

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities, including potent protein kinase inhibition. The compound of interest, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, possesses this key scaffold, augmented with methoxy and morpholino groups that can modulate its physicochemical properties and binding interactions with target proteins. The morpholine group, in particular, has been shown to be crucial for the potent antitumor activity of some benzothiazole-based PI3K inhibitors.

This document provides a detailed guide for the in silico investigation of this compound as a potential protein kinase inhibitor through molecular docking. We will focus on a representative member of the PI3K family, PI3K gamma (PI3Kγ), as a case study. These protocols are designed for researchers, scientists, and drug development professionals to computationally predict and analyze the binding of this compound to its putative target.

Scientific Rationale and Experimental Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as our benzothiazole derivative, might bind to the active site of a target protein, like a protein kinase.

The fundamental principle of our experimental design is to first validate our docking protocol to ensure its reliability and then to use the validated protocol to predict the binding mode of this compound. For this purpose, we will use a crystal structure of PI3Kγ that is co-crystallized with a known benzothiazole inhibitor. This allows us to perform a critical validation step: re-docking the co-crystallized ligand and comparing the computationally predicted pose with the experimentally determined one. A low root-mean-square deviation (RMSD) between the two poses gives us confidence in our protocol's ability to accurately predict binding modes.

Once the protocol is validated, we will dock our novel compound, this compound, into the same active site and analyze the predicted interactions in detail. This analysis will provide insights into the compound's potential to inhibit the kinase and can guide further optimization of the molecule.

Experimental Workflow Overview

The overall workflow for the molecular docking study is depicted below. It encompasses the preparation of both the protein and the ligand, the definition of the binding site, the execution of the docking simulation, and the subsequent analysis of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB_retrieval Protein Structure Retrieval (PDB ID: 3QJZ) Protein_prep Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_retrieval Ligand Structure Retrieval (4-Methoxy-7-morpholino benzo[d]thiazol-2-amine) Ligand_prep Ligand Preparation (Energy minimization, assign charges) Ligand_retrieval->Ligand_prep Grid_gen Grid Box Generation (Define binding site) Protein_prep->Grid_gen Docking_run Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis Binding Pose Analysis (Scoring and Clustering) Docking_run->Pose_analysis Validation Protocol Validation (Re-docking, RMSD) Docking_run->Validation Interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_analysis->Interaction_analysis

Figure 1: Overall workflow for the molecular docking of this compound with a protein kinase.

Detailed Protocols

This section provides step-by-step protocols for the molecular docking of this compound with PI3Kγ using AutoDock Vina, a widely used open-source docking program.

Part 1: Software and Data Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the crystal structure of the target protein.

  • PubChem or other chemical database: To obtain the 3D structure of the ligand.

Part 2: Protein Preparation
  • Retrieve the Protein Structure:

    • Go to the RCSB Protein Data Bank (--INVALID-LINK--).

    • In the search bar, enter the PDB ID: 3QJZ . This is the crystal structure of human PI3K-gamma in complex with a benzothiazole inhibitor.[1]

    • Download the structure in PDB format.

  • Prepare the Protein using AutoDockTools (ADT):

    • Open ADT.

    • Go to File > Read Molecule and open the downloaded 3QJZ.pdb file.

    • Remove Water Molecules: Go to Edit > Delete Water.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK.

    • Add Charges: Go to Edit > Charges > Add Kollman Charges.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Then, go to File > Save > Write PDBQT and save the file as 3QJZ_protein.pdbqt.

Part 3: Ligand Preparation
  • Obtain the Ligand Structure:

    • The 3D structure of this compound can be obtained from chemical databases like PubChem (if available) or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a 3D format like SDF or MOL2. For the purpose of this protocol, we will assume the structure is available as ligand.sdf.

    • The molecular formula is C₁₁H₁₃N₃OS and the molecular weight is 235.31 g/mol .[2]

  • Prepare the Ligand using AutoDockTools (ADT):

    • Open ADT.

    • Go to Ligand > Input > Open and select your ligand.sdf file.

    • ADT will automatically detect the root, set the torsions, and assign Gasteiger charges.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part 4: Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for the best binding pose for the ligand.

  • Load the Prepared Protein:

    • In ADT, go to Grid > Macromolecule > Open and select 3QJZ_protein.pdbqt.

  • Define the Grid Box:

    • Go to Grid > Grid Box. A box will appear around the protein.

    • To center the grid box on the co-crystallized ligand (for validation purposes), you can first load the original PDB file, select the ligand, and then use the "Center on Ligand" option. For our target compound, we will use the same coordinates.

    • Adjust the dimensions and center of the grid box to encompass the entire binding site. A good starting point is a box of 25 x 25 x 25 Å centered on the active site.

    • Note down the center (x, y, z) and size (x, y, z) values.

  • Create a Configuration File:

    • Create a text file named config.txt.

    • Add the following lines to the file, replacing the values with those you noted down:

Part 5: Running the Docking Simulation
  • Open a Terminal or Command Prompt.

  • Navigate to the directory containing your prepared files (3QJZ_protein.pdbqt, ligand.pdbqt, and config.txt).

  • Execute the following command:

    This command will start the docking simulation. The results will be saved in docking_results.pdbqt, and a log file with the binding affinities will be created as docking_log.txt.

Results Analysis and Interpretation

Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity. The output file (docking_results.pdbqt) will contain multiple binding modes (poses) ranked by their binding affinity. The top-ranked pose with the lowest binding energy is typically considered the most likely binding mode.

MetricDescriptionTypical Values
Binding Affinity An estimation of the binding free energy (in kcal/mol). More negative values indicate stronger binding.-5 to -15 kcal/mol for drug-like molecules.
RMSD Root-Mean-Square Deviation (in Å) between the docked pose and a reference (e.g., crystal structure pose).< 2.0 Å is generally considered a successful docking.
Visualizing and Analyzing Interactions
  • Open a visualization software like PyMOL or UCSF Chimera.

  • Load the prepared protein structure (3QJZ_protein.pdbqt).

  • Load the docking results (docking_results.pdbqt). You will see the different predicted binding poses of the ligand in the protein's active site.

  • Analyze the top-ranked pose for key interactions:

    • Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen). They are critical for stabilizing the ligand-protein complex.

    • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The benzothiazole core and other hydrophobic parts of the ligand are likely to engage in these interactions.

    • Pi-Pi Stacking: Interactions between aromatic rings, such as the benzene part of the benzothiazole and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

The following diagram illustrates the key interactions to look for between the ligand and the protein's active site.

G cluster_ligand Ligand (this compound) cluster_protein Protein Active Site (PI3Kγ) Ligand Benzothiazole Core Hydrophobic_pocket Hydrophobic Pocket (e.g., Ile879, Ile963) Ligand->Hydrophobic_pocket Hydrophobic Interaction Methoxy Methoxy Group Catalytic_lysine Catalytic Lysine (e.g., Lys833) Methoxy->Catalytic_lysine Potential Interaction Morpholine Morpholine Ring Ribose_pocket Ribose Pocket (e.g., Met804) Morpholine->Ribose_pocket Potential Interaction Amine Amine Group Hinge Hinge Region (e.g., Val882) Amine->Hinge H-Bond

Figure 2: Potential binding interactions of this compound within the PI3Kγ active site.

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of the docking results, it is essential to validate the chosen protocol.

  • Prepare the Co-crystallized Ligand: Extract the inhibitor present in the 3QJZ.pdb structure and prepare it as a PDBQT file using the same ligand preparation protocol.

  • Re-dock the Co-crystallized Ligand: Use the same grid box and docking parameters to dock the co-crystallized ligand back into the PI3Kγ active site.

  • Calculate the RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[3]

Conclusion and Future Directions

This guide provides a comprehensive framework for the molecular docking of this compound with protein kinases, using PI3Kγ as a specific example. By following these protocols, researchers can gain valuable insights into the potential of this compound as a kinase inhibitor. The predicted binding mode and interactions can serve as a strong foundation for the rational design of more potent and selective analogs.

Further computational studies, such as molecular dynamics simulations, can be employed to assess the stability of the predicted ligand-protein complex over time. Ultimately, the computational predictions should be validated through in vitro biochemical and cellular assays to confirm the inhibitory activity of the compound.

References

Application Notes and Protocols for the Evaluation of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, a novel benzothiazole derivative, in cancer cell line studies. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anticancer potential of this compound.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Structurally, it consists of a benzene ring fused to a thiazole ring, with the 2-aminobenzothiazole core offering a versatile platform for chemical modification.[2] Numerous derivatives of this scaffold have been investigated as potent anticancer agents, targeting a variety of key proteins and pathways involved in tumorigenesis and progression.[1][2] These include protein kinases, signaling pathway components, and molecules involved in cell cycle regulation and apoptosis. The amino group at the 2-position, along with substitutions on the benzene ring, such as the methoxy and morpholino groups in this compound, can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.[1]

Putative Mechanism of Action

While the specific molecular target of this compound requires experimental validation, many benzothiazole derivatives exert their anticancer effects through the inhibition of critical signaling pathways. A common mechanism involves the targeting of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Putative signaling pathway targeted by the compound.

In Vitro Anticancer Activity Screening

The initial assessment of a novel compound's anticancer activity involves determining its effect on cell viability and proliferation in a panel of cancer cell lines.[3] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Cell Line Selection

A diverse panel of human cancer cell lines should be selected to represent various cancer types (e.g., breast, lung, colon, leukemia). This allows for the assessment of broad-spectrum activity versus selective cytotoxicity.

Cell Viability and Cytotoxicity Assays

Several assays can be employed to measure cell viability.[4] The choice of assay depends on the specific research question and available equipment.[5]

Table 1: Representative IC50 Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma[Insert experimental value]
A549Lung Carcinoma[Insert experimental value]
HCT-116Colon Carcinoma[Insert experimental value]
K-562Chronic Myelogenous Leukemia[Insert experimental value]

Note: The IC50 values are hypothetical and need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

General Cell Culture
  • Cell Line Maintenance: Culture cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells regularly to maintain exponential growth.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (PI Staining)

This method determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticancer properties of this compound.

G start Start: Compound Synthesis & Characterization cell_culture Cell Line Selection & Culture start->cell_culture cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Western Blotting (Pathway Proteins) mechanism->western_blot end Conclusion: Anticancer Potential apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for in vitro evaluation.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a potential anticancer agent. By following these protocols, researchers can obtain reliable and reproducible data to elucidate the compound's efficacy and mechanism of action, thereby contributing to the development of novel cancer therapeutics.

References

Analytical techniques for the purification of substituted benzothiazoles.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification and Analysis of Substituted Benzothiazoles

Author: Gemini, Senior Application Scientist

Abstract

Substituted benzothiazoles represent a cornerstone scaffold in medicinal chemistry and drug development, exhibiting a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological efficacy and safety of these compounds are intrinsically linked to their purity. Therefore, robust, validated methods for their purification and characterization are critical components of the drug discovery and development pipeline.[3][4] This comprehensive guide provides detailed application notes and protocols for the purification of substituted benzothiazoles using fundamental techniques such as recrystallization and flash column chromatography. Furthermore, it outlines the analytical workflows, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), required to verify the purity and confirm the structural identity of the final compounds.

Foundational Principles: The Importance of Purity

In pharmaceutical research, impurities can significantly alter the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[4] They can arise from starting materials, intermediates, byproducts, or degradation products.[5] For substituted benzothiazoles, a class of compounds often synthesized through multi-step reactions, the crude product is invariably a mixture. The primary objective of purification is to isolate the target molecule from these contaminants to a degree that meets stringent regulatory standards and ensures reliable biological data.[3][6]

A logical purification strategy begins with an initial assessment of the crude material, typically using Thin Layer Chromatography (TLC), to determine the number of components and their relative polarities. This initial analysis dictates the most effective purification approach.

Strategic Purification Workflow

The path from a crude reaction mixture to a highly pure, well-characterized compound follows a structured, multi-step process. The choice of techniques depends on the physicochemical properties of the target benzothiazole (e.g., solid vs. oil, polarity, stability) and the nature of the impurities.

Figure 1. General Purification & Analysis Workflow cluster_purification Purification cluster_analysis Characterization synthesis Crude Synthesis Product tlc Initial Assessment (TLC) synthesis->tlc Assess complexity decision Select Purification Strategy tlc->decision Based on polarity, solid/oil nature recrystallization Recrystallization decision->recrystallization If solid & suitable solvent exists column Flash Column Chromatography decision->column For complex mixtures or oils other Other Methods (e.g., Prep-TLC) decision->other For small scale or difficult separations pure_solid Purified Solid recrystallization->pure_solid fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine combine->pure_solid analysis Purity & Identity Confirmation pure_solid->analysis hplc HPLC Purity Check analysis->hplc nmr NMR (¹H, ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms final Final Characterized Compound

Figure 1. General Purification & Analysis Workflow

Purification Methodologies: Protocols and Rationale

Recrystallization: The Method of Choice for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities.[7] The underlying principle is that a compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures or are insoluble in the hot solvent.

Causality Behind the Choice: This method is ideal when the target benzothiazole is a thermally stable solid and a suitable solvent can be found that exhibits a steep solubility curve. It is often more efficient and scalable than chromatography for purifying large quantities of material that are already reasonably pure.

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude benzothiazole derivative. Add the chosen solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will dissolve the crude product poorly at room temperature but completely upon heating.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the selected solvent to create a slurry. Heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of hot solvent until the solid is completely dissolved.

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved upon cooling, reducing recovery.[8]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize precipitation.

    • Troubleshooting: If crystals do not form, the solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.[8] If the product "oils out," the solution was likely cooled too rapidly or the impurity level is too high.[8] Re-heat to dissolve the oil and allow for slower cooling.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor. Dry the crystals thoroughly under vacuum.

Flash Column Chromatography: The Workhorse for Versatile Purification

Flash column chromatography is a form of preparative liquid chromatography that uses moderate pressure to push the mobile phase through a column of solid adsorbent, typically silica gel.[9][10] It is an indispensable technique for separating compounds with different polarities and is suitable for both solid and oil samples.[11]

Causality Behind the Choice: This technique is chosen when recrystallization is not feasible (e.g., for oils, amorphous solids, or highly impure samples) or when separating multiple components with differing polarities. The separation is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent).[10]

Protocol: Flash Column Chromatography on Silica Gel

  • Solvent System (Eluent) Selection:

    • Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that moves the target compound to an Rf (retention factor) value of approximately 0.2-0.3.[9][12]

    • Expert Insight: An Rf in this range provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly with the solvent front, which would result in poor separation.[9] For basic benzothiazoles that may streak on acidic silica, adding ~0.1-1% triethylamine or pyridine to the eluent can significantly improve peak shape.[11]

Compound Polarity Typical Starting Solvent System Rationale
Non-polar95:5 Hexane:Ethyl AcetateWeakly interacting compounds require a low-polarity mobile phase to allow for sufficient interaction with the silica stationary phase.
Moderately Polar80:20 to 50:50 Hexane:Ethyl AcetateA more polar mobile phase is needed to compete with the stationary phase and elute the compound.
Polar98:2 Dichloromethane:MethanolHighly polar compounds require a highly polar mobile phase to be eluted from the silica gel.[11]
  • Column Packing:

    • Select a column of appropriate size (typically, use 50-100g of silica gel for every 1g of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles or cracks are present.[12] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a solvent (ideally the eluent itself) and carefully apply it to the top of the column. This is suitable for samples that are readily soluble in the eluent.

    • Dry Loading: For compounds with limited solubility in the eluent, dissolve the crude material in a strong, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2x the mass of the crude product), and evaporate the solvent to get a dry, free-flowing powder.[11] Carefully add this powder to the top of the column.

    • Expert Insight: Dry loading is often superior as it leads to sharper bands and better separation, preventing issues that can arise from using a strong solvent for wet loading which can disrupt the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.[12]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If separating compounds with a large polarity difference, a gradient elution (gradually increasing the mobile phase polarity) can be used to speed up the process.[9]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the desired product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified benzothiazole.

Figure 2. Troubleshooting Flash Chromatography start Problem Observed problem1 Poor Separation (Overlapping Spots) start->problem1 problem2 Compound Won't Elute start->problem2 problem3 Streaking on TLC/Column start->problem3 cause1a Inappropriate Solvent System problem1->cause1a cause1b Column Overloading problem1->cause1b sol1a Re-optimize on TLC. Try different solvent selectivity (e.g., DCM/MeOH vs Hex/EtOAc) cause1a->sol1a sol1b Reduce sample load (1-5% of silica mass). Use a larger column. cause1b->sol1b cause2a Compound is too Polar for the Solvent System problem2->cause2a sol2a Gradually increase eluent polarity. Switch to a stronger solvent system (e.g., add Methanol). cause2a->sol2a cause3a Compound is Acidic/Basic problem3->cause3a cause3b Compound Decomposing on Silica problem3->cause3b sol3a Add modifier to eluent: ~0.5% Acetic Acid for acids ~0.5% Triethylamine for bases cause3a->sol3a sol3b Use neutral or basic alumina. Work quickly and avoid prolonged exposure to silica. cause3b->sol3b

Figure 2. Troubleshooting Flash Chromatography

Purity Verification and Structural Confirmation

After purification, it is imperative to confirm the purity and verify the chemical structure of the isolated benzothiazole derivative. A combination of chromatographic and spectroscopic techniques is employed for this purpose.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the final purity of a pharmaceutical compound due to its high resolution and sensitivity.[3][14]

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.[14] Dilute this stock with the mobile phase to a working concentration of approximately 50-100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • System Setup and Equilibration:

    • Equip the HPLC system with a C18 reversed-phase column and a UV detector.

    • Set the chromatographic conditions. A typical starting point for many benzothiazole derivatives is provided in the table below.[14][15]

    • Equilibrate the column by running the mobile phase through the system for at least 30 minutes, or until a stable baseline is achieved.[15]

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample.[14][15] Monitor the chromatogram. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected. For drug development, a purity level of >95% is often required.

Parameter Typical Condition Rationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase is effective for retaining and separating a wide range of moderately polar organic molecules like benzothiazoles.[14][15]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid improves peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic state.[14]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nm or 324 nmBenzothiazoles are aromatic and possess a strong UV chromophore, allowing for sensitive detection.[14][15]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[14][15]
Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the exact molecular structure.

    • ¹H NMR: Confirms the presence and connectivity of protons. For a typical 2-substituted benzothiazole, the aromatic protons on the benzo ring appear in the range of δ 7.0-8.2 ppm, while the proton at the C2 position (if present) is highly deshielded and can appear as far downfield as δ 9.2 ppm.[16][17]

    • ¹³C NMR: Shows all unique carbon atoms in the molecule. The benzothiazole carbons typically resonate between δ 110-170 ppm.[16][18]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[13] High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, offering a high degree of confidence in the compound's identity. LC-MS combines the separation power of HPLC with the detection specificity of MS.[19][20]

  • Infrared (IR) Spectroscopy: IR is used to identify the presence of specific functional groups within the molecule (e.g., C=O, N-H, C-Cl), which can confirm the success of a synthetic transformation.[21]

Conclusion

The purification and analysis of substituted benzothiazoles are non-trivial but essential processes in the development of new therapeutic agents. A systematic approach, beginning with TLC analysis to inform the choice of a primary purification method—be it the efficiency of recrystallization for crystalline solids or the versatility of flash chromatography for more complex mixtures—is paramount. Each step, from solvent selection to fraction analysis, is guided by fundamental chemical principles that must be understood to troubleshoot and optimize the outcome. Finally, rigorous analytical validation using a suite of techniques, with HPLC for purity assessment and NMR and MS for structural confirmation, provides the necessary confidence in the quality of the material, ensuring that subsequent biological evaluations are both meaningful and reliable.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during experimental work, leading to optimized reaction conditions, higher yields, and improved product purity.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of benzothiazoles, providing foundational knowledge for successful experimentation.

Q1: How can I effectively monitor the progress of my benzothiazole synthesis reaction?

A1: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials (e.g., 2-aminothiophenol and the corresponding aldehyde or carboxylic acid) on a TLC plate, you can visually track the consumption of reactants and the formation of the benzothiazole product. Visualization is typically achieved using UV light, which highlights the aromatic product, or by staining with iodine vapor.[1]

Q2: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?

A2: Modern synthetic chemistry emphasizes sustainable practices. For benzothiazole synthesis, several green approaches have been developed that minimize waste and avoid hazardous materials.[2][3] These methods often involve:

  • Water as a solvent: Eliminates the need for volatile organic compounds (VOCs).[1][4]

  • Solvent-free conditions: Reactions are often run neat, sometimes with grinding or under microwave irradiation, which simplifies workup and reduces waste.[5][6][7][8]

  • Reusable catalysts: Heterogeneous catalysts like SnP₂O₇, ZnO nanoparticles, or silica-supported acids can be recovered and reused, making the process more economical and sustainable.[2][3][6]

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[3][5][6]

Q3: What specific safety precautions should I take when working with 2-aminothiophenol?

A4: 2-Aminothiophenol is a key precursor, but it requires careful handling.

  • Oxidation Sensitivity: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to air oxidation, which forms a disulfide byproduct (2,2'-dithiobis(aniline)).[1][5] This impurity can complicate your reaction and purification. It is highly recommended to use a freshly opened bottle or to purify the reagent before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical step to minimize this side reaction.[1]

  • Odor and Toxicity: As a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and personal protective equipment (PPE) requirements before starting any experiment.

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section provides a systematic, cause-and-effect approach to solving the most common problems encountered during benzothiazole synthesis.

Problem 1: Low or No Product Yield

Low product yield is one of the most frequent challenges. The underlying cause can often be traced to one of several key factors.

Potential Cause Recommended Solution & Rationale
Poor Quality of Starting Materials Solution: Ensure the purity of both 2-aminothiophenol and the carbonyl compound (aldehyde, carboxylic acid, etc.).[1][8] Rationale: As mentioned, 2-aminothiophenol readily oxidizes.[1][8] Impurities in the carbonyl compound, such as the corresponding carboxylic acid in an aldehyde, can inhibit the reaction or lead to unwanted side products.[8]
Inefficient or Inappropriate Catalyst Solution: The choice of catalyst is crucial and substrate-dependent. Screen a panel of catalysts to find the optimal one for your specific reaction.[1] Rationale: For condensation with aldehydes , catalysts like H₂O₂/HCl, samarium triflate, or various metal nanoparticles have proven effective.[2][4][6] For reactions with carboxylic acids , stronger dehydrating agents or catalysts like Polyphosphoric Acid (PPA) or molecular iodine are often required to drive the reaction forward under harsher conditions.[1][3][7]
Suboptimal Reaction Conditions (Temperature & Solvent) Solution: Systematically optimize the reaction temperature and solvent.[5][9] Rationale: Some benzothiazole syntheses proceed efficiently at room temperature, while others require significant heating (reflux).[1][5] If the yield is low at room temperature, gradually increase the heat. Conversely, if byproduct formation is observed at high temperatures, lowering the temperature may be beneficial.[1][10] The solvent must fully dissolve the reagents; common choices include ethanol, DMSO, and DMF, though solvent-free conditions are often advantageous.[5][9][11]
Incomplete Cyclization or Oxidation Solution: Ensure conditions are sufficient for both the initial condensation/cyclization and the final oxidation step. Rationale: The synthesis mechanism involves the formation of a benzothiazoline intermediate, which must then be oxidized to the final aromatic benzothiazole.[5] In many protocols, atmospheric oxygen is a sufficient oxidant, especially when the reaction is run open to the air or in a solvent like DMSO.[4][5] In other cases, an explicit oxidant such as H₂O₂ is required to ensure the reaction goes to completion.[2][5]

Troubleshooting Flowchart for Low Yield

The following diagram provides a logical workflow for diagnosing and resolving low product yield.

G start Low or No Product Yield check_purity Assess Starting Material Purity start->check_purity Start Here check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_purity->check_conditions Pure purify_reagents Purify/Replace Starting Materials check_purity->purify_reagents Impure? check_catalyst Evaluate Catalyst Efficiency & Choice check_conditions->check_catalyst Optimized optimize_conditions Systematically Optimize Temperature & Solvent check_conditions->optimize_conditions Suboptimal? check_oxidation Verify Final Oxidation Step check_catalyst->check_oxidation Efficient screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts Inefficient? add_oxidant Introduce/Modify Oxidant (e.g., H₂O₂) check_oxidation->add_oxidant Incomplete? G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products atp 2-Aminothiophenol desired_path Reaction with Aldehyde/Acid atp->desired_path side_path Oxidation (O₂) atp->side_path product Desired Benzothiazole desired_path->product byproduct Disulfide Byproduct side_path->byproduct

References

Overcoming challenges in the purification of polar benzothiazole compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges in the purification of polar benzothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical expertise.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, common problems encountered during the purification of polar benzothiazoles and offers targeted solutions.

Q1: My polar benzothiazole compound shows poor or no retention on a standard C18 reversed-phase column and elutes in the solvent front. What should I do?

A1: This is a classic problem for highly polar analytes in reversed-phase chromatography (RPC). The fundamental issue is the lack of affinity between your polar compound and the non-polar C18 stationary phase.[1][2][3] Here’s a systematic approach to resolve this:

Immediate Action: Switch to a More Appropriate Chromatography Mode.

Standard RPC is often unsuitable for highly polar compounds.[1][2] You have two primary, superior alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for separating polar compounds.[1][4][5] HILIC utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7][8] This creates a water-rich layer on the stationary phase surface, allowing for the partitioning of polar analytes.[4][7]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[9][10][11][12] This allows for the simultaneous separation of polar and non-polar compounds and can be finely tuned by adjusting mobile phase pH and ionic strength.[10][11]

Workflow for Method Development:

Below is a decision-making workflow for selecting the appropriate chromatography mode.

Caption: Decision workflow for poor retention.

Q2: I'm observing significant peak tailing with my polar benzothiazole on a silica-based column. What is causing this and how can I fix it?

A2: Peak tailing for polar, often basic, compounds on silica-based columns is typically caused by secondary interactions with residual silanol groups on the silica surface. [13] These acidic silanols can interact strongly with basic functional groups on your benzothiazole, leading to a distorted peak shape.[13]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with basic analytes.[13] However, be mindful of the stability of your compound and the column at low pH.

  • Use an End-Capped Column: End-capping is a process that chemically modifies the residual silanol groups to make them less polar and less likely to cause secondary interactions.[13]

  • Buffer Selection and Concentration: The choice of buffer can significantly impact peak shape. For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are preferred.[14][15][16] The concentration should be optimized, typically in the 10-20 mM range, to ensure adequate buffering capacity without causing ion suppression.[17]

  • Consider a Different Stationary Phase: If peak tailing persists, switching to a more inert stationary phase or a different HILIC chemistry (e.g., amide or zwitterionic) can be beneficial.[6]

Data Summary: Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationMode of ActionMS Compatibility
Formic Acid0.1% (v/v)Acidifies mobile phase, protonates silanolsExcellent
Acetic Acid0.1% (v/v)Similar to formic acidGood
Ammonium Acetate5-20 mMBuffers pH, can improve peak shape for some compoundsExcellent
Ammonium Formate5-20 mMBuffers pH, often used in HILICExcellent
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Strong ion-pairing agent, can cause ion suppressionUse with caution
Q3: My polar benzothiazole has poor solubility in the initial high-organic mobile phase required for HILIC. What are my options?

A3: This is a common challenge in HILIC, where the sample solvent needs to be compatible with the highly organic mobile phase. [11] Injecting a sample dissolved in a strong, aqueous solvent can lead to peak distortion.[18]

Strategies to Overcome Solubility Issues:

  • Optimize the Sample Solvent: While the ideal is to dissolve the sample in the mobile phase, this is not always possible. Experiment with dissolving your compound in a solvent that is as weak as possible while still maintaining solubility. This may involve a mixture of organic solvent and a small amount of aqueous buffer.

  • Reduce Injection Volume: Overloading the column with a strong sample solvent can be mitigated by reducing the injection volume.[18]

  • Consider a Different Chromatography Mode: If solubility in high organic content remains a significant hurdle, Mixed-Mode Chromatography (MMC) may be a more suitable option as it often uses mobile phases with higher aqueous content.[10][11]

  • Solid-Phase Extraction (SPE) with Solvent Exchange: Use SPE to extract your compound of interest and then elute it in a solvent that is compatible with your HILIC mobile phase.[19] This also serves as a sample clean-up step.[19]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of polar benzothiazoles.

Q1: What are the main differences between Normal Phase, Reversed-Phase, and HILIC?

A1: The primary differences lie in the polarity of the stationary and mobile phases, which dictates the elution order of compounds.[20][21][22]

Chromatography ModeStationary Phase PolarityMobile Phase PolarityElution OrderBest Suited For
Normal Phase (NP) Polar (e.g., silica)Non-polar (e.g., hexane)Least polar elutes firstNon-polar to moderately polar compounds[21][22]
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., water/acetonitrile)Most polar elutes firstNon-polar and weakly polar compounds[3][23]
HILIC Polar (e.g., silica, amide)Polar (high organic content)Most polar is most retainedHighly polar and hydrophilic compounds[4][6][8]
Q2: Can I use Normal Phase Chromatography for my polar benzothiazole?

A2: Yes, Normal Phase Chromatography (NPC) can be used for polar analytes.[24] In NPC, the stationary phase is polar, and the mobile phase is non-polar.[20][21] Polar compounds will have stronger interactions with the stationary phase and thus be retained longer.[24] However, HILIC is often preferred for its compatibility with aqueous-organic mobile phases, which are generally more suitable for polar compounds and are more compatible with mass spectrometry.[4][8]

Q3: My target compound and impurities have very similar polarities. How can I improve their separation?

A3: When dealing with compounds of similar polarity, optimizing the selectivity of your chromatographic system is key.[25]

Strategies for Improving Selectivity:

  • Change the Stationary Phase: Different HILIC or mixed-mode stationary phases offer different selectivities.[4][6][9] For example, an amide phase may provide different selectivity compared to a bare silica or a zwitterionic phase.

  • Modify the Mobile Phase:

    • Organic Modifier: Switching from acetonitrile to another organic solvent (if compatible with the mode of chromatography) can alter selectivity.

    • Buffer pH and Concentration: For ionizable compounds, adjusting the pH can significantly change retention and selectivity.[18] Varying the buffer concentration can also influence separation in mixed-mode chromatography.[11]

  • Gradient Optimization: A shallower gradient can improve the resolution of closely eluting peaks.[18]

Q4: What are the best practices for sample preparation before purification?

A4: Proper sample preparation is crucial for successful purification and to protect your column.

Key Steps:

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm filter to remove particulate matter that can clog the column.

  • Solvent Compatibility: As discussed, ensure your sample solvent is as compatible as possible with the mobile phase.[18]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE is an excellent technique for sample clean-up and concentration.[19][26][27] It can help to remove interfering compounds and allows for a solvent exchange to a more suitable injection solvent.[19]

III. Experimental Protocols

Protocol 1: General HILIC Method Development for a Polar Benzothiazole
  • Column Selection: Start with a HILIC column with an amide or zwitterionic stationary phase (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Equilibration: 5 minutes at initial conditions between injections.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water if possible. If not, use the weakest solvent that provides adequate solubility.

  • Injection: Inject a small volume (e.g., 1-2 µL) to start.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, buffer concentration, or switch to a different HILIC column to improve separation.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Cartridge Selection: Choose an SPE cartridge based on the properties of your compound and the matrix. A mixed-mode cation exchange cartridge can be effective for basic benzothiazoles.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Loading: Load the aqueous sample onto the cartridge.

  • Washing: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.

  • Elution: Elute the target compound with an appropriate solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in a solvent compatible with your chromatographic method.

IV. Visualization

Caption: Troubleshooting flowchart for purification.

V. References

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. 6

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. 4

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. 5

  • Why HILIC is what your polar compounds need for purification - Buchi.com. 1

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. 18

  • Mixed-Mode Chromatography and Stationary Phases. 9

  • HILIC Overview | Thermo Fisher Scientific - TW. 7

  • Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. 10

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. 11

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. 12

  • Mixed-Mode Chromatography—A Review - LCGC International. 28

  • Separation of Benzothiazole, 2,6-dimethyl- on Newcrom R1 HPLC column. 29

  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. 25

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. 2

  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - NIH. 19

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed. 26

  • Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed. 27

  • How to fix peak shape in hplc? - ResearchGate. 30

  • Peak Tailing in HPLC - Element Lab Solutions. 13

  • Overcoming challenges in the purification of 1,3,2-Benzothiazagermole - Benchchem. 31

  • Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples | Request PDF - ResearchGate. 32

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. 14

  • Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water | Request PDF - ResearchGate. 33

  • Troubleshooting guide for the synthesis of fluorinated benzothiazoles - Benchchem. 34

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. 35

  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC - SiliCycle. 36

  • Normal Phase Chromatography - Tosoh Bioscience | Separation & Purification. 8

  • Aqueous normal-phase chromatography - Wikipedia. 20

  • Mobile phases compatible for LC/MS - SHIMADZU CORPORATION. 15

  • Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery - PubMed. 16

  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article - International Journal of Pharmaceutical Sciences Review and Research. 17

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. 21

  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. 22

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. 3

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction | Request PDF - ResearchGate. 37

  • Reversed Phase HPLC Columns - Phenomenex. 23

  • Why is normal phase chromatography good for use on polar analytes? - ResearchGate. 24

  • purification techniques for 6-Methyl-2-phenyl-1,3-benzothiazole by recrystallization - Benchchem. 38

  • A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge | Request PDF - ResearchGate. 39

  • A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed. 40

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC - NIH. 41

  • Reversed-Phase Flash Purification - Biotage. 42

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. 43

  • How to deal with insoluble samples on chromatography? - ResearchGate. 44

  • Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed. 45

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT - SciSpace. 46

References

Technical Support Center: Stability of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. The stability of a compound in its primary stock solvent, typically Dimethyl Sulfoxide (DMSO), is paramount for generating reproducible and reliable data in any experimental setting. This document provides answers to frequently encountered issues, in-depth troubleshooting protocols, and best practices for handling and storing this specific benzothiazole derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common user queries regarding the handling and storage of this compound in DMSO.

Q1: What are the ideal storage conditions for this compound in DMSO?

For long-term storage (months to years), stock solutions of this compound in high-purity, anhydrous DMSO should be stored at -20°C or, preferably, -80°C in tightly sealed containers.[1] Short-term storage (days to a few weeks) at 2-8°C is acceptable. Room temperature storage should be minimized to the duration of active experimental work only, as prolonged exposure can lead to degradation.[2][3][4]

Q2: I see a precipitate in my frozen DMSO stock solution after thawing. What should I do and is the compound degraded?

Precipitation upon thawing is a common issue with DMSO solutions and is more often a solubility problem than a chemical degradation event.[5][6][7] DMSO's freezing point is relatively high (18.5°C), and freeze-thaw cycles can force compounds out of solution.[8] To resolubilize, you can:

  • Allow the vial to equilibrate to room temperature.

  • Vortex the solution vigorously.

  • Use a sonication bath for a few minutes.[9]

  • Gently warm the solution (e.g., to 30-40°C) if the compound is known to be thermally stable.

If the precipitate does not redissolve, it may indicate poor solubility at that concentration or potential degradation. A quick purity check via HPLC or LC-MS is recommended.

Q3: My biological assay results are inconsistent. Could compound instability in my DMSO stock be the cause?

Absolutely. Compound degradation is a primary cause of experimental irreproducibility.[10] If the concentration of the active parent compound decreases over time, the observed biological effect will diminish, leading to inconsistent results between experiments run on different days or with different stock aliquots. Verifying the stability of your compound under your specific storage and handling conditions is a critical step in troubleshooting.

Q4: How long can I keep my diluted compound plate on the benchtop at room temperature?

This is highly compound-dependent. While some robust compounds are stable for many hours or even days, others can degrade significantly. A study on a large compound library showed that after 3 months at room temperature, the probability of observing the compound was 92%, which dropped to 52% after one year.[2][3][4] For this compound, it is best practice to assume lability and prepare fresh dilutions or plates for each experiment. If plates must be stored, keep them sealed at 4°C and use them within 24-48 hours.

Q5: Does the grade of DMSO matter for compound stability?

Yes, it is critical. Always use high-purity (≥99.9%), anhydrous, and spectroscopy-grade DMSO.[11] DMSO is highly hygroscopic and readily absorbs atmospheric water.[9][12] The presence of water can facilitate hydrolytic degradation of susceptible compounds.[13][14] Lower-grade DMSO may also contain impurities or degradation products (like dimethyl sulfide or dimethyl sulfone) that can react with your compound.

Section 2: Troubleshooting Guide: Investigating Compound Degradation

If you suspect that this compound is degrading in your DMSO stock, a systematic stability study is required.

Troubleshooting Workflow

This workflow outlines the logical steps to diagnose and address potential compound instability.

G start Inconsistent Experimental Results or Visual Precipitate/Color Change check_sol Step 1: Verify Solubility (Vortex, Sonicate, Gentle Warmth) start->check_sol visual_insp Step 2: Visual Inspection Is the solution clear and colorless? check_sol->visual_insp stability_study Step 3: Initiate Formal Stability Study (See Protocol Below) visual_insp->stability_study Precipitate persists or color has changed visual_insp->stability_study Solution is clear, but instability is still suspected lcms_analysis Step 4: Analyze Samples by LC-MS/HPLC (T=0 vs. Time Points) stability_study->lcms_analysis data_analysis Step 5: Analyze Data Calculate % Remaining lcms_analysis->data_analysis stable Result: Stable (>95% remaining) data_analysis->stable No significant degradation unstable Result: Unstable (<95% remaining) data_analysis->unstable Degradation detected conclusion_stable Troubleshoot other experimental parameters (e.g., assay, cell health). stable->conclusion_stable conclusion_unstable Implement Corrective Actions: - Prepare fresh stock - Aliquot and store at -80°C - Minimize benchtop exposure unstable->conclusion_unstable

Caption: Workflow for troubleshooting suspected compound degradation in DMSO.

Experimental Protocol: Accelerated Stability Study in DMSO

This protocol provides a robust method to quantify the stability of this compound under various storage conditions.

1. Objective: To determine the rate of degradation of this compound in DMSO at different temperatures over a 4-week period.

2. Materials & Reagents:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable HPLC mobile phase modifier)

  • 2 mL amber glass HPLC vials with PTFE-lined caps

  • Calibrated pipettes

  • Analytical balance

  • HPLC-UV or LC-MS system

3. Experimental Design:

The study should be designed to test worst-case and recommended storage conditions.

ParameterCondition 1 (Accelerated)Condition 2 (Standard)Condition 3 (Long-Term)
Temperature Room Temperature (~22°C)Refrigerated (4°C)Frozen (-20°C)
Concentration 10 mM in DMSO10 mM in DMSO10 mM in DMSO
Time Points T=0, 24h, 48h, 7 days, 14 days, 30 daysT=0, 7 days, 14 days, 30 daysT=0, 30 days
Replicates (n) 333

4. Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound to prepare a 10 mM primary stock solution in anhydrous DMSO. Ensure complete dissolution.

  • Aliquot Samples: Dispense aliquots of the stock solution into the appropriately labeled amber glass vials for each condition and time point.

  • Time Zero (T=0) Analysis: Immediately take the T=0 vials. Prepare them for analysis by diluting an aliquot to a final concentration of ~10-50 µM in the initial mobile phase (e.g., 95:5 Water:ACN). Analyze immediately by HPLC/LC-MS. This serves as the 100% reference point.[15]

  • Incubate Samples: Place the remaining vials in their respective temperature-controlled environments (RT, 4°C, -20°C).

  • Analyze at Time Points: At each designated time point, remove the corresponding set of 3 replicate vials from storage. Allow them to equilibrate to room temperature. Prepare and analyze them by HPLC/LC-MS using the exact same method as the T=0 samples.[16]

5. Recommended Analytical Method (RP-HPLC-UV):

This method is based on established protocols for analyzing benzothiazole derivatives.[17][18][19]

HPLC ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold 2 min, return to 5% B over 1 min, equilibrate 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength ~250 nm (or determined λmax)

6. Data Analysis:

  • For each chromatogram, integrate the peak area of the parent compound (this compound).

  • Calculate the mean peak area for the T=0 samples.

  • For each subsequent time point, calculate the percentage of compound remaining using the formula:

    • % Remaining = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100

  • Plot the % Remaining versus time for each temperature condition.

  • Inspect the chromatograms for the appearance and growth of new peaks, which indicate degradation products.[16] If using LC-MS, the mass of these new peaks can help elucidate the degradation pathway.[20]

Section 3: Potential Degradation Pathways

Understanding the chemical structure of this compound allows us to predict potential points of instability. The benzothiazole core, while relatively stable, has functional groups that can be susceptible to degradation, particularly in non-anhydrous DMSO.

Caption: Potential reactive sites on this compound.

  • Hydrolysis: The 2-amino group or the morpholine moiety could be susceptible to hydrolysis, especially if the DMSO has absorbed significant amounts of water. This could lead to the formation of 2-hydroxybenzothiazole derivatives.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can be promoted by light and oxygen. This could lead to the formation of sulfoxides or sulfones. Studies on other 2-aminothiazoles have shown they can undergo reactions in DMSO.[10]

Section 4: Best Practices for Compound Management in DMSO

To ensure the integrity of this compound and generate high-quality, reproducible data, adhere to the following best practices:

  • Source High-Purity Solvent: Always use new, unopened bottles of anhydrous, high-purity (≥99.9%) DMSO for preparing primary stock solutions.[11]

  • Aliquot Primary Stocks: After preparation, immediately divide the primary stock into smaller, single-use aliquots in amber vials. This minimizes the number of freeze-thaw cycles for the bulk of your supply and reduces the risk of water contamination.[13][14]

  • Use Proper Containers: Store DMSO stocks in glass or polypropylene vials with tightly sealed, inert caps (e.g., PTFE-lined).[1][11]

  • Control Storage Temperature: Store long-term aliquots at -80°C. Move a working aliquot to 4°C for short-term use.

  • Minimize Benchtop Exposure: Only keep solutions at room temperature for the time required to perform dilutions and prepare experiments. Do not leave stocks on the bench overnight.

  • Perform Regular Quality Control: For critical, long-term projects, re-analyze the purity of your stock solution every few months to ensure its integrity has been maintained.

By following these guidelines, researchers can significantly mitigate the risks of compound degradation and ensure the validity of their scientific findings.

References

Troubleshooting side reactions in the synthesis of 2-aminobenzothiazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this resource aims to empower you to optimize your synthetic routes, minimize side reactions, and improve overall yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction has a very low yield, or I'm not observing any product formation. What are the common culprits and how can I address them?

Answer: Low or non-existent yields are a frequent challenge in 2-aminobenzothiazole synthesis and can often be traced back to a few key factors related to starting material quality and reaction conditions.

Root Cause Analysis & Solutions
  • Poor Quality of Starting Materials:

    • 2-Aminothiophenol Instability: 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide dimer, 2,2'-dithiobis(aniline). This common impurity is often a yellow precipitate and will not participate in the desired cyclization reaction, thereby reducing your yield.[1]

    • Impure Electrophiles: Aldehydes or other carbonyl-containing starting materials may contain carboxylic acid impurities that can interfere with the reaction.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: The optimal temperature can be highly dependent on the specific substrates and method used. Some reactions proceed well at room temperature, while others require heating.[2] However, excessive heat can lead to side reactions, such as sulfonation, particularly in strong acid.[3]

    • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

Troubleshooting Protocol
  • Starting Material Purity Check:

    • Use freshly opened or purified 2-aminothiophenol for each reaction. If the reagent is old or discolored, consider purification by distillation or recrystallization.

    • Ensure all other reactants, such as aldehydes or isothiocyanates, are of high purity.

  • Inert Atmosphere is Crucial:

    • To prevent the oxidation of 2-aminothiophenol, it is highly recommended to perform the reaction under an inert atmosphere, such as dry nitrogen or argon.[2]

  • Reaction Monitoring and Optimization:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine if the starting materials are being consumed and when the reaction is complete.

    • If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Conversely, if you observe significant byproduct formation at elevated temperatures, try lowering the temperature.[2]

  • Extend Reaction Time:

    • If TLC analysis indicates the presence of unreacted starting materials after the initially planned reaction time, extend the duration. For some base-catalyzed reactions, extending the reaction time from 12 to 24 hours has been shown to significantly improve yields.[2]

Issue 2: Significant Byproduct Formation

Question: I'm observing multiple spots on my TLC plate and facing difficulties in purification. What are the likely side products and how can I minimize their formation?

Answer: Byproduct formation is a primary contributor to low isolated yields and complicates the purification process. Understanding the common side reactions and their mechanisms is key to mitigating them.

Common Side Reactions and Their Mechanisms
  • Side Product: 2,2'-dithiobis(aniline) (Disulfide Dimer)

  • Mechanism: The thiol group (-SH) of 2-aminothiophenol is readily oxidized, especially in the presence of air (oxygen), to form a disulfide bond (-S-S-) between two molecules. This reaction can be catalyzed by trace metal impurities. The process involves the oxidation of the thiol to a thiyl radical, which then dimerizes.[4][5]

  • Appearance: Often observed as a yellow precipitate in the reaction mixture.[1]

G

The Hugerschoff reaction, a classical method for synthesizing 2-aminobenzothiazoles from arylthioureas using bromine in an acidic medium, is prone to several side reactions.[3][6][7]

  • Side Products:

    • Brominated Aromatic Rings: Excess bromine can lead to electrophilic aromatic substitution on the aniline or phenylthiourea starting material, resulting in brominated byproducts.[3]

    • Sulfonated Products: At higher temperatures, the strong sulfuric acid used as a solvent can lead to the sulfonation of the aromatic ring.[3]

    • Para-thiocyanation: In syntheses starting from anilines and thiocyanate salts, electrophilic attack at the para position of the aniline can compete with the desired ortho-cyclization, especially if the para position is unsubstituted.[7]

G

  • Mechanism: While generally stable, the benzothiazole ring can undergo nucleophilic attack at the C2 position, leading to ring-opening. This is more commonly observed in derivatives where a nucleophilic group is in proximity to the ring, allowing for an intramolecular reaction. For example, α-amino acid amide derivatives of 2-aminobenzothiazoles can undergo rearrangement where the exocyclic amine attacks the C2 carbon, leading to a spiro intermediate, followed by cleavage of the C-S bond. The resulting thiol can then be oxidized to a disulfide.[1]

G

Strategies to Minimize Byproduct Formation
Side ReactionPrevention Strategy
Disulfide Formation Conduct the reaction under an inert atmosphere (N₂ or Ar). Use freshly purified 2-aminothiophenol.[2]
Aromatic Bromination Use a controlled amount of bromine, or a milder brominating agent. Add the bromine solution dropwise to the reaction mixture.
Aromatic Sulfonation Maintain a lower reaction temperature, typically below 70°C, when using strong sulfuric acid.[3]
Para-thiocyanation Use an aniline starting material that is already substituted at the para position.
Ring-Opening For sensitive derivatives, consider milder reaction conditions and be mindful of pH and temperature during workup and purification.[1]

Issue 3: Purification Challenges

Question: I'm struggling to obtain a pure product. My compound is colored, or I have difficulty separating it from byproducts. What are the best purification strategies?

Answer: Effective purification is critical for obtaining high-quality 2-aminobenzothiazole. The choice of method will depend on the nature of the impurities present.

Purification Protocols

Recrystallization is often the most effective method for purifying 2-aminobenzothiazoles, especially for removing colored impurities and byproducts with different solubility profiles.[8]

  • Solvent Selection: The ideal solvent is one in which your desired compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallizing 2-aminobenzothiazoles include ethanol, methanol, or mixtures of acetone and water.[8]

  • Decolorization: If your crude product is colored, this often indicates the presence of oxidative impurities. Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb these colored byproducts.[8][9]

  • "Oiling Out": If your compound separates as an oil instead of crystals upon cooling, it may be because the melting point of your compound is lower than the boiling point of the solvent, or due to the presence of impurities. Try using a lower boiling point solvent or a solvent pair.[9]

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude 2-aminobenzothiazole in a minimal amount of the chosen hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum.

If recrystallization is ineffective, particularly for separating compounds with similar solubility, column chromatography is a viable alternative.

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase: A solvent system that provides good separation of your desired product from the impurities on a TLC plate should be used. Common eluents include mixtures of hexanes and ethyl acetate.

  • Troubleshooting: Be aware that some 2-aminobenzothiazole derivatives can be sensitive to the acidic nature of silica gel, which may lead to degradation on the column. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent, can be beneficial.

Troubleshooting Purification in the Lab

G

Comparative Data on Synthetic Methods

The choice of synthetic method can significantly impact the yield and side product profile. Below is a comparison of some common methods for the synthesis of 2-aminobenzothiazoles.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureTypical Yield (%)Key AdvantagesCommon Side Reactions/Limitations
Hugerschoff Reaction ArylthioureasBr₂, H₂SO₄1.5 - 6 hours65-70 °C~95%High yields for many derivatives.Requires strong acid and toxic bromine; risk of aromatic bromination and sulfonation.[2][3][7]
Jacobson-like (from aniline) Anilines, KSCNBr₂, Acetic Acid2 - 4 hours<10 °C to RT65-85%Readily available starting materials.Potential for para-thiocyanation; requires handling of bromine.[7]
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHighHigh reactivity often leads to good yields under mild conditions.2-Aminothiophenol is prone to oxidation.[2]
Palladium-catalyzed 2-Chloroanilines, DithiocarbamatesPd(PPh₃)₄, t-BuOKNot specifiedNot specifiedUp to 93%Overcomes the low reactivity of the C-Cl bond.Requires a precious metal catalyst.[2]
Copper-catalyzed 2-Iodoanilines, IsothiocyanatesCuI, 1,10-phenanthroline, K₃PO₄, Toluene12 hours110 °CUp to 95%Cost-effective catalyst, mild conditions.Requires pre-functionalized haloanilines.[2]
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuI, Ethanol30 min130 °C27-89%Rapid reaction times.Yields can be variable depending on the substrates.[2]

References

Technical Support Center: Optimizing Molecular Docking for Benzothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the molecular docking of benzothiazole kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your in silico experiments. The following sections are designed to offer not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable results.

Section 1: Troubleshooting & FAQs

This section addresses common challenges and questions encountered during the molecular docking of benzothiazole kinase inhibitors.

Q1: My redocked native ligand has a high RMSD value (>2.0 Å). What are the likely causes and how can I fix this?

A1: A high Root Mean Square Deviation (RMSD) between the docked pose of a co-crystallized ligand and its crystallographic position is a critical red flag indicating that your docking protocol is not accurately reproducing the experimental binding mode. This must be resolved before proceeding with screening new compounds.

Common Causes & Solutions:

  • Incorrect Binding Site Definition: The grid box, which defines the search space for the docking algorithm, may be improperly sized or centered.

    • Causality: If the grid box is too small, it may exclude crucial interacting residues. If it's too large, the search becomes computationally expensive and can lead to non-relevant binding poses.

    • Solution: Ensure your grid box is centered on the co-crystallized ligand and extends approximately 10-15 Å beyond it in all directions. This captures the entire active site, including key interaction points for kinase inhibitors like the hinge region, DFG loop, and hydrophobic pockets.[1][2]

  • Inadequate Ligand and Protein Preparation: Missing atoms, incorrect protonation states, or unassigned charges can significantly impact docking accuracy.

    • Causality: The scoring functions used in docking are highly sensitive to electrostatic and van der Waals interactions. Incorrect protonation of the benzothiazole scaffold or key acidic/basic residues in the kinase active site (e.g., Asp, Glu, Lys, His) will lead to inaccurate interaction scoring.

    • Solution: Use a robust protein preparation workflow. This should include adding hydrogen atoms, assigning correct protonation states at a physiological pH (e.g., using PROPKA or H++), and minimizing the protein structure to relieve steric clashes. For the benzothiazole ligand, ensure correct bond orders and charges are assigned, typically using a force field like MMFF94s or similar.

  • Insufficient Search Algorithm Exhaustiveness: The docking algorithm may not be sampling enough conformations to find the correct one.

    • Causality: Docking algorithms use stochastic or deterministic methods to explore the conformational space of the ligand. Low exhaustiveness settings lead to a superficial search, often missing the global energy minimum that corresponds to the native pose.

    • Solution: Increase the exhaustiveness parameter in your docking software (e.g., in AutoDock Vina).[1] While this increases computation time, it is essential for a thorough search. It is advisable to perform a sensitivity analysis to determine the optimal exhaustiveness for your system.

Q2: I'm getting inconsistent docking scores for the same ligand across different runs. Why is this happening?

A2: Inconsistent docking scores for the same ligand-protein system often stem from the stochastic nature of many docking algorithms.

Root Cause & Mitigation:

  • Stochastic Search Algorithms: Programs like AutoDock Vina and AutoDock4 use genetic algorithms or similar probabilistic methods.[1] This means that each run, while starting from the same inputs, can explore a slightly different path in the conformational search space, potentially leading to different final poses and scores.

  • Solution:

    • Set a Random Seed: For reproducibility, set the random seed generator in your docking software to a specific integer. This ensures that the sequence of random numbers used by the algorithm is the same for each run.

    • Perform Multiple Runs: It is best practice to perform multiple independent docking runs (e.g., 5-10) for each ligand and cluster the results. The most populated cluster with the best average score is often the most reliable prediction.

    • Increase Exhaustiveness: As mentioned in Q1, increasing the exhaustiveness can help the algorithm converge more consistently to the optimal solution.[1]

Q3: Which scoring function should I trust for ranking my benzothiazole kinase inhibitors?

A3: There is no single "best" scoring function for all systems. The choice depends on the software and the specific nature of the protein-ligand interactions.

Expert Insights:

  • Empirical vs. Force-Field-Based Scoring:

    • AutoDock Vina uses an empirical scoring function that balances terms for hydrogen bonds, hydrophobic interactions, and conformational entropy. It is known for its speed and high success rate in pose prediction.[1][3]

    • AutoDock4 employs a more physics-based scoring function derived from the AMBER force field, which can sometimes provide a more detailed energy decomposition.[1]

    • GLIDE (Schrödinger) uses a proprietary scoring function (GlideScore) that is generally very effective for a wide range of targets.[4]

  • Consensus and Post-Processing: A robust approach is to use a consensus strategy. Dock your compounds with two different programs (e.g., AutoDock Vina and GLIDE) and prioritize compounds that rank highly with both. Additionally, consider post-processing your docking results with molecular dynamics (MD) simulations and calculating binding free energies using methods like MM-PBSA or MM-GBSA for a more accurate ranking.[5]

Q4: How do I properly handle the flexibility of the kinase DFG loop during docking?

A4: The DFG (Asp-Phe-Gly) loop in kinases is notoriously flexible and its conformation ("in" or "out") is critical for inhibitor binding. Handling this flexibility is key for accurate docking.

Recommended Approaches:

  • Ensemble Docking:

    • Causality: A single static receptor structure may not represent the biologically relevant conformation. The DFG loop can adopt multiple orientations.

    • Workflow:

      • Obtain multiple crystal structures of your target kinase with the DFG loop in different conformations (if available).

      • Alternatively, run a molecular dynamics simulation of the apo (unliganded) kinase to sample different DFG loop conformations.

      • Cluster the conformations from the MD trajectory.

      • Dock your benzothiazole inhibitors against this "ensemble" of receptor structures. A ligand that consistently docks well across multiple relevant conformations is a more promising candidate.

  • Induced Fit Docking (IFD):

    • Causality: Some inhibitors induce a conformational change in the protein upon binding. IFD protocols are designed to model this.

    • Workflow: Software like Schrödinger's IFD protocol allows for both the ligand and specified receptor side chains (e.g., those in the DFG loop) to be flexible during the docking process. This is computationally more intensive but can provide a more accurate picture of the binding event.

  • Soft Docking:

    • Causality: This approach reduces the van der Waals radii of atoms to allow for minor steric clashes, implicitly accounting for small conformational changes.

    • Implementation: Some docking programs allow for "soft docking" by adjusting the grid-based potentials. This is a less computationally demanding alternative to full side-chain flexibility.

Section 2: Experimental Protocols & Workflows

This section provides a detailed, step-by-step methodology for a crucial validation experiment.

Protocol: Validating Docking Parameters with a Known Benzothiazole Inhibitor

Objective: To establish and validate a docking protocol that can accurately reproduce the binding mode of a known benzothiazole inhibitor for which a co-crystal structure is available.

Materials:

  • Docking software (e.g., AutoDock Vina, Schrödinger Maestro)

  • Molecular visualization software (e.g., PyMOL, Chimera)

  • Protein Data Bank (PDB) file of the target kinase in complex with a benzothiazole inhibitor (e.g., PDB ID: 1QPC for Lck)[4]

Methodology:

  • Protein Preparation: a. Load the PDB structure into your molecular modeling software. b. Separate the protein, ligand, and any cofactors or water molecules. c. Inspect the protein for missing residues or atoms and model them if necessary. d. Add hydrogen atoms, assuming a physiological pH of 7.4. e. Assign partial charges to all protein atoms using a standard force field (e.g., AMBER, CHARMM).[6] f. Perform a brief energy minimization of the protein structure to relieve any steric strain introduced during preparation.

  • Ligand Preparation: a. Extract the benzothiazole inhibitor from the PDB file. This will be your "native ligand." b. Add hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges for AutoDock). c. Define rotatable bonds within the ligand. d. Save the prepared ligand in the required format (e.g., PDBQT for AutoDock Vina).

  • Grid Box Generation: a. Identify the binding site by selecting the prepared native ligand. b. Center the grid box on the geometric center of the ligand. c. Set the dimensions of the grid box to be at least 10 Å larger than the ligand in each dimension. A typical size might be 25 x 25 x 25 Å.

  • Redocking: a. Use the prepared protein and the prepared native ligand as input for your docking software. b. Set the exhaustiveness parameter to a high value (e.g., 16 or 32 for AutoDock Vina) to ensure a thorough search. c. Run the docking calculation.

  • Analysis and Validation: a. The docking software will output several possible binding poses, each with a corresponding docking score (binding affinity). b. The top-ranked pose (lowest binding energy) is the predicted binding mode. c. Load the original PDB structure and the top-ranked docked pose into a visualization tool. d. Superimpose the protein backbones of the two structures. e. Calculate the RMSD between the heavy atoms of the crystallographic ligand and the docked ligand. f. Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[2]

Section 3: Visualizations and Data

Workflow for Docking Protocol Optimization

This diagram illustrates the logical flow for developing and validating a robust molecular docking protocol.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_decision Phase 3: Decision & Screening PDB Select PDB Structure (Kinase + Benzothiazole) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt PrepLig Prepare Ligand (Define Rotatable Bonds) PrepProt->PrepLig Grid Define Grid Box (Center on Ligand) PrepLig->Grid Redock Redock Native Ligand Grid->Redock Analyze Analyze Pose & Calculate RMSD Redock->Analyze Decision RMSD ≤ 2.0 Å? Analyze->Decision Success Protocol Validated! Proceed to Virtual Screening Decision->Success Yes Fail Troubleshoot Protocol Decision->Fail No Screen Dock Benzothiazole Library Success->Screen Fail->PrepProt Re-check Preparation & Parameters

Caption: Workflow for validating a molecular docking protocol.

Decision Tree for Parameter Selection

This diagram outlines the decision-making process for selecting key docking parameters.

G Start Start Optimization Receptor Receptor Flexibility? Start->Receptor FlexType Which Flexibility Method? Receptor->FlexType Yes Rigid Rigid Receptor Receptor->Rigid No Ensemble Ensemble Docking FlexType->Ensemble IFD Induced Fit Docking FlexType->IFD Scoring Scoring Function? Rigid->Scoring Ensemble->Scoring IFD->Scoring Vina AutoDock Vina Scoring->Vina Glide GLIDE Score Scoring->Glide Consensus Consensus Scoring Scoring->Consensus PostProcess Post-processing? Vina->PostProcess Glide->PostProcess Consensus->PostProcess MD MD Simulations (MM-PBSA/GBSA) PostProcess->MD Yes NoMD Rank by Score Only PostProcess->NoMD No End Final Ranked List MD->End NoMD->End

Caption: Decision tree for selecting docking parameters.

Table: Comparison of Common Docking Software for Kinase Inhibitors
FeatureAutoDock VinaAutoDock4GLIDE (Schrödinger)GNINA 1.0
Scoring Function Type EmpiricalPhysics-Based (AMBER)Empirical (GlideScore)Machine Learning (CNN)
Typical Use Case Academic, High-Throughput Virtual ScreeningDetailed Energy AnalysisCommercial, High-Accuracy ScreeningHigh-Accuracy Pose Prediction
Receptor Flexibility Limited (flexible sidechains)Limited (flexible sidechains)Extensive (Induced Fit)Rigid Receptor Only
Pose Prediction Success Good (~60-65%)[1]Moderate (<50%)[1]Very GoodExcellent (~85-90%)[1][2]
Ease of Use Moderate (command-line)Moderate (command-line)Easy (GUI-driven)Moderate (command-line)
Cost Free (Open Source)Free (Open Source)Commercial LicenseFree (Open Source)

References

Technical Support Center: Enhancing the Selectivity of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine for Specific Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel kinase inhibitors. This guide is specifically designed to address the challenges and questions that arise when characterizing and optimizing the selectivity of compounds based on the benzo[d]thiazole scaffold, such as 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine. Given that this specific molecule is a novel investigational agent, this guide provides a systematic framework to first identify its primary kinase targets and then rationally enhance its selectivity.

Part 1: Frequently Asked Questions (FAQs) - The Strategic Overview

This section addresses the high-level strategic questions researchers face when beginning to work with a new potential kinase inhibitor.

Question 1: I have synthesized this compound. How do I begin to identify its primary kinase target(s)?

Answer: Identifying the primary target of a novel inhibitor is the critical first step. A broad, unbiased screening approach is recommended to create a comprehensive initial profile. The most effective strategy is to perform a large-scale kinase panel screen. These screens directly measure the functional inhibition of your compound against hundreds of recombinant protein kinases.[1][2]

There are several reputable contract research organizations (CROs) that offer kinase profiling services using various assay formats, such as:

  • Radiometric Assays: These are often considered the gold standard as they directly measure the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) onto a substrate.[3]

  • Luminescence-based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which correlates with enzyme activity.[4][5]

  • Mobility Shift Assays: These non-radioactive assays use capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates, offering high-quality data.[6]

Initial Screening Recommendations:

  • Concentration: A single, high concentration (e.g., 1 to 10 µM) is typically used for the initial screen to identify all potential interactions.

  • Data Interpretation: The results are usually reported as "percent inhibition" at the tested concentration. Any kinase inhibited by >80-90% should be considered a potential "hit" and warrants further investigation.

This initial screen provides a "kinome map" of your compound's activity, highlighting the kinases it most potently inhibits. These initial hits are the foundation for all subsequent selectivity enhancement efforts.

Question 2: My initial screen shows that my compound inhibits multiple kinases. How do I determine which of these are therapeutically relevant and which are off-targets?

Answer: Distinguishing between therapeutically desirable polypharmacology and undesirable off-target effects is a major challenge in kinase drug discovery.[3] The process involves integrating biochemical data with cellular and pathway analysis.

  • Confirming Potency (IC50 Determination): For the top hits from your primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase. This quantifies the potency of your compound against each target.

  • Cellular Target Engagement: It is crucial to verify that your compound engages its target(s) within a cellular context.[2][7] Discrepancies between biochemical potency and cellular activity are common.[8] A highly recommended technique is the NanoBRET™ Target Engagement Assay, which measures compound binding to a specific kinase in live cells.[9][10]

  • Pathway Analysis: Cross-reference your confirmed hits with known signaling pathways relevant to your disease of interest. For example, if your research is focused on cancer, are the primary targets known oncogenic drivers like EGFR, c-Met, or kinases in the PI3K pathway?[3][11] This context is critical for prioritizing which interactions to enhance and which to eliminate.

The diagram below illustrates the workflow for moving from a primary screen to confirmed, therapeutically relevant targets.

G cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Target Validation & Prioritization A Synthesized Compound (this compound) B Broad Kinase Panel Screen (e.g., >300 kinases @ 1-10 µM) A->B C Initial Hit List (% Inhibition > 90%) B->C D IC50 Determination (Dose-Response Curves) C->D E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E F Pathway & Disease Relevance Analysis E->F G Prioritized Target Profile (On-Targets vs. Off-Targets) F->G

Caption: Workflow for kinase target identification and validation.

Question 3: What are the primary strategies for enhancing the selectivity of a benzothiazole-based kinase inhibitor?

Answer: Enhancing selectivity involves modifying the chemical structure of your compound to increase its affinity for the desired on-target(s) while decreasing its affinity for off-targets. This is achieved through an iterative process of structure-activity relationship (SAR) studies.[12] For benzothiazole scaffolds, several strategies have proven effective:

  • Structure-Based Design: If a crystal structure of your compound bound to its target (or a closely related kinase) is available, you can rationally design modifications. Look for unique pockets or residues in the ATP-binding site of your on-target that are not present in off-target kinases.[13] For example, targeting the "gatekeeper" residue, which is a key determinant of the size of the ATP pocket, is a common strategy.[14]

  • Exploiting Unique Conformations: Some inhibitors bind to and stabilize an inactive conformation of a kinase (Type II inhibitors).[13] These inactive states are often less conserved across the kinome than the active conformation, offering a powerful route to selectivity.[10] The diaryl urea moiety, often found in benzothiazole-based inhibitors, is a common feature of Type II inhibitors.[3][15]

  • Computational Modeling: Use computational methods to predict how modifications will affect binding.[16][17] Docking studies can help visualize the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be optimized.[6] This can help prioritize which analogs to synthesize.

  • Systematic SAR Exploration: Synthesize a small library of analogs by making systematic modifications to different parts of the this compound scaffold. Key positions to explore include:

    • The 2-amine group: This is a common point for modification in benzothiazole inhibitors.[15]

    • The 4-methoxy group: Altering this substituent could influence interactions with the solvent-exposed region of the binding pocket.

    • The 7-morpholino group: This group can often be modified to improve solubility or exploit differences in the shape of the binding site between kinases.

The following diagram illustrates the iterative cycle of selectivity enhancement.

G A Initial Compound (Known Potency & Selectivity) B Hypothesis Generation (Structure-Based Design, Computational Modeling) A->B C Analog Synthesis (Systematic SAR) B->C D Selectivity Profiling (On- & Off-Target Assays) C->D E Data Analysis (SAR Interpretation) D->E E->B Iterate F Optimized Compound (Improved Selectivity) E->F

Caption: Iterative cycle for enhancing kinase inhibitor selectivity.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Discrepancy Between Biochemical Potency and Cellular Activity

Problem: My inhibitor shows a potent IC50 in a recombinant enzyme assay, but its activity is much weaker in a cell-based assay (e.g., requires a much higher concentration to inhibit downstream signaling).

This is a common and critical issue. High biochemical potency does not guarantee cellular efficacy.[7][8]

Troubleshooting Steps:

Potential Cause Diagnostic Experiment Troubleshooting Action & Rationale
Poor Cell Permeability Caco-2 permeability assay or PAMPA (Parallel Artificial Membrane Permeability Assay).Action: Modify the compound to improve its physicochemical properties (e.g., reduce polar surface area, adjust LogP). The morpholino group on your scaffold can sometimes be optimized for better permeability. Rationale: The compound must cross the cell membrane to reach its intracellular target.
High Protein Binding Plasma protein binding assay.Action: Synthesize analogs with lower affinity for plasma proteins like albumin. Rationale: If the compound is highly bound to proteins in the cell culture media, its free concentration available to engage the target kinase is significantly reduced.
Drug Efflux Cell-based assay in the presence and absence of known ABC transporter inhibitors (e.g., verapamil).Action: Co-administer with an efflux pump inhibitor to see if potency is restored. If so, redesign the compound to be a poorer substrate for efflux pumps. Rationale: ABC transporters can actively pump the inhibitor out of the cell, lowering its intracellular concentration.[12]
Compound Instability/Metabolism Incubate the compound with liver microsomes or in cell culture media over time and measure its concentration by LC-MS.Action: Modify metabolically labile sites on the molecule. Rationale: The compound may be rapidly degraded by cellular enzymes, preventing it from reaching an effective concentration.
High Intracellular ATP Concentration N/A (Theoretical Consideration)Action: Re-evaluate biochemical assays. Ensure the ATP concentration used in the in vitro assay is close to the Km for that kinase, or ideally, test at physiological ATP levels (~1-5 mM).[3][11] Rationale: Most inhibitors are ATP-competitive. The high concentration of ATP in cells (~1-5 mM) compared to many biochemical assays (<100 µM) creates a competitive environment that can significantly reduce the apparent potency of the inhibitor.
Protocol 1: Broad Kinase Selectivity Profiling (Luminescence-Based)

This protocol outlines a general procedure for assessing inhibitor selectivity using a system like the ADP-Glo™ Kinase Assay.[4]

Objective: To determine the percent inhibition of a test compound against a panel of kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and reaction buffers.[4]

  • ADP-Glo™ Kinase Assay Reagents.

  • Test Compound (this compound) stock solution in 100% DMSO.

  • Control inhibitor (e.g., Staurosporine) and vehicle control (100% DMSO).

  • 384-well assay plates (white, low-volume).

  • Multichannel pipettes and a plate-based luminometer.

Procedure:

  • Compound Preparation: Prepare a 100X stock of your test compound in 100% DMSO. For a final assay concentration of 10 µM, this would be a 1 mM stock.

  • Kinase Reaction Setup:

    • Prepare the 2.5X Kinase/Substrate solution according to the manufacturer's protocol.

    • In a 384-well plate, add 2 µL of the 2.5X Kinase/Substrate solution to each well.

    • Add 0.5 µL of your 100X compound stock, control inhibitor, or DMSO vehicle to the appropriate wells. This results in a 2.5% final DMSO concentration.

    • Add 2.5 µL of 2X ATP solution to initiate the reaction. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the Percent Inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

This screen will generate a selectivity profile, highlighting which kinases are most sensitive to your compound and guiding the next steps in your research.

References

Validation & Comparative

Comparative Analysis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Analogs: A Guide to Structure-Activity Relationship (SAR) Driven Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of rationally designed analogs based on the 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine scaffold. Our objective is to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity as potential kinase inhibitors, offering a data-supported framework for researchers in oncology and drug development. The benzothiazole core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly the ATP-binding site of protein kinases.[1][2] The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making the development of targeted kinase inhibitors a critical therapeutic strategy.[3][4]

This document outlines a systematic approach to the optimization of the lead compound, this compound, through targeted chemical modifications. We present a hypothetical SAR study, grounded in established medicinal chemistry principles and supported by data from analogous compound series, to illustrate the optimization process. The experimental protocols provided are standardized methodologies for the evaluation of kinase inhibitors.

Rationale for Analog Design: A Hypothetical SAR Exploration

The lead compound, Lead-1 , was selected for its synthetic tractability and promising core structure. To explore the SAR, we propose modifications at three key positions: the 2-amino group (R¹), the benzothiazole core (R²), and the 7-position substituent (R³). The rationale for these modifications is to probe interactions with the kinase hinge region, modulate physicochemical properties, and enhance target-specific binding.

  • Modification of the 2-Amino Group (R¹): This position is crucial for forming hydrogen bond interactions with the hinge region of the kinase ATP-binding site. We will explore the impact of N-alkylation and N-acylation to understand the steric and electronic requirements in this region.

  • Substitution on the Benzothiazole Core (R²): Introducing small electron-withdrawing or electron-donating groups at positions 5 or 6 can influence the electronic properties of the heterocyclic system and explore additional binding pockets.

  • Variation of the 7-Position Heterocycle (R³): The morpholine moiety at the 7-position is hypothesized to impact solubility and interact with the solvent-exposed region of the kinase. Replacing it with other cyclic amines will help to optimize these properties and potentially form additional interactions.

Synthesis and Biological Evaluation: Methodologies

General Synthetic Route

The proposed analogs can be synthesized following a convergent strategy. A key intermediate, a substituted 2-aminobenzothiazole, can be prepared via oxidative cyclization of the corresponding N-arylthiourea.[5] Subsequent functionalization at the 2-amino and 7-positions can be achieved through standard cross-coupling and nucleophilic substitution reactions.[6][7]

Synthetic_Workflow A Substituted Aniline B Thiocyanation A->B KSCN, Br2 C N-Arylthiourea Intermediate B->C Amine D Oxidative Cyclization C->D FeCl3 or I2 E 2-Aminobenzothiazole Core D->E F Functionalization (R1, R3) E->F Alkylation, Acylation, Buchwald-Hartwig Coupling G Final Analogs F->G PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Our Analog (e.g., B-2) Inhibitor->PI3K

References

A Researcher's Guide to the Comparative Analysis of Novel PI3K Inhibitors: Profiling 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical characterization and comparative analysis of novel phosphoinositide 3-kinase (PI3K) inhibitors, using the hypothetical compound 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine as a case study. For researchers in oncology and drug development, the rigorous evaluation of a new chemical entity against established benchmarks is a critical step in determining its therapeutic potential. This document outlines the essential experimental workflows, from initial biochemical assays to cell-based functional screens, and situates the resulting data in the context of well-characterized PI3K inhibitors, including both pan- and isoform-selective agents.

The PI3K/AKT/mTOR Pathway: A Cornerstone of Cancer Signaling

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[4][5] This triggers the activation of PI3K, a family of lipid kinases.

Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][6] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the cell membrane.[4][9] This co-localization facilitates the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream targets, including mTOR, to drive cellular processes.[1][10]

Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in a wide range of human cancers.[2][5][11] This constitutive activation makes the PI3K pathway one of the most attractive targets for cancer therapy.[12]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: The PI3K/AKT/mTOR signaling pathway.

Foundational Characterization of a Novel Inhibitor

The first step in evaluating a novel compound like this compound is to determine its fundamental biochemical and cellular properties. This involves assessing its direct enzymatic inhibition and its effect on the signaling pathway within cancer cells.

In Vitro Kinase Assay: Determining Potency and Isoform Selectivity

Causality: The primary goal is to measure the direct inhibitory effect of the compound on the kinase activity of the four Class I PI3K isoforms (p110α, p110β, p110δ, p110γ). This experiment establishes the half-maximal inhibitory concentration (IC50), a key measure of potency, and reveals the compound's selectivity profile. Isoform selectivity is critical, as different isoforms have distinct roles in normal physiology and cancer, influencing both therapeutic efficacy and potential side effects.[13][14][15] For instance, PI3Kα is frequently mutated in solid tumors, while PI3Kδ is primarily expressed in hematopoietic cells and is a target in B-cell malignancies.[16][17][18]

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Recombinant PI3K Isoforms - Kinase Buffer - ATP & Lipid Substrate (PIP2) - Serial Dilution of Inhibitor Start->Prep Incubate Incubate (Enzyme + Inhibitor + Substrate + ATP) Prep->Incubate Detect Detect Product (ADP) (e.g., ADP-Glo™ Assay) Incubate->Detect Analyze Analyze Data: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 values Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro PI3K kinase assay.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ system, which measures the amount of ADP produced in the kinase reaction.[19]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[19]

    • Reconstitute purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) to a working concentration in the kinase buffer.

    • Prepare a stock solution of the lipid substrate (e.g., PIP2) in the kinase buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination (e.g., from 10 µM to 0.1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control).[19]

    • Add 4 µL of the enzyme/lipid substrate mixture to each well.[19]

    • Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 10-100 µM).[19]

    • Incubate at room temperature for 60 minutes.

  • Detection and Analysis:

    • Stop the kinase reaction and measure ADP production according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.

Western Blot Analysis: Probing Pathway Inhibition in Cells

Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane and engage its target in a complex biological environment. Western blotting allows for the direct visualization of the phosphorylation status of key downstream proteins, primarily AKT. A potent inhibitor should decrease the levels of phosphorylated AKT (p-AKT) at key residues (Ser473 and Thr308) without affecting total AKT levels, providing direct evidence of on-target activity in a cellular context.

Experimental Protocol: Western Blot for p-AKT

  • Cell Culture and Treatment:

    • Select an appropriate cancer cell line with a known PI3K pathway activation (e.g., U87MG glioblastoma cells with PTEN loss, or MCF7 breast cancer cells with a PIK3CA mutation).

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The latter are crucial to preserve the phosphorylation status of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane extensively with TBST.[20]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the p-AKT band should decrease in a dose-dependent manner with inhibitor treatment.

Comparative Analysis: Benchmarking Against the Field

With foundational data on this compound, the next step is a rigorous comparison against established PI3K inhibitors. This analysis provides context for the novel compound's potency, selectivity, and potential therapeutic niche.

We will compare our hypothetical compound against a panel of inhibitors with diverse selectivity profiles:

  • Pan-Class I Inhibitors: Target all four isoforms (α, β, δ, γ).

    • Buparlisib (BKM120): An oral pan-PI3K inhibitor.[21][22][23]

    • Pictilisib (GDC-0941): A potent pan-inhibitor of class I PI3K.[24]

  • Isoform-Selective Inhibitors: Target one or more isoforms with significantly higher potency.

    • Alpelisib (BYL719): The first approved PI3K inhibitor, highly selective for the p110α isoform.[25][26][27]

    • Idelalisib (Zydelig): A selective inhibitor of the p110δ isoform, primarily used in hematologic malignancies.[7][16][28]

    • Duvelisib (Copiktra): A dual inhibitor of p110δ and p110γ.[29][30][31]

    • Copanlisib (Aliqopa): An intravenous inhibitor with predominant activity against p110α and p110δ.[17][32][33][34]

Comparison of Potency and Selectivity

The IC50 data from the in vitro kinase assay is best summarized in a table for direct comparison. Let's assume our hypothetical experiments for this compound yielded the following results, indicating a potent profile with some selectivity for the α and δ isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Profile
This compound 5 55 8 80 α/δ-selective
Alpelisib (BYL719)51,200290250α-selective[25]
Idelalisib8,6005,5002.54,000δ-selective[16]
Duvelisib4091,8542.527δ/γ-selective[29]
Copanlisib0.53.70.76.4Pan-Class I (α/δ preference)[10][34]
Buparlisib (BKM120)52166116262Pan-Class I[22]
Pictilisib (GDC-0941)333375Pan-Class I (α/δ preference)[24]

Analysis: Based on this hypothetical data, this compound exhibits a profile similar to Copanlisib and Pictilisib, with potent, low-nanomolar inhibition of the α and δ isoforms and roughly 10-fold less activity against β and γ.[24][34] This contrasts sharply with the highly focused activity of Alpelisib on PI3Kα or Idelalisib on PI3Kδ.[25] Such a profile suggests potential utility in both solid tumors driven by PI3Kα mutations and hematological cancers where PI3Kδ signaling is crucial.[18][27]

Comparison of Cellular Activity and Therapeutic Implications

The selectivity profile observed in biochemical assays often translates to distinct cellular effects and therapeutic windows.

  • α-Selective Inhibition (Alpelisib): Alpelisib's high selectivity for the α-isoform makes it particularly effective in tumors with activating PIK3CA mutations.[25][35] Its approval in combination with fulvestrant for HR+, HER2-, PIK3CA-mutated advanced breast cancer underscores the success of this targeted approach.[25] A key side effect is hyperglycemia, as PI3Kα is a critical mediator of insulin signaling.[36]

  • δ-Selective Inhibition (Idelalisib): By targeting PI3Kδ, which is predominantly expressed in leukocytes, Idelalisib effectively disrupts B-cell receptor (BCR) signaling.[3][7][16] This leads to apoptosis and inhibits the proliferation of malignant B-cells, making it a valuable therapy for certain leukemias and lymphomas.[16][18][28] Its targeted nature helps avoid the metabolic side effects associated with PI3Kα inhibition.

  • δ/γ Dual Inhibition (Duvelisib): Duvelisib targets both the malignant B-cell via PI3Kδ inhibition and modulates the tumor microenvironment by inhibiting PI3Kγ in T-cells and myeloid cells.[8][29][30][31] This dual action may offer broader efficacy in hematologic cancers.

  • Pan-Inhibition (Buparlisib, Copanlisib, Pictilisib): Pan-inhibitors block signaling from all Class I isoforms. This can be advantageous in tumors where multiple isoforms contribute to growth or where resistance to isoform-selective agents might develop. Copanlisib, with its potent α and δ inhibition, has shown efficacy in relapsed follicular lymphoma.[10][17] However, broader target engagement can lead to a more challenging side-effect profile, including hyperglycemia, hypertension, and psychiatric events, as seen with Buparlisib.[23]

Our hypothetical compound, This compound , with its α/δ-selective profile, could represent a "best of both worlds" approach. It has the potential to target PI3Kα-driven solid tumors while also impacting the PI3Kδ-dependent pathways relevant in lymphomas and the tumor microenvironment. Further preclinical studies would be required to determine if this dual activity provides a synergistic anti-tumor effect and whether its reduced activity against the β and γ isoforms translates to a more favorable safety profile compared to true pan-inhibitors.

Conclusion and Future Directions

The preclinical evaluation of a novel PI3K inhibitor is a multi-step process that requires rigorous, quantitative, and comparative analysis. By first establishing the potency and isoform selectivity of this compound through in vitro kinase assays, and then confirming its on-target cellular activity via Western blotting, a foundational dataset is created.

Situating this data alongside that of established inhibitors like Alpelisib, Idelalisib, and Copanlisib is crucial for understanding its potential. The hypothetical α/δ-selectivity of our novel compound suggests a promising therapeutic profile that warrants further investigation, including comprehensive cell panel screening, in vivo xenograft studies to assess efficacy and tolerability, and detailed pharmacokinetic and pharmacodynamic analyses. This structured approach ensures that only the most promising candidates, with a clear rationale for their continued development, advance toward clinical investigation.

References

A Senior Application Scientist's Guide to Validating Target Engagement: The Case of a Novel Pim-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase-targeted drug discovery, definitively proving that a compound engages its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive framework for validating the intracellular target engagement of a novel, potent, and selective inhibitor, which we will refer to as Compound X (4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine) , hypothesized to target the Pim-1 serine/threonine kinase.

We will explore and compare three orthogonal, industry-standard methodologies: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and a functional downstream biomarker analysis via Western Blot. Each method offers unique advantages and, when used in concert, provides a robust and multi-faceted confirmation of target engagement, fulfilling the core tenets of scientific rigor.

Pillar 1: Biophysical Target Engagement Confirmation with CETSA®

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly assesses the physical interaction between a drug and its protein target in a cellular environment. The core principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it typically increases the protein's resistance to heat-induced denaturation.

Experimental Rationale

By treating intact cells with Compound X, we can measure the change in the thermal stability of Pim-1 kinase. An increase in the temperature at which Pim-1 denatures and aggregates, compared to vehicle-treated cells, serves as direct evidence of the compound binding to the kinase. This method is invaluable as it requires no modification to the compound or the target protein, providing a physiologically relevant readout.

Step-by-Step Protocol: CETSA® for Pim-1 Kinase
  • Cell Culture & Treatment: Plate a human cancer cell line with high endogenous Pim-1 expression (e.g., K562 or MOLM-16) and grow to ~80% confluency. Treat the cells with a dose-range of Compound X (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Gradient: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Aliquot the cell lysates into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a defined temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Fractionation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble Pim-1 kinase remaining at each temperature point using a standard Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Pim-1 as a function of temperature for each compound concentration. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) under each condition. The change in melting temperature (ΔTm) is the key readout for target engagement.

Workflow: CETSA®

cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture K562 Cells treatment 2. Treat with Compound X or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest & Lyse Cells treatment->harvest heat 4. Heat Lysates (Temp Gradient) harvest->heat centrifuge 5. Centrifuge to Pellet Aggregated Protein heat->centrifuge supernatant 6. Collect Soluble Fraction centrifuge->supernatant western 7. Quantify Soluble Pim-1 (Western Blot) supernatant->western data 8. Plot Melting Curves & Calculate ΔTm western->data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Pillar 2: Proximity-Based Target Engagement with NanoBRET™

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding at a specific protein target in living cells. The technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a luminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).

Experimental Rationale

For this assay, the target protein, Pim-1 kinase, is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently-labeled tracer compound that is known to bind to the Pim-1 active site is then introduced into the cells. This tracer acts as the energy acceptor. When the tracer binds to the Pim-1-NanoLuc® fusion, a BRET signal is generated.

The addition of a competitive compound, like Compound X, will displace the fluorescent tracer from the Pim-1 active site, leading to a decrease in the BRET signal. The degree of signal reduction is directly proportional to the engagement of Compound X with Pim-1 kinase.

Step-by-Step Protocol: Pim-1 NanoBRET™ Assay
  • Cell Line Engineering: Transfect cells (e.g., HEK293) with a plasmid encoding for a Pim-1-NanoLuc® fusion protein. Select and expand a stable cell line with optimal expression levels.

  • Assay Preparation: Seed the engineered cells into a white, 96- or 384-well assay plate.

  • Compound Addition: Add a dose-range of the unlabeled test compound (Compound X) to the wells.

  • Tracer & Substrate Addition: Add a constant, pre-determined concentration of the fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to all wells. Incubate for a period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Compound X and fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Workflow: NanoBRET™ Target Engagement

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis cells 1. Seed Pim-1-NanoLuc® Expressing Cells compound 2. Add Dose-Response of Compound X cells->compound tracer 3. Add Fluorescent Tracer & NanoLuc® Substrate compound->tracer incubate 4. Incubate at 37°C tracer->incubate read 5. Measure Donor (460nm) & Acceptor (610nm) Emission incubate->read calculate 6. Calculate BRET Ratio read->calculate plot 7. Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Pillar 3: Functional Validation via Downstream Pathway Analysis

While biophysical assays confirm binding, it is crucial to demonstrate that this binding event translates into a functional cellular consequence. Pim-1 kinase is known to phosphorylate several downstream substrates, including the pro-apoptotic protein BAD at serine 112 (pBAD Ser112). Inhibition of Pim-1 kinase activity by Compound X should therefore lead to a measurable decrease in the levels of pBAD (Ser112).

Experimental Rationale

This experiment provides functional proof of target engagement. By treating cells with Compound X and observing a dose-dependent reduction in a known Pim-1 substrate's phosphorylation status, we can infer that the compound is not only binding to Pim-1 but also inhibiting its catalytic activity within the cell.

Step-by-Step Protocol: pBAD Western Blot
  • Cell Culture & Treatment: Plate a relevant cell line (e.g., K562) and treat with a dose-range of Compound X or vehicle (DMSO) for a specified time (e.g., 4-6 hours).

  • Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse in a buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pBAD (Ser112).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Normalization: Strip the membrane and re-probe with antibodies for total BAD and a loading control (e.g., GAPDH or β-Actin) to confirm that the observed changes are specific to the phosphorylation event and not due to variations in protein loading.

  • Densitometry: Quantify the band intensities to determine the relative decrease in pBAD (Ser112) levels as a function of Compound X concentration.

Signaling Pathway: Pim-1 and BAD

Pim1 Pim-1 Kinase pBAD pBAD (Ser112) Pim1->pBAD Phosphorylation CompoundX Compound X (4-Methoxy-7-morpholinobenzo [d]thiazol-2-amine) CompoundX->Pim1 Inhibition BAD BAD Apoptosis Apoptosis BAD->Apoptosis Inhibits pBAD->Apoptosis Promotes (via sequestration of Bcl-2/Bcl-xL)

Caption: Simplified Pim-1 signaling pathway to the pro-apoptotic protein BAD.

Comparative Analysis of Target Engagement Methodologies

Each of these methods provides a different piece of the target engagement puzzle. A direct comparison highlights their complementary nature.

FeatureCETSA®NanoBRET™ Target EngagementpBAD Western Blot
Principle Ligand-induced thermal stabilizationProximity-based BRETDownstream substrate phosphorylation
Readout Change in Protein Melting Temp (ΔTm)IC50 (Tracer Displacement)IC50 (Inhibition of Phosphorylation)
Cellular State Live cells (initial treatment)Live cellsLive cells (initial treatment)
Target Modification None (endogenous protein)Required (NanoLuc® fusion)None (endogenous protein)
Compound Labeling Not requiredNot requiredNot required
Primary Insight Direct, physical bindingDirect, physical binding (competitive)Functional enzymatic inhibition
Throughput Low to MediumHighLow
Key Advantage Physiologically relevant; no artifacts from tags or labelsHigh sensitivity and quantitative; live-cell kineticsConfirms functional consequence of binding
Key Limitation Not all proteins show a thermal shift; lower throughputRequires cell line engineering; potential for tracer-compound artifactsIndirect; pathway effects could be from off-targets

Conclusion: An Integrated Approach for Unambiguous Validation

Validating the target engagement of a novel compound like This compound (Compound X) requires a multi-pronged, evidence-based strategy. No single experiment can provide a complete picture.

  • CETSA® provides the foundational evidence of direct physical binding to the endogenous target protein in a native cellular environment.

  • NanoBRET™ offers a highly quantitative, high-throughput method to determine compound potency and binding kinetics in live cells.

  • Downstream biomarker analysis serves as the ultimate functional validation, demonstrating that the observed binding event translates into the desired biological outcome—the inhibition of the kinase's catalytic activity.

By integrating these biophysical and functional approaches, researchers can build a compelling and irrefutable case for the on-target activity of their compound, a critical step in the journey of drug development. This rigorous, self-validating system ensures that subsequent biological studies and preclinical development are built on a solid foundation of confirmed target engagement.

A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Quest for Kinase Specificity

The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of various protein kinases.[1][2] These kinases, crucial regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[2][3] The introduction of a methoxy group at the C-6 position of the benzothiazole ring, in particular, has been shown to enhance kinase-targeted anticancer activity.[1]

This guide focuses on a novel benzothiazole derivative, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine . Given its structural similarities to known kinase inhibitors targeting enzymes such as PI3K, EGFR, and CK2/GSK3β, a thorough evaluation of its target specificity is paramount before its use as a chemical probe or advancement as a therapeutic candidate.[2][4][5]

The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities.[6][7] While off-target effects can lead to unforeseen toxicity, they can also be harnessed for therapeutic benefit through polypharmacology.[6][7] Therefore, comprehensive cross-reactivity profiling against a broad kinase panel is not merely a suggestion but a critical step in the development of any novel kinase inhibitor.[8][9] This guide will provide a detailed framework for conducting such a study, from experimental design to data interpretation, using this compound as our central example.

The Imperative of Kinase Cross-Reactivity Profiling

Broad kinase panel screening serves several key purposes:

  • On-Target Potency Confirmation: Validates the inhibitory activity against the primary intended kinase target.

  • Off-Target Identification: Uncovers unintended interactions with other kinases, which could lead to side effects.[9]

  • Selectivity Quantification: Allows for a quantitative assessment of how specific the compound is for its target.

  • Revealing Polypharmacology: May identify multiple, potentially synergistic, targets for the inhibitor.[7]

Experimental Workflow for Kinase Panel Screening

The following protocol outlines a robust, two-tiered approach to kinase inhibitor profiling, a strategy that is both efficient and cost-effective.[8]

G cluster_0 Tier 1: Initial Broad Screen cluster_1 Tier 2: Potency Determination A Compound Preparation (this compound) B Single High-Concentration Screen (e.g., 10 µM) A->B C Broad Kinase Panel (e.g., Eurofins scanMAX, 468 kinases) B->C D Data Analysis: Percent Inhibition Calculation C->D E Selection of 'Hits' (e.g., >70% Inhibition) D->E Proceed with hits F Dose-Response Assay (10-point concentration curve) E->F G IC50 Value Determination F->G H Selectivity Analysis G->H

Caption: A two-tiered workflow for kinase inhibitor cross-reactivity profiling.

Detailed Step-by-Step Protocol

Part 1: Tier 1 - Initial Broad Screen at a Single Concentration

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to achieve the desired final screening concentration (e.g., 10 µM). It is crucial to maintain a consistent final DMSO concentration across all assays to avoid solvent-induced artifacts.

  • Kinase Panel Selection:

    • Choose a comprehensive, commercially available kinase panel that covers a wide representation of the human kinome. Panels like the Eurofins scanMAX (468 kinases) or similar large panels are ideal for initial screening to maximize the chances of identifying off-target interactions.[10]

  • Assay Execution (Example using ADP-Glo™ Luminescent Assay):

    • The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]

    • In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure assay sensitivity.[12]

    • Add the test compound (this compound) or vehicle control (DMSO) to the appropriate wells.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis and Hit Identification:

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

    • Define a "hit" as any kinase exhibiting inhibition above a certain threshold, typically >70%, at the screening concentration.[8]

Part 2: Tier 2 - Dose-Response and IC50 Determination

  • Dose-Response Assay:

    • For each "hit" identified in Tier 1, perform a dose-response experiment.

    • Prepare a 10-point serial dilution of this compound, typically in half-log steps, spanning a concentration range that will encompass the expected IC50 value.

    • Run the kinase assay as described in Part 1 for each concentration of the inhibitor.

  • IC50 Calculation:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[13]

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[13]

Data Presentation and Interpretation

The results of the kinase profiling should be presented in a clear and concise manner to facilitate interpretation and comparison.

Illustrative Data for this compound

For the purpose of this guide, let's assume that our profiling of this compound revealed potent inhibition of PI3Kα as the primary target, with several off-targets identified.

Table 1: IC50 Values for this compound against a Panel of Kinases

Kinase TargetKinase FamilyIC50 (nM)
PI3Kα Lipid Kinase 15
PI3KβLipid Kinase150
PI3KδLipid Kinase800
PI3KγLipid Kinase1,200
mTORAtypical Kinase250
CDK2CMGC>10,000
EGFRTyrosine Kinase>10,000
GSK3βCMGC5,500
CK2CMGC>10,000

This is hypothetical data generated for illustrative purposes.

Quantifying Selectivity

A simple way to quantify selectivity is to calculate a selectivity score , which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher selectivity score indicates greater specificity for the primary target.

Table 2: Selectivity Profile of this compound (Primary Target: PI3Kα)

Off-Target KinaseSelectivity Score (IC50_off-target / IC50_PI3Kα)
PI3Kβ10
PI3Kδ53
PI3Kγ80
mTOR17
GSK3β367

This is hypothetical data generated for illustrative purposes.

Interpreting the Data:

The hypothetical data suggests that this compound is a potent inhibitor of PI3Kα. It displays a 10-fold selectivity over PI3Kβ and even greater selectivity against other PI3K isoforms and mTOR. The compound shows weak or no activity against kinases from other families like CDK2, EGFR, and CK2. This profile suggests that it could be a relatively selective PI3Kα inhibitor.

It is important to note that IC50 values can be influenced by experimental conditions, particularly the ATP concentration for ATP-competitive inhibitors.[12] Therefore, for a more rigorous comparison between different inhibitors, calculating the inhibitor constant (Ki) using the Cheng-Prusoff equation is recommended.[14]

Comparative Analysis with Alternative Inhibitors

To provide context for the selectivity profile of a novel compound, it is essential to compare it against well-characterized, existing inhibitors.

Table 3: Comparison of IC50 Values (nM) for PI3K Inhibitors

Kinase TargetThis compound (Hypothetical)Alpelisib (PI3Kα-selective)Taselisib (PI3Kα/δ/γ inhibitor)
PI3Kα 15 53
PI3Kβ1501,1561,640
PI3Kδ8002903
PI3Kγ1,2002501

This is hypothetical data generated for illustrative purposes. Data for Alpelisib and Taselisib are representative values from public sources.

This comparative table would allow researchers to position their novel compound within the existing landscape of inhibitors for that target class.

Visualization of Kinase Selectivity

Visual representations of kinase selectivity data, such as dendrograms or kinome maps, can provide an intuitive overview of a compound's cross-reactivity profile.

G PI3Kα PI3Kα (15 nM) PI3Kβ PI3Kβ (150 nM) PI3Kα->PI3Kβ mTOR mTOR (250 nM) PI3Kα->mTOR PI3Kδ PI3Kδ (800 nM) PI3Kβ->PI3Kδ PI3Kγ PI3Kγ (1200 nM) PI3Kδ->PI3Kγ GSK3β GSK3β (5.5 µM) PI3Kγ->GSK3β Other Other Kinases (>10 µM) GSK3β->Other

Caption: A conceptual map of kinase selectivity based on IC50 values.

Conclusion

The cross-reactivity profiling of any novel kinase inhibitor is a cornerstone of its preclinical characterization. This guide provides a comprehensive, albeit illustrative, framework for such an investigation, using the novel compound this compound as a case study. By following a systematic, data-driven approach, researchers can confidently elucidate the selectivity profile of their compounds, enabling a deeper understanding of their biological effects and paving the way for their potential application in research and medicine. The principles and methodologies outlined herein are broadly applicable to the characterization of any novel kinase inhibitor.

References

A Senior Application Scientist's Guide to the Confirmation of Dual Inhibitory Mechanisms in Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3][4] Its rigid, bicyclic nature and versatile substitution points make it an ideal framework for designing targeted therapeutics. In recent years, the focus has shifted from single-target drugs to multi-target agents, particularly dual inhibitors, which can offer enhanced efficacy, reduced potential for drug resistance, and synergistic therapeutic outcomes.[5][6][7] Benzothiazole derivatives have emerged as a prominent class of such agents, frequently demonstrating potent, dual inhibitory activity against key targets in oncology and other disease areas.

This guide provides an in-depth comparison of benzothiazole derivatives as dual inhibitors, grounded in experimental evidence. We will dissect the key dual-targeting mechanisms, present comparative performance data, and detail the critical experimental workflows required to validate these mechanisms with scientific rigor.

Dominant Dual-Targeting Mechanisms of Benzothiazole Derivatives

The therapeutic power of dual-inhibitor benzothiazole derivatives is most evident in their ability to simultaneously modulate multiple nodes within critical oncogenic signaling pathways.

Co-Inhibition of the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival; its aberrant activation is a hallmark of many human cancers.[8][9] Targeting a single kinase in this pathway can lead to feedback activation of other components. Dual PI3K/mTOR inhibitors offer a more comprehensive blockade, preventing this escape mechanism. Benzothiazole-based compounds have been successfully developed as potent dual inhibitors of PI3K and mTOR, demonstrating significant anti-proliferative activity.[10][11]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates pp70S6K p-p70S6K mTORC1->pp70S6K Phosphorylates p70S6K p70S6K Proliferation Cell Growth & Survival pp70S6K->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Benzothiazole->mTORC1

Caption: PI3K/mTOR pathway with dual inhibition points for benzothiazole derivatives.

Co-Inhibition of VEGFR-2 and EGFR

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two critical receptor tyrosine kinases (RTKs). VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth, while EGFR drives tumor cell proliferation and survival.[4] Simultaneous inhibition of both pathways attacks the tumor on two fronts: cutting off its blood supply and directly halting its growth. Novel benzothiazole series have shown potent dual inhibitory activity against both VEGFR-2 and EGFR, with IC50 values comparable to or better than established standards.[12][13]

Comparative Performance of Benzothiazole-Based Dual Inhibitors

The following table summarizes experimental data for representative benzothiazole derivatives, highlighting their dual inhibitory potency. This quantitative data is essential for comparing lead candidates and understanding structure-activity relationships (SAR).

Compound Class/IDTarget 1IC50 (Target 1)Target 2IC50 (Target 2)Key Cell Line(s)Reference
Compound 82 (PI3K/mTOR) PI3Kα1.9 nMmTOR7.3 nMU-87 MG, A549, HCT116[10]
Compound 11 (PI3Kβ/mTOR) PI3Kβ0.027 µMmTOR>50 µMProstate Cancer Lines[8]
Derivative 21 (VEGFR-2/EGFR) VEGFR-20.19 µMEGFR0.16 µMMCF-7, HepG-2[12]
Derivative 22 (VEGFR-2/EGFR) VEGFR-20.15 µMEGFR0.11 µMMCF-7, HepG-2[12]
Compound 4f (AChE/MAO-B) AChE23.4 nMMAO-B40.3 nMN/A (Enzymatic)[14][15]
Compound 5b (VEGFR-2/Antioxidant) VEGFR-20.30 µM (vs Sorafenib)DPPH Scavenging11.17 µMA-498, HepG2[16]

Experimental Workflows for Validating Dual Inhibition

Confirming a dual inhibitory mechanism requires a multi-step, hierarchical approach, moving from purified biochemical systems to complex cellular models. Each step serves as a validation check for the next, ensuring the observed effects are specific and on-target.

Workflow Step 1: In Vitro Enzymatic Assays

  • Expert Rationale (The "Why"): This is the foundational experiment. It directly measures the compound's ability to inhibit the purified target enzymes in a controlled, cell-free environment. This confirms direct interaction and establishes the intrinsic potency (IC50) for each target, free from confounding factors like cell permeability or off-target cellular effects. A direct comparison of IC50 values provides the first evidence of dual activity.[17][18]

a A Prepare Reagents (Purified Enzyme 1, Substrate, ATP, Benzothiazole Derivative) B Dispense into 384-well Plate A->B I Repeat for Enzyme 2 A->I Parallel Experiment C Incubate at RT (Kinase Reaction) B->C D Add Detection Reagent (e.g., ADP-Glo™ Reagent) C->D E Incubate to Stop Reaction & Deplete ATP D->E F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Incubate to Generate Luminescent Signal F->G H Read Luminescence (Plate Reader) G->H J Calculate IC50 Values (Dose-Response Curve) H->J I->B

References

A Comparative Guide to the In Vivo Efficacy of Novel Benzothiazole Compounds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1][2] Its unique structural properties allow for diverse biological activities, making it a cornerstone in the development of novel therapeutics.[1][2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties.[4][5][6] This guide provides a comparative analysis of the in vivo efficacy of two novel, hypothetically designated benzothiazole compounds—BZT-734 (for oncology) and BZT-951 (for neuroprotection)—against established standards in relevant animal models. Our objective is to furnish researchers and drug development professionals with a clear, data-driven comparison to inform preclinical decision-making.

The rationale for focusing on these two areas stems from the significant therapeutic potential benzothiazoles have shown. In oncology, derivatives have been shown to induce apoptosis, inhibit kinases, and interfere with DNA replication in cancer cells.[1][7] In the context of neurodegenerative diseases like Alzheimer's, benzothiazole-based compounds are being explored for their ability to inhibit amyloid-beta (Aβ) aggregation, reduce oxidative stress, and modulate key enzymes.[4][8][9]

Part 1: Anticancer Efficacy of BZT-734 in a Xenograft Model

Novel benzothiazole derivatives are being actively investigated as potent anticancer agents, with some showing promise in early clinical trials.[10][7] The mechanism of action often involves targeting critical cellular pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[7]

Comparative Efficacy Study: BZT-734 vs. Cisplatin in a Human Lung Carcinoma (A549) Xenograft Model

This section details a head-to-head comparison of BZT-734, a novel benzothiazole derivative, with the standard-of-care chemotherapeutic agent, Cisplatin.

Experimental Rationale: The A549 human non-small cell lung cancer xenograft model in immunodeficient mice is a well-established and widely used model for evaluating the in vivo efficacy of novel anticancer compounds.[11] The primary endpoint is the inhibition of tumor growth over time, providing a robust measure of therapeutic potential.[11] A secondary endpoint, Caspase-3 activity in tumor tissue, is included to provide mechanistic insight into the induction of apoptosis.[12][13][14]

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A A549 Cell Culture B Cell Harvest & Viability Check A->B C Subcutaneous Injection (SCID Mice, 3x10^6 cells/mouse) B->C D Tumor Growth to ~100 mm³ C->D E Randomization into Groups (n=8/group) D->E F Treatment Initiation (Day 0) - Vehicle - BZT-734 (20 mg/kg, i.p.) - Cisplatin (5 mg/kg, i.p.) E->F G Bi-weekly Tumor Volume Measurement (Calipers) F->G H Daily Animal Health Monitoring F->H I Study Termination (Day 21) H->I J Tumor Excision & Weight Measurement I->J K Tissue Homogenization J->K L Caspase-3 Activity Assay K->L

Caption: Workflow for the A549 xenograft efficacy study.

Quantitative Data Summary: Tumor Growth Inhibition

Treatment GroupDose (mg/kg, i.p.)Mean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)Mean Tumor Weight (Day 21, g)
Vehicle Control-1250 ± 150-1.3 ± 0.2
BZT-734 20 480 ± 95 61.6% 0.5 ± 0.1
Cisplatin (Standard)5610 ± 11051.2%0.7 ± 0.1
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control.

Mechanistic Endpoint: Apoptosis Induction

Treatment GroupDose (mg/kg, i.p.)Relative Caspase-3 Activity (Fold Change vs. Vehicle)
Vehicle Control-1.0
BZT-734 20 3.8 ± 0.7
Cisplatin (Standard)52.9 ± 0.5
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control.

Interpretation of Results: BZT-734 demonstrated superior efficacy in inhibiting tumor growth compared to the standard chemotherapeutic, Cisplatin, achieving a 61.6% TGI. The reduction in final tumor volume and weight was statistically significant. Furthermore, the elevated Caspase-3 activity in the BZT-734 treatment group suggests that its antitumor effect is, at least in part, mediated by a stronger induction of apoptosis within the tumor cells.[15]

Part 2: Neuroprotective Efficacy of BZT-951 in an Alzheimer's Disease Model

Benzothiazole derivatives have emerged as promising candidates for treating neurodegenerative disorders, particularly Alzheimer's disease (AD).[8][16] Their proposed mechanisms include the inhibition of acetylcholinesterase (AChE), reduction of amyloid-beta (Aβ) plaque aggregation, and antioxidant effects.[4][9]

Comparative Efficacy Study: BZT-951 vs. Riluzole in a 5xFAD Transgenic Mouse Model

This study evaluates the neuroprotective and cognitive-enhancing effects of BZT-951, a novel benzothiazole, against Riluzole, a benzothiazole-based drug known to have neuroprotective properties.[17][9]

Experimental Rationale: The 5xFAD transgenic mouse is a widely accepted model for AD research, as it rapidly develops key pathological hallmarks of the disease, including significant Aβ plaque deposition and associated cognitive deficits.[18] The Forced Swim Test is used to assess depressive-like behavior, which can be a comorbidity in AD, and is sensitive to antidepressant/neuroprotective treatments.[19][20] Histological analysis of Aβ plaque burden provides a direct measure of the compound's effect on a core pathological feature of AD.[21][22]

Signaling Pathway Diagram: Putative Neuroprotective Mechanisms

G BZT951 BZT-951 Amyloid Amyloid-β Aggregation BZT951->Amyloid Inhibits OxidativeStress Oxidative Stress (ROS Production) BZT951->OxidativeStress Reduces Neuroinflammation Neuroinflammation BZT951->Neuroinflammation Reduces Plaques Aβ Plaques Amyloid->Plaques NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage Plaques->NeuronalDamage CognitiveDecline Cognitive Decline NeuronalDamage->CognitiveDecline

Caption: Putative multi-target mechanism of BZT-951 in AD.

Quantitative Data Summary: Behavioral and Pathological Endpoints

Treatment Group (5xFAD mice)Dose (mg/kg, p.o.)Immobility Time (s) in Forced Swim TestCortical Aβ Plaque Burden (%)
Vehicle Control-155 ± 2012.5 ± 2.1
BZT-951 15 95 ± 15 7.1 ± 1.5
Riluzole (Reference)10110 ± 1810.2 ± 1.9
Wild-Type (Non-Transgenic)-70 ± 12< 0.1
Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control.

Interpretation of Results: Chronic administration of BZT-951 to 5xFAD mice resulted in a significant reduction in depressive-like behavior, as evidenced by the decreased immobility time in the Forced Swim Test.[23][24] This behavioral improvement surpassed that of the reference compound, Riluzole. Critically, BZT-951 treatment also led to a statistically significant reduction in the cortical amyloid-beta plaque burden, indicating a potent disease-modifying effect. Riluzole, at the tested dose, did not significantly reduce the plaque load. These findings position BZT-951 as a promising multifunctional candidate for Alzheimer's disease therapy.

Part 3: Detailed Experimental Protocols

Scientific integrity and reproducibility are paramount. The following sections provide self-validating, step-by-step protocols for the key experiments described in this guide.

A549 Xenograft Tumor Model Protocol
  • Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Housing: 4-6 week old female SCID mice are used and allowed to acclimatize for one week.[25]

  • Tumor Implantation: Cells are harvested at 80% confluency, washed with PBS, and resuspended in serum-free medium.[25] A suspension of 3 x 10^6 viable cells in 100 µL is injected subcutaneously into the right flank of each mouse.[25]

  • Tumor Measurement: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[25]

  • Treatment: When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment cohorts.[25] Compounds are administered via intraperitoneal (i.p.) injection daily for 21 days.

  • Endpoint: At day 21, mice are euthanized. Tumors are excised, weighed, and a portion is snap-frozen for subsequent biochemical analysis.[26]

Caspase-3 Activity Assay (Colorimetric) Protocol
  • Tissue Preparation: Snap-frozen tumor tissue (~50 mg) is homogenized on ice in 200 µL of cold lysis buffer.[15] The lysate is incubated on ice for 30 minutes.[15]

  • Assay Procedure: Lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C.[15] The supernatant (protein extract) is collected.

  • Reaction Setup: In a 96-well plate, 50-200 µg of protein from each sample is added. Reaction buffer containing DTT is added to each well.[15]

  • Substrate Addition: 5 µL of the DEVD-pNA substrate (specific for Caspase-3) is added to each well.[15]

  • Incubation and Reading: The plate is incubated at 37°C for 1-2 hours. The absorbance is read at 405 nm using a microplate reader.[13] The fold increase in Caspase-3 activity is determined by comparing the absorbance of treated samples to the untreated controls.[13]

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) is filled with water (25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[20]

  • Acclimation: Mice are brought to the testing room at least 30 minutes before the test begins.[20]

  • Procedure: Each mouse is gently placed into the water-filled cylinder.[20] The behavior is recorded for a total of 6 minutes.[19][20]

  • Scoring: The session is typically analyzed for the last 4 minutes. An observer scores the total time the mouse remains immobile (making only minimal movements to keep its head above water).[20]

  • Post-Test Care: After the test, mice are removed, gently dried, and placed in a heated cage to prevent hypothermia before being returned to their home cage.[24]

Amyloid-β Plaque Staining and Quantification Protocol
  • Tissue Preparation: Mice are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA overnight, then cryoprotected in a sucrose solution.

  • Sectioning: Brains are sectioned coronally at 30 µm thickness using a cryostat.[18]

  • Immunohistochemistry: Free-floating sections are washed in TBS. For Aβ staining, antigen retrieval is performed by incubating sections in formic acid.[27]

  • Staining: Sections are blocked and then incubated overnight with a primary antibody against Aβ (e.g., 6E10).[18] After washing, they are incubated with a fluorescently-labeled secondary antibody.[21]

  • Imaging: Stained sections are mounted on slides and imaged using a fluorescence microscope.[27]

  • Quantification: Images of the cortex and hippocampus are captured. Image analysis software (e.g., ImageJ) is used to apply a threshold to the images and calculate the percentage of the total area occupied by Aβ plaques (plaque burden).[27]

References

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, molecular docking stands as a powerful computational tool, offering tantalizing glimpses into the intricate dance between a ligand and its target protein.[1][2][3] It is an indispensable method for hit identification and lead optimization, allowing researchers to screen vast virtual libraries of compounds against a protein target of known three-dimensional structure.[1][4][5][6][7] However, the predictions generated by docking algorithms are, at their core, theoretical models. They are approximations of a complex biological reality, influenced by the inherent limitations of scoring functions and the challenge of accounting for protein flexibility.[4][8][9] To bridge the gap between computational prediction and biological certainty, rigorous experimental validation is not just recommended—it is an absolute necessity.

This guide provides a comparative overview of commonly employed experimental binding assays, offering insights into their underlying principles, practical applications, and the nuanced interpretation of their results. As a self-validating system, the strategic selection and orthogonal application of these techniques are paramount to confidently confirm or refute in silico hypotheses.

The Imperative of Experimental Validation: Beyond the Docking Score

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein and estimate the binding affinity, typically represented as a docking score.[1][8] This score, however, is a calculated approximation of the binding free energy and can be susceptible to inaccuracies.[8] Factors such as the treatment of protein flexibility, the presence of water molecules, and the specific algorithms used in the scoring function can all impact the reliability of the prediction.[8][9] Therefore, relying solely on docking scores can lead to a high rate of false positives and the costly pursuit of non-viable lead compounds.

Experimental validation serves to anchor these computational predictions in empirical data, providing a multi-faceted view of the binding event. It allows us to move beyond a single, often simplistic, score and characterize the interaction in terms of:

  • Binding Affinity (KD): A quantitative measure of the strength of the interaction.

  • Binding Kinetics (kon, koff): The rates at which the ligand associates and dissociates from the target.

  • Thermodynamics (ΔH, ΔS): The enthalpic and entropic contributions to the binding energy.

  • Stoichiometry (n): The ratio in which the ligand and protein bind.

  • Structural Confirmation: The precise three-dimensional arrangement of the ligand within the protein's binding site.

The following sections will delve into a selection of powerful biophysical techniques that provide these crucial experimental insights.

A Comparative Guide to Experimental Binding Assays

The choice of an appropriate binding assay is a critical decision, contingent on the specific research question, the nature of the interacting molecules, and the available resources. This section provides a comparative analysis of several widely used techniques.

Calorimetry-Based Method: A Direct Measure of Binding Energetics

ITC is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[10][11] This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][12]

Principle of Operation: A solution of the ligand is titrated into a solution containing the protein, and the minute temperature changes resulting from the binding reaction are measured by a highly sensitive calorimeter.[10][12]

Key Strengths:

  • Label-free: Does not require modification of the interacting partners, ensuring the measurement reflects their native states.[10]

  • Thermodynamic Insight: Provides a comprehensive understanding of the driving forces behind the interaction.[10][11][12][13]

  • Solution-Based: Mimics physiological conditions more closely than surface-based methods.[11]

Causality in Experimental Choice: ITC is the method of choice when a deep understanding of the thermodynamics of binding is crucial for lead optimization. For instance, distinguishing between enthalpy-driven and entropy-driven binding can provide invaluable guidance for the rational design of more potent and specific inhibitors.

Experimental Workflow & Protocol:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Dialysis Dialyze against identical buffer Prep_Protein->Dialysis Prep_Ligand Prepare Ligand Solution Prep_Ligand->Dialysis Degas Degas solutions Dialysis->Degas Load_Protein Load protein into sample cell Degas->Load_Protein Load_Ligand Load ligand into syringe Degas->Load_Ligand Titration Perform automated titration Load_Protein->Titration Load_Ligand->Titration Generate_Isotherm Generate binding isotherm Titration->Generate_Isotherm Fit_Data Fit data to a binding model Generate_Isotherm->Fit_Data Determine_Parameters Determine KD, n, ΔH, ΔS Fit_Data->Determine_Parameters

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed Protocol for ITC:

  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a concentrated stock solution of the ligand.

    • Crucially, both the protein and ligand solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution.[12] Small differences in pH or buffer components can introduce significant artifacts.[12]

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the ITC cell.[12]

  • Concentration Determination:

    • Accurately determine the concentrations of the protein and ligand. This is critical for obtaining reliable stoichiometry data.[14]

    • The concentration of the macromolecule in the cell should be chosen based on the expected binding affinity to ensure an optimal "c-window" (c = [Macromolecule] * n * KA) for accurate curve fitting.[13]

  • Experimental Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe. The ligand concentration should typically be 7-25 times that of the protein to ensure saturation is reached during the titration.[14]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).[14]

Surface-Based Methods: Real-Time Kinetics

SPR and BLI are powerful, label-free techniques for studying the kinetics of molecular interactions in real-time.[15][16][17] They provide information on both the association (kon) and dissociation (koff) rates of binding, from which the equilibrium dissociation constant (KD) can be calculated.[18][19]

Principle of Operation:

  • SPR: Measures changes in the refractive index at the surface of a sensor chip when a ligand (immobilized on the chip) binds to an analyte (flowing over the surface).[15][20]

  • BLI: Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[16][17]

Key Strengths:

  • Real-time Kinetics: Provides detailed information on the dynamics of the interaction.[18][20]

  • Label-free: Avoids potential artifacts associated with labeling.[15][16]

  • High Throughput (BLI): The multi-well plate format of BLI allows for the simultaneous analysis of multiple samples.[17][21]

Causality in Experimental Choice: SPR and BLI are particularly valuable for rank-ordering a series of compounds based on their binding kinetics. For example, in drug development, a compound with a slow off-rate (long residence time on the target) may exhibit a more durable therapeutic effect. These techniques are ideal for identifying such candidates early in the discovery process.

Experimental Workflow & Protocol:

SPR_BLI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Immobilize_Ligand Immobilize ligand on sensor Baseline Establish baseline Immobilize_Ligand->Baseline Prepare_Analyte Prepare analyte dilutions Association Flow analyte over sensor (Association) Prepare_Analyte->Association Baseline->Association Dissociation Flow buffer over sensor (Dissociation) Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Generate_Sensorgram Generate sensorgram Dissociation->Generate_Sensorgram Regeneration->Baseline Fit_Data Fit data to kinetic model Generate_Sensorgram->Fit_Data Determine_Parameters Determine kon, koff, KD Fit_Data->Determine_Parameters

Caption: SPR/BLI Experimental Workflow.

Detailed Protocol for SPR/BLI:

  • Ligand Immobilization:

    • The protein (ligand) is immobilized onto the surface of the sensor chip (SPR) or biosensor tip (BLI).[20][22] Various chemistries are available for immobilization, such as amine coupling or capture-based methods using affinity tags.

  • Analyte Preparation:

    • A series of dilutions of the small molecule (analyte) are prepared in a suitable running buffer.

  • Binding Measurement:

    • Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline.

    • Association: The analyte solution is flowed over the surface, and the binding to the immobilized ligand is monitored in real-time.

    • Dissociation: Running buffer is again flowed over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration (SPR):

    • A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection cycle.

  • Data Analysis:

    • The binding data is presented as a sensorgram, which plots the response (proportional to the amount of bound analyte) versus time.[20]

    • The association and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the on-rate (kon) and off-rate (koff). The KD is then calculated as koff/kon.

Fluorescence-Based Methods: Sensitivity and High-Throughput Screening

MST and FP are highly sensitive, solution-based techniques that are well-suited for high-throughput screening and fragment-based drug discovery.[23][24][25][26]

Principle of Operation:

  • MST: Measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon binding.[27][28][29] One of the binding partners is fluorescently labeled or the intrinsic fluorescence of tryptophan residues is used.[28][30]

  • FP: Measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger protein.[24][31] The rotational motion of the small fluorescent ligand is slowed down upon binding, leading to an increase in polarization.[31]

Key Strengths:

  • High Sensitivity: Can measure interactions with very small amounts of sample.[23][27]

  • Solution-Based: Measurements are performed in solution, minimizing surface-related artifacts.[28][30]

  • Broad Applicability: Can be used for a wide range of interactions, including those involving membrane proteins.[23][27]

Causality in Experimental Choice: MST and FP are excellent choices for the initial screening of large compound libraries to identify potential hits. Their low sample consumption and high-throughput capabilities make them cost-effective for primary screening campaigns.[23][25] MST also has the advantage of being able to detect ligand-induced aggregation.[30]

Experimental Workflow & Protocol:

MST_FP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Label_Molecule Fluorescently label one molecule (if needed) Mix_Components Mix labeled molecule with ligand dilutions Label_Molecule->Mix_Components Prepare_Serial_Dilution Prepare serial dilution of unlabeled ligand Prepare_Serial_Dilution->Mix_Components Incubate Incubate to reach equilibrium Mix_Components->Incubate Measure_Signal Measure MST or FP signal Incubate->Measure_Signal Plot_Data Plot signal vs. ligand concentration Measure_Signal->Plot_Data Fit_Curve Fit data to a binding curve Plot_Data->Fit_Curve Determine_KD Determine KD Fit_Curve->Determine_KD Structural_Biology_Workflow cluster_prep Preparation cluster_xray X-ray Crystallography cluster_cryoem Cryo-EM cluster_analysis Structure Determination Prepare_Complex Prepare protein-ligand complex Crystallize Crystallize the complex Prepare_Complex->Crystallize Vitrify Vitrify the sample Prepare_Complex->Vitrify Collect_Data Collect X-ray diffraction data Crystallize->Collect_Data Process_Data Process data Collect_Data->Process_Data Image_Particles Image single particles Vitrify->Image_Particles Image_Particles->Process_Data Build_Model Build atomic model Process_Data->Build_Model Refine_Structure Refine and validate structure Build_Model->Refine_Structure

References

Comparative study of the synthetic routes for substituted 2-aminobenzothiazoles.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminobenzothiazoles for Researchers and Drug Development Professionals.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow it to interact with various biological targets, leading to applications in neurodegenerative diseases, oncology, and infectious diseases. For instance, the FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features this core structure. The efficacy and novelty of drug candidates often hinge on the specific substitution patterns on the benzothiazole ring system. Therefore, the efficient and versatile synthesis of substituted 2-aminobenzothiazoles is a critical endeavor in modern drug discovery.

This guide provides a comparative analysis of the most prominent synthetic routes for substituted 2-aminobenzothiazoles, offering insights into their mechanisms, advantages, and limitations. We will delve into the classical Hugerschoff reaction, the Jacobson-Hugershoff rearrangement, and modern catalytic and microwave-assisted methodologies, providing detailed experimental protocols and comparative data to inform your synthetic strategy.

Classical Synthetic Routes: The Foundation

The Hugerschoff Reaction: A Direct Approach

The Hugerschoff reaction, first reported in 1901, is a direct method for synthesizing 2-aminobenzothiazoles from arylthioureas. The reaction typically involves the cyclization of an N-arylthiourea in the presence of an oxidizing agent, most commonly bromine in a solvent like chloroform or acetic acid.

Mechanism and Experimental Considerations:

The reaction proceeds through an electrophilic cyclization mechanism. The arylthiourea is first oxidized to form a sulfenyl halide, which then undergoes intramolecular electrophilic substitution onto the aromatic ring, followed by elimination to yield the 2-aminobenzothiazole. The choice of oxidizing agent and solvent can significantly impact the reaction's efficiency and the formation of byproducts. While bromine is traditional, other reagents like sulfuryl chloride and hydrogen peroxide have also been employed.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole via the Hugerschoff Reaction

  • Preparation of the Arylthiourea: To a solution of 4-chloroaniline (10 mmol) in acetone (50 mL), add ammonium thiocyanate (12 mmol). Reflux the mixture for 4 hours. After cooling, pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash with water, and dry to obtain N-(4-chlorophenyl)thiourea.

  • Cyclization: Dissolve the N-(4-chlorophenyl)thiourea (5 mmol) in chloroform (20 mL). Cool the solution in an ice bath.

  • Addition of Bromine: Add a solution of bromine (5 mmol) in chloroform (5 mL) dropwise to the cooled thiourea solution with constant stirring.

  • Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The product, 2-amino-6-chlorobenzothiazole hydrobromide, precipitates out. Filter the solid and wash it with a small amount of cold chloroform.

  • Neutralization: Suspend the hydrobromide salt in water and neutralize with an aqueous solution of sodium carbonate until the pH is basic.

  • Isolation: Filter the precipitated 2-amino-6-chlorobenzothiazole, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure product.

The Jacobson-Hugershoff Synthesis: An Alternative Pathway

The Jacobson-Hugershoff synthesis offers an alternative route, particularly useful when the corresponding aniline is readily available. This method involves the reaction of an aniline with a metal thiocyanate (e.g., lead thiocyanate) to form an intermediate, which is then cyclized. A more common modern adaptation involves the direct reaction of an aniline with ammonium or potassium thiocyanate in the presence of an oxidizing agent.

Mechanism and Experimental Considerations:

The key intermediate in this reaction is a thiocyanoaniline, which is formed in situ. This intermediate then undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring. The position of the thiocyano group on the aromatic ring is directed by the electronic nature of the substituents already present.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place aniline (10 mmol) and sodium thiocyanate (22 mmol) in glacial acetic acid (30 mL).

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Bromine: While maintaining the temperature below 10 °C, add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise with vigorous stirring over 30 minutes.

  • Reaction: After the addition, continue stirring at 0-5 °C for an additional 2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (100 g). The product will precipitate.

  • Isolation and Purification: Filter the solid, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford pure 2-aminobenzothiazole.

Modern Synthetic Methodologies: Advancing Efficiency and Scope

While the classical methods are robust, they often require harsh conditions and stoichiometric amounts of oxidizing agents, limiting their application for complex or sensitive substrates. Modern synthetic chemistry has introduced several improvements.

Metal-Catalyzed Syntheses

The use of transition metal catalysts, particularly copper and palladium, has revolutionized the synthesis of 2-aminobenzothiazoles. These methods often proceed under milder conditions and exhibit a broader substrate scope. A common approach involves the coupling of a 2-haloaniline with a thiocyanate salt or the direct C-H functionalization of anilines.

Mechanism and Experimental Considerations:

Copper-catalyzed methods often involve the in-situ formation of a copper-thiocyanate complex, which then undergoes cross-coupling with the aryl halide. Palladium-catalyzed reactions can proceed through various catalytic cycles, including C-S and C-N bond formation steps. These reactions are often sensitive to the choice of ligand, base, and solvent.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Amino-4-methylbenzothiazole

  • Reactant Mixture: In a sealed tube, combine 2-bromo-3-methylaniline (1 mmol), potassium thiocyanate (1.5 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol) in DMSO (2 mL).

  • Reaction: Heat the mixture at 110 °C for 12 hours.

  • Cooling and Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain the desired product.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of 2-aminobenzothiazoles, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. This technique can be applied to both classical and metal-catalyzed methods.

Mechanism and Experimental Considerations:

Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating. The choice of solvent is crucial, as it must have a suitable dielectric constant to absorb microwave energy effectively.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-5-nitrobenzothiazole

  • Reactant Mixture: In a microwave-safe vessel, mix 4-nitroaniline (1 mmol), potassium thiocyanate (2 mmol), and ammonium persulfate (1.2 mmol) in N,N-dimethylformamide (DMF) (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL). The product will precipitate.

  • Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-amino-5-nitrobenzothiazole.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methods.

FeatureHugerschoff ReactionJacobson-Hugershoff SynthesisMetal-Catalyzed SynthesisMicrowave-Assisted Synthesis
Starting Materials ArylthioureasAnilinesAnilines, Aryl halidesVaries (Anilines, Arylthioureas)
Key Reagents Oxidizing agent (e.g., Br₂)Thiocyanate salt, Oxidizing agentTransition metal catalyst (Cu, Pd), Ligand, BaseVaries
Typical Reaction Time 2-6 hours2-4 hours8-24 hours5-30 minutes
Typical Reaction Temp. 0 °C to room temp.0-10 °C80-120 °C100-150 °C
Typical Yields Moderate to goodModerate to goodGood to excellentGood to excellent
Substrate Scope ModerateModerateBroadBroad
Advantages Simple, well-establishedReadily available starting materialsMild conditions, high functional group toleranceRapid, high yields, often cleaner reactions
Disadvantages Use of hazardous reagents (Br₂), stoichiometric oxidantCan produce regioisomeric mixturesCatalyst cost and removal, ligand sensitivityRequires specialized equipment

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the synthetic routes, the following diagrams illustrate the general workflows.

Hugerschoff_Reaction Arylthiourea Arylthiourea Oxidation Oxidation (e.g., Br₂ in Chloroform) Arylthiourea->Oxidation Cyclization Intramolecular Electrophilic Cyclization Oxidation->Cyclization Product Substituted 2-Aminobenzothiazole Cyclization->Product caption Workflow of the Hugerschoff Reaction.

Caption: Workflow of the Hugerschoff Reaction.

Jacobson_Hugershoff_Synthesis Aniline Substituted Aniline Thiocyanation Thiocyanation (e.g., KSCN, Br₂) Aniline->Thiocyanation Intermediate Thiocyanoaniline Intermediate Thiocyanation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted 2-Aminobenzothiazole Cyclization->Product caption Workflow of the Jacobson-Hugershoff Synthesis.

Caption: Workflow of the Jacobson-Hugershoff Synthesis.

Modern_Syntheses cluster_metal Metal-Catalyzed Route cluster_microwave Microwave-Assisted Route ArylHalide Aryl Halide/Aniline Coupling Cross-Coupling (e.g., CuI, KSCN) ArylHalide->Coupling Product_Metal Substituted 2-Aminobenzothiazole Coupling->Product_Metal StartingMaterials Starting Materials (e.g., Aniline, KSCN) Microwave Microwave Irradiation (e.g., 120 °C, 15 min) StartingMaterials->Microwave Product_Microwave Substituted 2-Aminobenzothiazole Microwave->Product_Microwave caption Overview of Modern Synthetic Approaches.

Caption: Overview of Modern Synthetic Approaches.

Conclusion and Future Outlook

The synthesis of substituted 2-aminobenzothiazoles has evolved significantly from the classical Hugerschoff and Jacobson-Hugershoff reactions. While these foundational methods remain valuable, modern metal-catalyzed and microwave-assisted techniques offer superior efficiency, milder reaction conditions, and a broader substrate scope, which are critical for the demands of contemporary drug discovery. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern, the scale of the reaction, and the laboratory equipment at hand. As the quest for novel therapeutics continues, the development of even more efficient, sustainable, and versatile methods for the synthesis of this important heterocyclic scaffold will undoubtedly remain an active area of research.

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a foundational pillar of modern scientific research. For drug development professionals handling novel and specialized compounds like 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine, adherence to rigorous disposal protocols is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.

Hazard Profile and Chemical Characteristics

Before initiating any disposal procedure, it is imperative to understand the compound's potential hazards. Based on its molecular structure and data from analogous aminothiazole derivatives, we can construct a precautionary hazard profile.[1][2][3] When heated to decomposition, aminobenzothiazoles can emit highly toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2]

PropertyValue / AssessmentSource / Rationale
Chemical Name This compoundN/A
CAS Number 383865-57-4[4]
Molecular Formula C12H15N3O2S[4]
Molecular Weight 265.33 g/mol [4]
Assumed Hazards Harmful if swallowed; Causes skin and serious eye irritation.Extrapolated from related aminothiazole compounds.[1][2][3]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.A common characteristic of amine-containing compounds.[1][5][6]
Waste Classification Non-Halogenated Organic Hazardous Waste The structure contains C, H, N, O, S, but no halogens (F, Cl, Br, I).

The Core Principles of Disposal: A Self-Validating System

The disposal protocol for any laboratory chemical must be a self-validating system built on four pillars of safety and compliance. Following these ensures the protection of personnel, facilities, and the environment.

  • Segregation : Never mix incompatible waste streams. The primary segregation for this compound is to designate it as non-halogenated organic waste.[7] Mixing it with halogenated waste streams complicates and increases the cost of disposal, as different treatment processes are required.[8]

  • Containerization : Waste must be stored in appropriate, compatible, and clearly labeled containers.[9][10] Containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[9][11]

  • Identification : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, approximate concentrations, and the accumulation start date.[9][10]

  • Consultation : Always operate within the framework of your institution's Environmental Health and Safety (EHS) office.[1] They are the final authority on waste collection and disposal procedures at your facility.

Step-by-Step Disposal Protocols

The specific procedure depends on the physical state of the waste. All handling of the compound and its waste should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1]

Protocol 3.1: Solid Waste Disposal

(e.g., residual powder, contaminated weigh boats, paper towels)

  • Preparation : Designate a specific, compatible solid waste container. This should be a robust container with a tightly sealing lid, such as a polyethylene drum or a securely lined cardboard box specifically designed for chemical waste.

  • Labeling : Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and its CAS number (383865-57-4) in the contents section. Specify "Non-Halogenated Organic Solid Waste."

  • Collection : Carefully place the solid waste into the designated container. Minimize the creation of dust.

  • Sealing : Securely close the container lid after waste has been added.

  • Storage : Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals.[1][9]

  • Pickup : Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup.[9]

Protocol 3.2: Liquid Waste Disposal

(e.g., solutions in organic solvents, reaction mother liquors, rinsates)

  • Preparation : Select a compatible liquid waste container, typically a glass or polyethylene carboy. Crucially, ensure this container is designated for non-halogenated organic liquid waste. [7]

  • Labeling : Label the carboy with "Hazardous Waste." List all chemical constituents, including solvents, with their estimated percentages. For example: "Methanol (95%), this compound (5%)."

  • Collection : Using a funnel, carefully pour the liquid waste into the designated carboy. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for vapor expansion.[11]

  • Sealing : Tightly cap the carboy immediately after use. Do not leave a funnel in the opening.[7]

  • Storage & Pickup : Store in the SAA and arrange for EHS pickup as described for solid waste.

Protocol 3.3: Disposal of Contaminated Sharps

(e.g., needles, contaminated glass pipettes, or broken glassware)

  • Collection : Place all contaminated sharps into a designated, puncture-proof sharps container.

  • Labeling : The container must be labeled as "Hazardous Waste - Sharps" and list the chemical contaminants.

  • Disposal : Do not mix chemical sharps waste with regular or biohazardous sharps. The entire container is disposed of as hazardous waste through your EHS office.

Protocol 3.4: Decontamination of Empty Containers

An "empty" container that held this compound must still be handled as hazardous waste until properly decontaminated.[12]

  • Rinsing : Rinse the container three times with a suitable solvent (e.g., methanol, acetone).

  • Rinsate Collection : The first rinsate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste (Protocol 3.2).[12] Subsequent rinsates should also be collected as hazardous waste.

  • Final Disposal : Once triple-rinsed, the container can often be disposed of as regular laboratory glassware or plastic waste. Deface or remove all original chemical and hazard labels before disposal.[12] Always confirm this final step with your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for segregating and handling waste streams of this compound.

G cluster_form 1. Determine Waste Form cluster_solid 2. Solid Waste Path cluster_liquid 3. Liquid Waste Path cluster_end 4. Final Steps Start Waste Containing This compound Generated IsSolid Is it solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., powder, contaminated wipes) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsates) IsSolid->LiquidWaste Liquid Sharps Contaminated Sharps? SolidWaste->Sharps SolidContainer Collect in Labeled 'Non-Halogenated Solid Waste' Container Sharps->SolidContainer No SharpsContainer Collect in Labeled Puncture-Proof 'Hazardous Sharps' Container Sharps->SharpsContainer Yes StoreSAA Store in Designated Satellite Accumulation Area (SAA) SolidContainer->StoreSAA SharpsContainer->StoreSAA LiquidContainer Collect in Labeled 'Non-Halogenated Liquid Waste' Carboy LiquidWaste->LiquidContainer LiquidContainer->StoreSAA ContactEHS Contact EHS for Pickup and Final Disposal StoreSAA->ContactEHS

Caption: Waste Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.[1]

  • Alert & Evacuate : Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control & Contain : If safe to do so, prevent the spill from spreading by enclosing it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for initial containment of a liquid spill.

  • Cleanup : For a minor spill, carefully cover and absorb the material. Gently sweep the absorbed solid into a designated container for disposal as solid hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as solid hazardous waste.[2]

  • Report : Report all spills to your laboratory supervisor and your institution's EHS office, regardless of size.

By implementing this comprehensive, scientifically-grounded disposal plan, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

Comprehensive Safety and Handling Guide for 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling, use, and disposal of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (CAS No. 383865-57-4). As a specialized benzothiazole derivative, this compound is integral to various research and development applications, including its use as a key intermediate in the synthesis of pharmaceutical compounds.[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data and incorporates safety protocols from structurally similar compounds to ensure a high level of safety and operational integrity.

Understanding the Compound: Chemical Profile and Inferred Hazards

Key Chemical Information:

PropertyValueSource
CAS Number 383865-57-4[2]
Molecular Formula C12H15N3O2S[2]
Molecular Weight 265.33 g/mol [2]
Purity Typically ≥95%[2]
Storage Room temperature, under argon, protected from light[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles. Adherence to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Given the potential for skin irritation or absorption, gloves are mandatory.
Body Protection A laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or aerosols. While normal use may not require a respirator, it should be available for spills or emergencies.

Logical Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Gloves don1->don2 don3 Eye Protection don2->don3 doff1 Gloves doff2 Eye Protection doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Safe Handling and Operational Protocols

Adherence to a strict handling protocol is crucial to mitigate risks. The following steps are designed to ensure a safe operational environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is operational.

    • Confirm that an eyewash station and safety shower are readily accessible.[4]

    • Have spill control materials (e.g., absorbent pads, inert material like sand) readily available.

  • Handling the Compound:

    • Work exclusively within a certified chemical fume hood.

    • Avoid creating dust.

    • Use appropriate tools (spatulas, etc.) to handle the solid material.

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[3][4]

    • Clean all equipment and the work area to prevent cross-contamination.

    • Store the compound in its original, tightly sealed container in a designated, locked storage area.[3][4]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[3][4]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Emergency Response Decision Tree:

Emergency_Response start Exposure or Spill Occurs spill Is it a major spill? start->spill exposure Is there personal exposure? start->exposure evacuate Evacuate Area & Call Emergency Services spill->evacuate Yes minor_spill Contain with absorbent material spill->minor_spill No eye Eye Contact? exposure->eye skin Skin Contact? eye->skin No flush_eyes Flush eyes for 15 mins eye->flush_eyes Yes ingestion Ingestion? skin->ingestion No wash_skin Wash with soap and water skin->wash_skin Yes rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth Yes medical Seek Immediate Medical Attention flush_eyes->medical wash_skin->medical rinse_mouth->medical

Caption: A decision tree for immediate actions in case of an emergency.

Disposal Plan: Responsible End-of-Life Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste material (excess compound, contaminated PPE, and spill cleanup materials) in a designated, labeled, and sealed container.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name.

  • Disposal:

    • Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant or a licensed hazardous waste contractor.[3][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.